molecular formula C14H28O3 B014222 (R)-3-hydroxytetradecanoic acid CAS No. 28715-21-1

(R)-3-hydroxytetradecanoic acid

Cat. No.: B014222
CAS No.: 28715-21-1
M. Wt: 244.37 g/mol
InChI Key: ATRNZOYKSNPPBF-CYBMUJFWSA-N
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Description

(R)-3-hydroxytetradecanoic acid is a 3-hydroxytetradecanoic acid that has R configuration at position 3. It plays an intermediate role in fatty acid biosynthesis. It is a 3-hydroxytetradecanoic acid and a (3R)-3-hydroxy fatty acid. It is functionally related to a tetradecanoic acid. It is a conjugate acid of a (R)-3-hydroxytetradecanoate. It is an enantiomer of a (S)-3-hydroxytetradecanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNZOYKSNPPBF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001305047
Record name (R)-3-Hydroxytetradecanoic acid
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Molecular Weight

244.37 g/mol
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Physical Description

Solid
Record name (R)-3-Hydroxy-tetradecanoic acid
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CAS No.

28715-21-1
Record name (R)-3-Hydroxytetradecanoic acid
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Record name 3-Hydroxymyristic acid, (3R)-
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Record name (R)-3-hydroxytetradecanoic acid
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Record name (R)-3-Hydroxy-tetradecanoic acid
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Record name 3-HYDROXYMYRISTIC ACID, (3R)-
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Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Hydroxytetradecanoic Acid: Discovery, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxytetradecanoic acid, also known as β-hydroxymyristic acid, is a C14 saturated fatty acid that plays a pivotal role in the pathogenicity of Gram-negative bacteria. As a fundamental and conserved component of the lipid A moiety of lipopolysaccharide (LPS), it is a key determinant of endotoxic activity and a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its isolation and synthesis, and its crucial role in immunology and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the groundbreaking research on the chemical structure of lipopolysaccharide (LPS) and its toxic component, lipid A. In the mid-20th century, researchers like Otto Westphal, Otto Lüderitz, and Ernst Th. Rietschel at the Max Planck Institute for Immunobiology in Freiburg, Germany, pioneered the systematic degradation of LPS from various Gram-negative bacteria to elucidate its molecular architecture.

Their seminal work in the 1970s and 1980s on Salmonella species led to the landmark discovery that a unique 3-hydroxy fatty acid was a consistent and integral part of the lipid A structure.[1][2][3][4] Through meticulous chemical analysis, they identified this fatty acid as 3-hydroxytetradecanoic acid and determined its stereochemistry to be the (R)-enantiomer.[3] These studies established that this compound, along with other fatty acids, is amide- and ester-linked to a disaccharide of glucosamine, forming the hydrophobic anchor of LPS in the bacterial outer membrane.[1][3] This structural elucidation was a critical step in understanding the molecular basis of endotoxicity and the activation of the host immune system by Gram-negative bacteria.[5][6][7]

Physicochemical and Biochemical Properties

This compound is a chiral, long-chain fatty acid with a hydroxyl group at the beta-position.[8][9] It is an intermediate in fatty acid biosynthesis and is the most common fatty acid constituent of the lipid A component of bacterial LPS.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₂₈O₃[10]
Molecular Weight244.37 g/mol [10]
Physical DescriptionSolid[10]
Melting PointData not available from experimental sources
Specific Rotation ([α]D)-16.2° (c=1.0, CHCl₃)[11]
SolubilitySoluble in chloroform (B151607), methanol, and ethanol[8]

Table 2: Occurrence of this compound in the Lipid A of Various Gram-Negative Bacteria

Bacterial SpeciesPresence in Lipid AReference
Escherichia coliPresent[5][12]
Salmonella minnesotaPresent[3][13][14]
Salmonella typhimuriumPresent[11]
Bacteroides fragilisPresent (as part of more complex acyl chains)[12]

Experimental Protocols

Isolation and Purification of Lipid A from Gram-Negative Bacteria

This protocol is adapted from established methods for the extraction and mild acid hydrolysis of LPS to yield lipid A.[2][8]

Materials:

  • Lyophilized Gram-negative bacterial cells

  • Chloroform

  • Methanol

  • Pyridine

  • 88% Formic acid

  • Water

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent: Chloroform:Pyridine:88% Formic Acid:Water (50:50:16:5, v/v/v/v)

Procedure:

  • Extraction of LPS: Perform a hot phenol-water extraction or a suitable solvent extraction method to isolate crude LPS from the bacterial cell mass.

  • Mild Acid Hydrolysis: a. Dissolve the purified LPS in a 1% sodium dodecyl sulfate (B86663) (SDS) solution in 10 mM sodium acetate (B1210297) buffer (pH 4.5). b. Heat the solution at 100°C for 30-60 minutes to cleave the ketosidic linkage between the core oligosaccharide and lipid A. c. Lyophilize the sample to remove the aqueous solvent.

  • Extraction of Lipid A: a. To the dried hydrolysate, add a two-phase solvent system of chloroform, methanol, and water (2:2:1.8, v/v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. The lipid A will partition into the lower chloroform phase. Carefully collect the lower phase. d. Repeat the extraction of the upper aqueous phase with the lower phase of a pre-equilibrated chloroform:methanol:water mixture to maximize recovery. e. Combine the chloroform phases and wash with an equal volume of the upper phase from the pre-equilibrated mixture.

  • Purification: a. Evaporate the chloroform extract to dryness under a stream of nitrogen. b. Further purify the lipid A using silica (B1680970) gel column chromatography or preparative TLC. c. For TLC, spot the extracted lipid A onto a silica gel plate and develop using the specified solvent system. d. Visualize the lipid A band (e.g., by charring with sulfuric acid) and scrape the corresponding silica from the plate. e. Elute the lipid A from the silica gel using a mixture of chloroform and methanol.

Asymmetric Synthesis of this compound

This protocol is based on the enantioface-differentiating hydrogenation of a β-keto ester.[11]

Materials:

  • Methyl 3-oxotetradecanoate

  • Raney nickel catalyst

  • (R,R)-Tartaric acid

  • Sodium bromide

  • Methanol

  • Dicyclohexylamine (B1670486)

  • Acetonitrile

  • Hydrochloric acid

Procedure:

  • Preparation of the Modified Catalyst: Modify the Raney nickel catalyst by treating it with an aqueous solution of (R,R)-tartaric acid and sodium bromide.

  • Asymmetric Hydrogenation: a. Dissolve methyl 3-oxotetradecanoate in a suitable solvent. b. Add the asymmetrically modified Raney nickel catalyst. c. Hydrogenate the mixture under pressure until the reaction is complete. This will yield methyl (R)-3-hydroxytetradecanoate with an enantiomeric excess.

  • Saponification: Saponify the methyl ester to the corresponding carboxylic acid using a standard base hydrolysis procedure (e.g., with NaOH in methanol/water), followed by acidification.

  • Optical Resolution: a. Dissolve the crude this compound in ethanol. b. Add dicyclohexylamine to form the dicyclohexylammonium (B1228976) salt. c. Perform fractional recrystallization of the salt from acetonitrile. This step selectively crystallizes the salt of the (R)-enantiomer, thereby increasing the optical purity. d. After several recrystallizations, treat the optically pure dicyclohexylammonium salt with acid (e.g., HCl) to liberate the optically pure this compound. e. Extract the final product with an organic solvent and evaporate to dryness.

Role in TLR4 Signaling and Biological Activity

This compound is a critical component for the biological activity of lipid A, which is the principal mediator of the potent inflammatory response to Gram-negative bacterial infections.[5][15] Lipid A is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2), on the surface of immune cells such as macrophages and dendritic cells.[15]

The binding of lipid A to the TLR4/MD-2 complex initiates a complex intracellular signaling cascade. The (R)-3-hydroxyacyl chains of lipid A play a crucial role in the specific recognition and binding to a hydrophobic pocket within the MD-2 protein, which is a prerequisite for TLR4 dimerization and subsequent signal transduction.

Upon activation, TLR4 recruits adaptor proteins, primarily MyD88 and TRIF, leading to two distinct signaling pathways:

  • MyD88-dependent pathway: This pathway rapidly activates transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • TRIF-dependent pathway: This pathway is activated upon internalization of the TLR4 complex and leads to the activation of IRF3, resulting in the production of type I interferons (IFN-α/β).

The synergistic action of these pathways orchestrates a robust innate immune response aimed at clearing the bacterial infection. However, excessive or uncontrolled activation of this pathway can lead to sepsis and septic shock, a life-threatening condition.

Experimental Workflows and Applications

This compound and its derivatives are indispensable tools in various research and development applications:

  • Structure-Activity Relationship Studies: Synthetic analogues of lipid A incorporating variations in the structure and stereochemistry of the 3-hydroxy fatty acids are used to probe the precise molecular requirements for TLR4 activation and antagonism.

  • Vaccine Adjuvant Development: Detoxified derivatives of lipid A, such as monophosphoryl lipid A (MPL), which contains this compound, are potent and widely used vaccine adjuvants. They enhance the immune response to co-administered antigens with reduced toxicity.

  • Drug Discovery: The TLR4 signaling pathway is a target for the development of therapeutics for inflammatory and autoimmune diseases. Molecules that antagonize the binding of lipid A to TLR4/MD-2 are being investigated as potential treatments for sepsis and other inflammatory conditions.

  • Biomarker for Bacterial Infections: The detection of this compound in clinical samples can serve as a sensitive and specific biomarker for the presence of Gram-negative bacterial endotoxins.

Visualizations

Discovery_Timeline cluster_1950s 1950s-1960s cluster_1970s 1970s cluster_1980s 1980s cluster_1990s_present 1990s - Present a Initial studies on the chemical composition of bacterial endotoxins b Systematic degradation of LPS (Westphal, Lüderitz, Rietschel) a->b c Identification of 3-hydroxy fatty acids as key components of Lipid A b->c d Elucidation of the complete structure of Lipid A from Salmonella c->d e Determination of the (R)-stereochemistry of 3-hydroxytetradecanoic acid d->e f Understanding the role in TLR4 signaling e->f g Development of synthetic analogues and vaccine adjuvants f->g

Caption: A timeline of the key discoveries related to this compound.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS (with this compound) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF Internalization TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α/β) IRF3->IFN Transcription

Caption: Simplified TLR4 signaling pathway initiated by LPS.

Experimental_Workflow cluster_isolation Isolation & Characterization cluster_synthesis Chemical Synthesis cluster_application Biological Application Bacteria Gram-Negative Bacteria LPS_Extraction LPS Extraction Bacteria->LPS_Extraction LipidA_Hydrolysis Mild Acid Hydrolysis LPS_Extraction->LipidA_Hydrolysis Purification Purification (TLC/Chromatography) LipidA_Hydrolysis->Purification Characterization Structural Characterization (Mass Spectrometry) Purification->Characterization Starting_Material β-Keto Ester Asymmetric_Hydrogenation Asymmetric Hydrogenation Starting_Material->Asymmetric_Hydrogenation Optical_Resolution Optical Resolution Asymmetric_Hydrogenation->Optical_Resolution Pure_R_Acid Pure this compound Optical_Resolution->Pure_R_Acid Immune_Cells Immune Cells (e.g., Macrophages) Pure_R_Acid->Immune_Cells Adjuvant_Testing Vaccine Adjuvant Testing Pure_R_Acid->Adjuvant_Testing TLR4_Activation_Assay TLR4 Activation Assay (e.g., Cytokine ELISA) Immune_Cells->TLR4_Activation_Assay

Caption: Experimental workflow for studying this compound.

Conclusion

This compound stands as a molecule of immense importance in the fields of microbiology, immunology, and medicine. Its discovery as a cornerstone of lipid A was a pivotal moment in understanding the host-pathogen interactions of Gram-negative bacteria. Today, it continues to be a focal point of research for the development of novel vaccine adjuvants, therapeutics for inflammatory diseases, and diagnostic tools for bacterial infections. This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of this fascinating and biologically potent fatty acid.

References

The Biological Significance of (R)-3-Hydroxytetradecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Hydroxytetradecanoic acid , also known as (R)-3-hydroxymyristic acid, is a saturated 3-hydroxy fatty acid that plays a pivotal role in the interaction between Gram-negative bacteria and the innate immune system of higher organisms. While it is an intermediate in fatty acid biosynthesis, its primary significance in a biomedical context lies in its function as a fundamental structural component of Lipid A , the endotoxic principle of lipopolysaccharide (LPS).[1][2][3] This guide provides an in-depth overview of the biological role of this compound, focusing on its involvement in innate immunity, relevant signaling pathways, and the experimental methodologies used for its study.

Core Biological Role: A Key Component of Endotoxin (B1171834)

This compound is a primary and often the most abundant fatty acid found in the Lipid A moiety of LPS, which anchors the LPS molecule to the outer membrane of Gram-negative bacteria.[2][4] The structure of Lipid A, particularly its acylation pattern, is a critical determinant of its biological activity. In many enteric bacteria, such as Escherichia coli, the Lipid A backbone, a bisphosphorylated disaccharide of glucosamine (B1671600), is typically hexa-acylated. This acylation pattern often includes two primary this compound chains attached via amide linkages to the glucosamine units. These primary hydroxy fatty acids can be further acylated with other fatty acids, creating a complex structure that is recognized by the host's innate immune system.[2]

The presence and specific arrangement of this compound and other acyl chains within the Lipid A molecule are crucial for the recognition by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2) .[5][6] This recognition event triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune response.

Quantitative Data on Biological Activity

The biological activity of Lipid A and its synthetic analogues is typically quantified by measuring their ability to activate TLR4 signaling, often assessed by the induction of a reporter gene (e.g., NF-κB) or the production of cytokines (e.g., TNF-α, IL-6). The potency is often expressed as the half-maximal effective concentration (EC50). The following table summarizes the EC50 values for various synthetic Lipid A mimetics, highlighting the influence of the overall structure on TLR4 activation.

CompoundCell LineAssay ReadoutEC50 (nM)Reference
αα-GM-DLAM-diP 1mTLR4/mMD-2 transfected HEK293NF-κB Activation0.28--INVALID-LINK--
αα-GM-DLAM-diP 2mTLR4/mMD-2 transfected HEK293NF-κB Activation0.22--INVALID-LINK--
αα-GM-DLAM-diP 4mTLR4/mMD-2 transfected HEK293NF-κB Activation0.17--INVALID-LINK--
αα-GM-DLAM-diP 5mTLR4/mMD-2 transfected HEK293NF-κB Activation0.14--INVALID-LINK--
E. coli Re-LPSmTLR4/mMD-2 transfected HEK293NF-κB Activation0.23--INVALID-LINK--
Synthetic Hexa-acylated Lipid AHuman PBMCTNF-α production~1 nM--INVALID-LINK--
Synthetic Penta-acylated Lipid AHuman PBMCTNF-α production~10 nM--INVALID-LINK--

Signaling Pathways

The recognition of Lipid A containing this compound by the TLR4/MD-2 complex initiates a complex intracellular signaling cascade. This process begins with the binding of LPS to Lipopolysaccharide Binding Protein (LBP) in the serum, which then facilitates the transfer of LPS to CD14. CD14, in turn, presents the Lipid A moiety to the TLR4/MD-2 complex, leading to the dimerization of the receptor. This dimerization triggers the recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF, which initiate two distinct downstream signaling pathways.

The MyD88-dependent pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The TRIF-dependent pathway results in the activation of IRF3 and the production of type I interferons.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS (with (R)-3-HTA) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 TLR4_dimer TLR4/MD-2 Dimer TLR4_MD2->TLR4_dimer Dimerization MyD88 MyD88 TLR4_dimer->MyD88 TRAM TRAM TLR4_dimer->TRAM TRAF6 TRAF6 MyD88->TRAF6 TRIF TRIF TBK1 TBK1/IKKε TRIF->TBK1 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription TRAM->TRIF IRF3 IRF3 TBK1->IRF3 Interferons Type I Interferons IRF3->Interferons Transcription

TLR4 Signaling Pathway Activation

Experimental Protocols

Analysis of this compound in Lipid A by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of fatty acid composition of Lipid A.

GCMS_Workflow start Start: LPS/Bacterial Cell Pellet hydrolysis Acid Hydrolysis (e.g., 4M HCl, 100°C, 4h) start->hydrolysis extraction Fatty Acid Extraction (e.g., with Hexane) hydrolysis->extraction derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms analysis Data Analysis: Identification and Quantification gcms->analysis

GC-MS Analysis Workflow

Methodology:

  • Sample Preparation: Start with purified LPS or a bacterial cell pellet.

  • Acid Hydrolysis: Perform acid hydrolysis to release the fatty acids from the Lipid A backbone. A common method involves heating the sample in 4 M HCl at 100°C for 4 hours. This cleaves the amide and ester linkages.

  • Extraction: After hydrolysis, extract the liberated fatty acids using an organic solvent such as hexane (B92381) or a chloroform/methanol mixture.

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) for GC analysis. This is typically achieved by heating with a methylating agent like 14% boron trifluoride in methanol.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. A capillary column suitable for fatty acid analysis (e.g., a polar column) is used to separate the different FAMEs. The mass spectrometer is used to identify and quantify the individual fatty acids based on their mass spectra and retention times compared to known standards.

TLR4 Activation Assay using HEK-Blue™ TLR4 Reporter Cells

This protocol describes a cell-based assay to measure the ability of a compound to activate the human TLR4 signaling pathway.

HEK_Blue_Assay start Start: HEK-Blue™ hTLR4 cells seeding Seed cells in a 96-well plate start->seeding stimulation Stimulate with Test Compound (e.g., Lipid A analogue) seeding->stimulation incubation Incubate (e.g., 18-24h at 37°C) stimulation->incubation detection Measure SEAP activity (using QUANTI-Blue™ Solution) incubation->detection analysis Data Analysis: Determine NF-κB activation (OD at 620-655 nm) detection->analysis

HEK-Blue™ TLR4 Assay Workflow

Methodology:

  • Cell Culture: Culture HEK-Blue™ hTLR4 cells (InvivoGen) according to the manufacturer's instructions. These cells are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[4][7][8]

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density.

  • Stimulation: Add the test compound (e.g., purified Lipid A, synthetic analogues, or LPS) at various concentrations to the wells. Include appropriate positive (e.g., E. coli LPS) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for TLR4 activation and subsequent SEAP expression.

  • Detection: Measure the SEAP activity in the cell culture supernatant using a detection reagent such as QUANTI-Blue™ Solution (InvivoGen). The presence of SEAP will induce a color change that can be quantified by measuring the absorbance at 620-655 nm.

  • Data Analysis: The level of SEAP activity is directly proportional to the activation of the NF-κB signaling pathway. Dose-response curves can be generated to determine the EC50 of the test compound.

Conclusion

This compound is a fatty acid of significant interest in the fields of immunology and drug development due to its integral role in the structure and function of Lipid A. As a key determinant of the endotoxic activity of Gram-negative bacteria, understanding its contribution to the activation of the TLR4 signaling pathway is crucial for the development of novel therapeutics, including vaccine adjuvants and sepsis antagonists. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the multifaceted biological role of this important molecule.

References

The Central Role of (R)-3-Hydroxytetradecanoic Acid in Bacterial Cell Wall Structure and Immune Activation

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Hydroxytetradecanoic acid , a 14-carbon β-hydroxy fatty acid, is a cornerstone of the outer membrane of most Gram-negative bacteria. As a primary acyl chain of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), it is indispensable for maintaining the structural integrity of the bacterial cell wall. Beyond its structural importance, this molecule is a potent trigger of the host innate immune system, initiating a signaling cascade through Toll-like receptor 4 (TLR4) that can lead to both protective inflammatory responses and detrimental septic shock. This technical guide provides a comprehensive overview of the biosynthesis, function, and immunological significance of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as (R)-3-hydroxymyristic acid, is a saturated fatty acid with a hydroxyl group at the beta-carbon position (C3). This seemingly minor modification imparts crucial properties that influence the three-dimensional structure and biological activity of Lipid A.

PropertyValue
Chemical Formula C₁₄H₂₈O₃
Molecular Weight 244.37 g/mol
Configuration (R) at C3
Description Long-chain hydroxy fatty acid

Biosynthesis of this compound and its Incorporation into Lipid A

The biosynthesis of this compound and its subsequent incorporation into the Lipid A backbone is a highly conserved pathway in Gram-negative bacteria, involving a series of enzymatic steps. The initial stages of fatty acid synthesis provide the precursor, (R)-3-hydroxymyristoyl-acyl carrier protein (ACP). Two key enzymes, LpxA and LpxD, are then responsible for its transfer to the growing Lipid A molecule.

Key Enzymes in the Biosynthesis Pathway

The synthesis of the core of Lipid A is a cytoplasmic process. The key enzymes involved in the incorporation of this compound are:

  • LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first committed step in Lipid A biosynthesis. It transfers an (R)-3-hydroxymyristoyl group from (R)-3-hydroxymyristoyl-ACP to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2]

  • LpxD (UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine N-acyltransferase): Following the action of LpxC (a deacetylase), LpxD catalyzes the transfer of a second (R)-3-hydroxymyristoyl group from its ACP donor to the 2-amino group of the glucosamine (B1671600) moiety.[1][2]

The following diagram illustrates the initial steps of Lipid A biosynthesis, highlighting the roles of LpxA and LpxD.

LipidA_Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA R3HM_ACP (R)-3-hydroxymyristoyl-ACP R3HM_ACP->LpxA LpxD LpxD R3HM_ACP->LpxD UDP_3_O_R3HM_GlcNAc UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxC LpxC (deacetylase) UDP_3_O_R3HM_GlcNAc->LpxC UDP_3_O_R3HM_GlcN UDP-3-O-((R)-3-hydroxymyristoyl)-glucosamine UDP_3_O_R3HM_GlcN->LpxD UDP_2_3_di_R3HM_GlcN UDP-2,3-diacyl-glucosamine LpxA->UDP_3_O_R3HM_GlcNAc LpxC->UDP_3_O_R3HM_GlcN LpxD->UDP_2_3_di_R3HM_GlcN

Lipid A Biosynthesis: Initial Acylation Steps

Quantitative Analysis of this compound in Bacterial Lipid A

The fatty acid composition of Lipid A, including the abundance of this compound, can vary between different species of Gram-negative bacteria. These variations can influence the biological activity of the LPS. The following table summarizes the relative abundance of major fatty acids in the Lipid A of several clinically relevant bacteria.

Bacterial SpeciesFatty AcidRelative Abundance (%)
Salmonella Typhi This compound (3-OH C14:0) 55.9
Dodecanoic acid (C12:0)8.5
Tetradecanoic acid (C14:0)12.5
Hexadecanoic acid (C16:0)23.1
Pseudomonas aeruginosa 3-hydroxydecanoic acid (3-OH C10:0)Present
2-hydroxydodecanoic acid (2-OH C12:0)Present
3-hydroxydodecanoic acid (3-OH C12:0)Present
Dodecanoic acid (C12:0)Present
Hexadecanoic acid (C16:0)Present
Klebsiella pneumoniae This compound (3-OH C14:0) Predominant
Tetradecanoic acid (C14:0)Predominant
Myristate (C14)Present
Laurate (C12)Present
2-hydroxymyristate (2-OH C14)Present (in vivo)

Note: The fatty acid composition can vary depending on the bacterial strain and growth conditions.

Kinetic Parameters of Key Biosynthetic Enzymes

The efficiency of the enzymes LpxA and LpxD is critical for the production of Lipid A. The following table presents the kinetic parameters for these enzymes from Escherichia coli.

EnzymeSubstrateKm (µM)kcat (s⁻¹)
LpxA UDP-GlcNAc400.013
(R)-3-hydroxymyristoyl-ACP5.50.013
LpxD UDP-3-O-((R)-hydroxytetradecanoyl)-alpha-D-glucosamine2.523
(R)-3-hydroxytetradecanoyl-ACP3.223

Interaction with the Host Immune System: TLR4 Signaling

The recognition of LPS, specifically the Lipid A component containing this compound, by the host immune system is mediated by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune response.

The binding of LPS to the TLR4/MD-2 complex induces receptor dimerization, which initiates two distinct downstream signaling pathways:

  • MyD88-dependent pathway: This is the primary and rapid signaling pathway that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • TRIF-dependent pathway: This pathway is activated upon internalization of the TLR4 complex and leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons (IFN-α/β).

The following diagram outlines the key steps in the TLR4 signaling pathway.

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (with this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer TIRAP TIRAP TLR4_dimer->TIRAP TRAM TRAM TLR4_dimer->TRAM MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates TRIF TRIF TBK1 TBK1 TRIF->TBK1 TRAM->TRIF IRF3 IRF3 TBK1->IRF3 IRF3_nuc IRF3 IRF3->IRF3_nuc translocates Cytokines Pro-inflammatory Cytokines NFkB_nuc->Cytokines induces transcription IFNs Type I Interferons IRF3_nuc->IFNs induces transcription

Toll-like Receptor 4 (TLR4) Signaling Pathway

Experimental Protocols

Extraction and Purification of Lipid A

A common method for the isolation of Lipid A from Gram-negative bacteria involves a multi-step process:

  • Cell Culture and Harvest: Grow the bacterial strain of interest to the desired cell density in an appropriate liquid medium. Harvest the cells by centrifugation.

  • LPS Extraction (Hot Phenol-Water Method):

    • Resuspend the bacterial pellet in distilled water.

    • Add an equal volume of hot (65-70°C) phenol (B47542) and stir vigorously for 30 minutes.

    • Cool the mixture on ice and then centrifuge to separate the phases.

    • The LPS will be in the aqueous (upper) phase. Carefully collect this phase.

    • Dialyze the aqueous phase extensively against distilled water to remove phenol and other small molecules.

    • Lyophilize the dialyzed solution to obtain crude LPS.

  • Lipid A Hydrolysis:

    • Resuspend the lyophilized LPS in a mild acid solution (e.g., 1% acetic acid).

    • Heat the suspension at 100°C for 1-2 hours to cleave the ketosidic linkage between the core oligosaccharide and Lipid A.

    • Cool the mixture and centrifuge to pellet the insoluble Lipid A.

  • Lipid A Purification (Bligh-Dyer Extraction):

    • Wash the Lipid A pellet with water and then resuspend it in a single-phase Bligh-Dyer mixture (chloroform:methanol (B129727):water, 1:2:0.8 v/v/v).

    • Convert to a two-phase system by adding chloroform (B151607) and water to achieve a final ratio of 2:2:1.8 (v/v/v).

    • Centrifuge to separate the phases. The purified Lipid A will be in the lower (chloroform) phase.

    • Collect the chloroform phase and evaporate the solvent under a stream of nitrogen to obtain pure Lipid A.

The following diagram outlines the workflow for Lipid A extraction and purification.

LipidA_Extraction_Workflow Start Bacterial Cell Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest LPS_Extraction LPS Extraction (Hot Phenol-Water) Harvest->LPS_Extraction Dialysis Dialysis LPS_Extraction->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Crude_LPS Crude LPS Lyophilization->Crude_LPS Hydrolysis Mild Acid Hydrolysis Crude_LPS->Hydrolysis LipidA_Pellet Insoluble Lipid A Pellet Hydrolysis->LipidA_Pellet Purification Lipid A Purification (Bligh-Dyer Extraction) LipidA_Pellet->Purification Pure_LipidA Pure Lipid A Purification->Pure_LipidA

Workflow for Lipid A Extraction and Purification
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy Fatty Acids

GC-MS is a powerful technique for the identification and quantification of fatty acids in Lipid A.

  • Methanolysis: Cleave the fatty acyl chains from the Lipid A backbone by heating in anhydrous methanol containing a catalyst (e.g., HCl or BF₃). This process converts the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

  • Derivatization: Convert the hydroxyl groups of the hydroxy FAMEs to trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). This step further increases the volatility and thermal stability of the analytes.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • The FAMEs are separated based on their boiling points and polarity.

    • The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.

    • The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the specific 3-hydroxy fatty acid.

  • Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog of the fatty acid of interest) is added to the sample before processing. The abundance of the target analyte is determined by comparing its peak area to that of the internal standard.

Conclusion

This compound is a molecule of profound importance in bacteriology and immunology. Its integral role in the structure of the Gram-negative outer membrane makes its biosynthetic pathway an attractive target for the development of novel antibiotics. Furthermore, its potent ability to stimulate the innate immune system through TLR4 highlights its significance in the pathogenesis of bacterial infections and sepsis. A thorough understanding of the biosynthesis, structure, and function of this key fatty acid is therefore essential for researchers and professionals working to combat bacterial diseases and modulate the immune response.

References

The Pivotal Role of (R)-3-Hydroxytetradecanoic Acid in Lipid A Function and Immune Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipid A, the bioactive component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its interaction with the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) can trigger a powerful inflammatory response, which is crucial for host defense but can also lead to life-threatening sepsis. A key determinant of lipid A's immunostimulatory activity is its acylation pattern, in which (R)-3-hydroxytetradecanoic acid plays a fundamental and conserved role. This technical guide delves into the core functions of this compound in the structure, biosynthesis, and immunological activity of lipid A, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical molecule.

Introduction

This compound, also known as (R)-3-hydroxymyristic acid, is a 14-carbon, 3-hydroxy fatty acid that serves as a primary acyl chain in the lipid A structure of a vast array of Gram-negative bacteria.[1][2] Its presence is not merely structural; it is a critical determinant of the overall conformation of lipid A and, consequently, its ability to be recognized by the host's innate immune receptors. Understanding the precise function of this fatty acid is paramount for the development of novel therapeutics that can modulate the immune response to bacterial infections, such as sepsis antagonists or vaccine adjuvants.

Biosynthesis of Lipid A and the Incorporation of this compound

The biosynthesis of lipid A is a highly conserved pathway in Gram-negative bacteria, known as the Raetz pathway. The initial and committing step of this pathway is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase, or LpxA.[3][4]

LpxA facilitates the transfer of an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). In many common Gram-negative bacteria, including Escherichia coli, the preferred acyl chain for this initial step is (R)-3-hydroxytetradecanoyl-ACP.[4] The specificity of LpxA for (R)-3-hydroxytetradecanoyl-ACP is a critical control point in determining the primary acylation pattern of lipid A.[5][6]

The following diagram illustrates the initial step in the Raetz pathway of lipid A biosynthesis:

LipidA_Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA R_3_OH_C14_ACP (R)-3-hydroxytetranoyl-ACP R_3_OH_C14_ACP->LpxA Product UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcNAc LpxA->Product ACP ACP LpxA->ACP releases

Caption: The enzymatic reaction catalyzed by LpxA, initiating lipid A biosynthesis.

Structural Significance of this compound in Lipid A

In the canonical hexa-acylated lipid A of E. coli, four molecules of this compound form the primary acyl chains, directly attached to the glucosamine (B1671600) disaccharide backbone at positions 2, 3, 2', and 3'.[7] These primary acyl chains are crucial for anchoring the LPS molecule in the bacterial outer membrane.

Furthermore, the hydroxyl groups of the two this compound moieties on the distal glucosamine unit (positions 2' and 3') serve as attachment points for secondary, non-hydroxylated acyl chains (laurate and myristate in E. coli). This complete acylation pattern is essential for the potent agonistic activity of lipid A on the human TLR4/MD-2 complex.

The conformation of lipid A is significantly influenced by the presence and orientation of these acyl chains. The this compound chains contribute to a specific conical shape of the lipid A molecule that allows it to fit snugly into the hydrophobic pocket of the MD-2 co-receptor.[8][9]

Role in TLR4/MD-2 Signaling Pathway Activation

The recognition of lipid A by the TLR4/MD-2 complex is the primary event initiating the innate immune response to Gram-negative bacteria. The this compound chains play a direct role in this recognition and subsequent receptor activation.

Upon binding of lipid A, the acyl chains, including the four this compound residues, are inserted into the hydrophobic pocket of MD-2.[7] This binding induces a conformational change in the MD-2/lipid A complex, which then promotes the dimerization of two TLR4/MD-2/lipid A complexes.[10][11] This dimerization is the critical step for the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

The following diagram outlines the TLR4 signaling pathway initiated by lipid A:

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS (Lipid A) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer Binding & Conformational Change MyD88 MyD88 TLR4_dimer->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_dimer->TRIF TRIF-dependent pathway (endosomal) NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines IRF3->Cytokines Type I IFNs

Caption: Simplified TLR4 signaling pathway upon recognition of lipid A.

Impact of Acylation Pattern on Immune Response: Quantitative Data

The number and arrangement of acyl chains, including this compound, on the lipid A molecule have a profound impact on the magnitude of the immune response. Variations in this acylation pattern can lead to agonistic, antagonistic, or even null responses at the TLR4/MD-2 receptor.

Lipid A StructureNumber of Acyl ChainsThis compound MoietiesTLR4/MD-2 Activity (Human)Reference Cytokine Induction (e.g., TNF-α)
E. coli (wild-type)64Strong AgonistHigh
Yersinia pestis (37°C)44Antagonist/Weak AgonistLow to None
Monophosphoryl Lipid A (MPLA)5-64Weak Agonist/AdjuvantModerate
Lipid IVa44AntagonistNone (inhibits E. coli LPS)

Note: The cytokine induction levels are relative and can vary depending on the cell type and experimental conditions.

Experimental Protocols

TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells

This protocol describes a method to quantify the activation of human TLR4 by different lipid A preparations using a commercially available reporter cell line.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Lipid A samples and controls (e.g., ultrapure LPS from E. coli)

  • Endotoxin-free water

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the assay, detach cells and prepare a suspension at a concentration of approximately 2.8 x 10^5 cells/mL in HEK-Blue™ Detection medium.

  • Sample Preparation: Prepare serial dilutions of lipid A samples and controls in endotoxin-free water.

  • Assay Setup:

    • Add 20 µL of each sample dilution or control to the wells of a 96-well plate.

    • Add 180 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Measurement: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation and TLR4 signaling.[12][13][14]

Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)

This assay is a highly sensitive method for the detection and quantification of endotoxin (B1171834) based on the clotting of lysate from the amebocytes of the horseshoe crab, Limulus polyphemus.

Materials:

  • LAL reagent (gel-clot)

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (LRW)

  • Depyrogenated glass test tubes (10 x 75 mm)

  • Heating block or water bath (37 ± 1°C)

  • Vortex mixer

Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent and CSE with LRW according to the manufacturer's instructions. Prepare a dilution series of the CSE.

  • Sample Preparation: Dilute the test samples with LRW to a concentration within the sensitivity range of the LAL reagent.

  • Assay Procedure:

    • Add 0.1 mL of each CSE dilution, sample, and a negative control (LRW) to separate depyrogenated test tubes.

    • Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.

    • Immediately after adding the LAL reagent, gently mix the contents of each tube and place it in the 37°C heating block.

  • Incubation and Reading: Incubate the tubes undisturbed for 60 ± 2 minutes. After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube. The endotoxin concentration of the sample is determined by the lowest concentration of the CSE that forms a firm gel.[15][16][17][18]

MALDI-TOF Mass Spectrometry for Lipid A Analysis

This technique is used for the structural characterization of lipid A, including the determination of its acylation and phosphorylation state.

Materials:

Procedure:

  • Sample Preparation: Dissolve the lipid A extract in an appropriate solvent mixture (e.g., chloroform:methanol, 2:1, v/v).

  • Matrix Application: Mix the lipid A sample solution with the matrix solution.

  • Spotting: Apply a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air dry (co-crystallization).

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the negative-ion reflectron mode. The resulting spectrum will show peaks corresponding to the different molecular species of lipid A present in the sample.[19][20][21][22][23]

The following diagram illustrates a general workflow for lipid A analysis:

LipidA_Analysis_Workflow Start Bacterial Culture Extraction Lipid A Extraction Start->Extraction Purification Purification Extraction->Purification Structural_Analysis Structural Analysis (MALDI-TOF MS) Purification->Structural_Analysis Functional_Assay Functional Assay (TLR4 Reporter Cells) Purification->Functional_Assay End_Structural Lipid A Structure Determined Structural_Analysis->End_Structural End_Functional Immunostimulatory Activity Quantified Functional_Assay->End_Functional

Caption: A typical experimental workflow for the analysis of lipid A.

Conclusion

This compound is an indispensable component of lipid A, fundamentally influencing its structure, biosynthesis, and its interaction with the host immune system. Its role extends beyond that of a simple structural lipid; it is a key determinant of the endotoxic principle of Gram-negative bacteria. A thorough understanding of the function of this compound is essential for the rational design of novel therapeutics aimed at modulating the TLR4 signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the fields of immunology, microbiology, and infectious diseases to further investigate the intricate role of this molecule and to develop innovative strategies to combat Gram-negative bacterial infections.

References

The Central Role of (R)-3-Hydroxytetradecanoic Acid in Bacterial Fatty Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a crucial intermediate in fatty acid biosynthesis.[1][2] This 14-carbon chain saturated fatty acid is particularly significant in Gram-negative bacteria, where it serves as a fundamental building block for the synthesis of Lipid A.[3] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria that is critical for their survival.[4] The biosynthesis pathway of Lipid A, and by extension the synthesis of this compound, represents a key target for the development of novel antibacterial agents.[4][5] This technical guide provides an in-depth overview of the biosynthesis of this compound, its incorporation into Lipid A, methods for its detection and quantification, and its relevance in drug development.

Biosynthesis of this compound and its Incorporation into Lipid A

In Gram-negative bacteria such as Escherichia coli, the synthesis of this compound and its direct incorporation into the Lipid A backbone is a cytoplasmic process initiated from UDP-N-acetylglucosamine (UDP-GlcNAc). This pathway, known as the Raetz pathway, is catalyzed by a series of enzymes encoded by the lpx genes.[6][7]

The initial steps involving this compound are:

  • Acylation of UDP-GlcNAc by LpxA: The first step is the transfer of an (R)-3-hydroxymyristoyl group from (R)-3-hydroxymyristoyl-acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-GlcNAc. This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA).[3][8]

  • Deacetylation by LpxC: The product of the LpxA reaction, UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine, is then deacetylated at the 2'-position by the zinc-dependent enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC). This is the first irreversible and committed step in the Lipid A biosynthesis pathway.[7][9]

  • N-acylation by LpxD: The third enzyme in the pathway, UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase (LpxD), catalyzes the transfer of a second (R)-3-hydroxymyristoyl group from its ACP donor to the free amino group of the deacetylated intermediate, forming UDP-2,3-diacylglucosamine.[7][10][11]

Following these steps, further enzymatic modifications lead to the formation of the complete Lipid A molecule, which is then transported to the outer membrane.[7]

Lipid_A_Biosynthesis cluster_0 Cytoplasm cluster_1 Further Steps UDP_GlcNAc UDP-N-acetylglucosamine Intermediate1 UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->Intermediate1 LpxA R3OHM_ACP (R)-3-hydroxymyristoyl-ACP R3OHM_ACP->Intermediate1 UDP_diacylGlcN UDP-2,3-diacylglucosamine R3OHM_ACP->UDP_diacylGlcN Intermediate2 UDP-3-O-((R)-3-hydroxymyristoyl)-GlcN Intermediate1->Intermediate2 LpxC (deacetylation) ACP ACP Intermediate2->UDP_diacylGlcN LpxD LipidA Lipid A (Kdo2-Lipid A) UDP_diacylGlcN->LipidA LpxH, LpxB, LpxK, WaaA, LpxL, LpxM GCMS_Workflow Start Biological Sample (e.g., Bacterial Pellet) Extraction Lipid Extraction (add internal standard) Start->Extraction Hydrolysis Acid/Base Hydrolysis (to release fatty acids) Extraction->Hydrolysis Derivatization Derivatization (e.g., Silylation with BSTFA) Hydrolysis->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection Separation Chromatographic Separation (HP-5MS column) GC_Injection->Separation Detection Mass Spectrometry Detection (SIM mode, m/z 373) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Result Concentration of This compound Data_Analysis->Result TLR4_Signaling LPS LPS (with Lipid A) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 LPS transfer MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway (endosomal) NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Interferons Type I Interferons IRFs->Interferons

References

Unveiling the Natural Sources of (R)-3-Hydroxytetradecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxytetradecanoic acid, a chiral long-chain fatty acid, is a molecule of significant interest in biomedical research and drug development due to its integral role in the structure and function of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This technical guide provides an in-depth exploration of the primary natural sources of this compound, focusing on its biosynthesis, quantification, and the experimental protocols for its isolation and analysis.

Primary Natural Sources: The Bacterial Kingdom

The most significant and well-documented natural source of this compound is the lipid A moiety of lipopolysaccharides found in a wide array of Gram-negative bacteria. Lipid A serves as the hydrophobic anchor of LPS and is responsible for its endotoxic activity. Within the intricate structure of lipid A, (R)-3-hydroxy fatty acids are fundamental components, and this compound is a prevalent constituent in many bacterial species.

Prominent examples of Gram-negative bacteria that serve as natural sources for this compound include:

  • Pseudomonas aeruginosa : An opportunistic human pathogen, the lipid A of P. aeruginosa is known to contain a heterogeneous mixture of fatty acids, including 3-hydroxydecanoic acid and 3-hydroxydodecanoic acid. While not always the most abundant, this compound is also a recognized component of its lipid A.[1][2]

  • Burkholderia cenocepacia : This bacterium, a member of the Burkholderia cepacia complex and a significant pathogen in cystic fibrosis patients, also possesses lipid A containing this compound. The specific fatty acid composition of Burkholderia lipid A can vary between species and strains.[3][4]

  • Escherichia coli : As a model Gram-negative bacterium, the biosynthesis of its lipid A is well-characterized. E. coli LpxA, the first enzyme in the lipid A biosynthetic pathway, specifically utilizes (R)-3-hydroxymyristoyl-ACP, which is the acyl carrier protein thioester of this compound.[5][6][7]

While some sources suggest the presence of 3-hydroxytetradecanoic acid in animal and plant-derived products like butter and milk fat, these are generally less specific and may not exclusively refer to the (R)-enantiomer. The primary and most reliable natural sources for scientific investigation remain Gram-negative bacteria.

Quantitative Analysis of this compound in Bacterial Lipid A

The fatty acid composition of lipid A can be quantitatively analyzed to determine the relative abundance of this compound. This data is crucial for understanding the structural variations of lipid A across different bacterial species and their potential impact on immunological responses.

Table 1: Fatty Acid Composition of Lipid A from Selected Gram-Negative Bacteria

Bacterial SpeciesFatty Acid ComponentApproximate Molar Ratio / PresenceReference
Pseudomonas aeruginosa 2-hydroxydodecanoic acid2.2[1]
3-hydroxydodecanoic acid2.0[1]
dodecanoic acid0.2[1]
3-hydroxydecanoic acid0.8[1]
hexadecanoic acid0.4[1]
Burkholderia pseudomallei tetradecanoic acid (C14:0)Present[4]
3-hydroxytetradecanoic acid [C14:0(3-OH)]Present[4]
hexadecanoic acid (C16:0)Present[4]
3-hydroxyhexadecanoic acid [C16:0(3-OH)]Present[4]
Burkholderia cenocepacia Lipid A is known to contain β-hydroxymyristate (3-OH C14:0)Present, but may be absent in some related species[3]

Note: The exact molar ratios and presence of specific fatty acids can vary depending on the bacterial strain, growth conditions, and analytical methods used.

Biosynthesis of this compound for Lipid A

The biosynthesis of this compound destined for incorporation into lipid A is intricately linked to the fatty acid synthesis (FAS) pathway and the initial steps of the lipid A biosynthetic pathway. The key enzyme, LpxA, exhibits a high degree of specificity for (R)-3-hydroxyacyl-acyl carrier protein (ACP) as its substrate.

The synthesis begins with the production of (R)-3-hydroxyacyl-ACP intermediates via the FAS II system. The enzyme LpxA, a UDP-N-acetylglucosamine acyltransferase, then catalyzes the transfer of the (R)-3-hydroxyacyl group from ACP to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). This is the first committed step in the biosynthesis of lipid A. Subsequently, the enzyme LpxD catalyzes the N-acylation of UDP-3-O-((R)-3-hydroxyacyl)glucosamine, also utilizing a (R)-3-hydroxyacyl-ACP donor.[5][6][8] The specificity of these enzymes for the (R)-enantiomer and for a particular chain length (e.g., C14 in E. coli) is a critical determinant of the final lipid A structure.[5][6]

Biosynthesis of (R)-3-Hydroxytetradecanoyl-UDP-GlcNAc FASII Fatty Acid Synthesis (FAS) II Pathway R3H_ACP (R)-3-Hydroxytetradecanoyl-ACP FASII->R3H_ACP Provides LpxA LpxA (UDP-GlcNAc Acyltransferase) R3H_ACP->LpxA UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) UDP_GlcNAc->LpxA Product UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcNAc LpxA->Product Catalyzes LpxD_path Further steps in Lipid A Biosynthesis (e.g., LpxD action) Product->LpxD_path

Figure 1. Initial step in lipid A biosynthesis involving (R)-3-hydroxytetradecanoyl-ACP.

Experimental Protocols

Extraction of Lipids from Bacterial Cells

A common method for extracting total lipids, including lipopolysaccharides, from bacterial cells is a modified Bligh-Dyer method.

Materials:

  • Bacterial cell pellet

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet with 0.9% NaCl.

  • Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.

  • Induce phase separation by adding 1 volume of chloroform and 1 volume of water, resulting in a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Vortex the mixture again and centrifuge at low speed to separate the phases.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Hydrolysis of Lipid A and Derivatization to Fatty Acid Methyl Esters (FAMEs)

To analyze the fatty acid composition of lipid A, the lipid extract must be hydrolyzed to release the constituent fatty acids, which are then derivatized to their more volatile methyl esters for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

  • Dried lipid extract

  • 2 M HCl in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials

Procedure:

  • Resuspend the dried lipid extract in 2 M methanolic HCl.

  • Heat the mixture at 85°C for 16 hours in a sealed tube to achieve simultaneous hydrolysis and methanolysis.

  • After cooling, add an equal volume of water and extract the FAMEs three times with hexane.

  • Pool the hexane extracts and wash with a saturated NaCl solution.

  • Dry the hexane phase over anhydrous sodium sulfate.

  • Transfer the final hexane solution containing the FAMEs to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy FAMEs

GC-MS is the standard method for the separation and identification of fatty acid methyl esters, including the hydroxylated forms.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or similar

  • Mass Spectrometer: Agilent 5977A MSD or similar

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 8°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C, hold for 10 min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Analysis: The identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with those of an authentic standard. The characteristic mass spectral fragmentation pattern of 3-hydroxy FAMEs includes a prominent ion at m/z 103, resulting from the cleavage between C3 and C4. Quantification is typically performed by integrating the peak area of the target analyte and comparing it to a calibration curve generated from standards.

GC-MS_Workflow Sample FAMEs in Hexane Injection GC Injection Port Sample->Injection Column GC Column (Separation) Injection->Column Ionization MS Ion Source (EI, 70 eV) Column->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Chromatogram & Mass Spectrum) Detector->Data

Figure 2. General workflow for the GC-MS analysis of fatty acid methyl esters.

Conclusion

This compound is a key lipid component primarily found in the lipid A of Gram-negative bacteria. Understanding its natural sources, biosynthesis, and methods for its quantification are essential for research into bacterial pathogenesis, the development of novel antibiotics targeting lipid A biosynthesis, and the study of innate immune responses. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important biomolecule.

References

An In-depth Technical Guide to (R)-3-Hydroxytetradecanoic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a C14 saturated fatty acid that plays a crucial role in the structure of Gram-negative bacterial cell walls and is an intermediate in fatty acid biosynthesis. As a key component of the lipid A moiety of lipopolysaccharide (LPS), it is integral to the endotoxin (B1171834) activity that triggers innate immune responses through Toll-like receptor 4 (TLR4). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its role in bacterial pathogenesis and host-pathogen interactions. Detailed information on its involvement in the lipid A biosynthesis pathway and the subsequent TLR4 signaling cascade is presented, supported by diagrams and experimental context.

Chemical Structure and Properties

This compound is a chiral molecule with the (R) configuration at the C-3 position. Its structure consists of a fourteen-carbon aliphatic chain with a hydroxyl group at the third carbon and a carboxylic acid group at the terminus.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (3R)-3-hydroxytetradecanoic acid[1][2]
Synonyms (R)-3-Hydroxymyristic acid, D-(-)-β-Hydroxymyristic acid[3]
CAS Number 28715-21-1[2][3]
Molecular Formula C₁₄H₂₈O₃[3]
Molecular Weight 244.37 g/mol [3]
Physical Form Solid[2]
Melting Point 71-72 °C[2]
Boiling Point 376.9 ± 25.0 °C at 760 mmHg[2]
Solubility Soluble in DMF (15 mg/ml), DMSO (10 mg/ml), and Ethanol (15 mg/ml)

Biological Significance

The primary biological significance of this compound lies in its role as a fundamental building block of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4] It is also an intermediate in fatty acid biosynthesis.[3][5]

Component of Lipid A and Endotoxin Activity

Lipid A is the component of LPS responsible for its endotoxic activity, which can elicit a strong inflammatory response in mammals.[4] this compound is one of the primary fatty acids found in the lipid A of many Gram-negative bacteria, where it is typically amide- and ester-linked to a disaccharide of glucosamine.[6] The presence and specific acylation pattern of these hydroxy fatty acids are critical for the recognition of LPS by the host's innate immune system.[6]

Intermediate in Fatty Acid Biosynthesis

This compound is an intermediate in the fatty acid biosynthesis pathway.[3][5] Specifically, it is formed from 3-oxotetradecanoyl-ACP by the action of 3-oxoacyl-[acyl-carrier-protein] reductase. It is then further processed in subsequent rounds of fatty acid elongation.

Signaling Pathways

This compound is a key structural component in two major biological pathways: the biosynthesis of Lipid A and the subsequent activation of the TLR4 signaling cascade by LPS.

Lipid A Biosynthesis Pathway

The biosynthesis of lipid A, also known as the Raetz pathway, is a conserved pathway in Gram-negative bacteria and is essential for their viability.[7][8] this compound is incorporated in the early steps of this pathway.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA R_3_OH_C14_ACP (R)-3-Hydroxymyristoyl-ACP R_3_OH_C14_ACP->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC Acetate Acyl_GlcNAc 3-O-((R)-3-hydroxymyristoyl)-GlcNAc-1-P LpxC->Acyl_GlcNAc LpxD LpxD Acyl_GlcNAc->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH DS_GlcN_1_P Disaccharide-1-P LpxH->DS_GlcN_1_P LpxB LpxB DS_GlcN_1_P->LpxB Lipid_IVA Lipid IVA LpxB->Lipid_IVA LpxK LpxK Lipid_IVA->LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA LpxK->Kdo2_Lipid_IVA ATP LpxL LpxL Kdo2_Lipid_IVA->LpxL Acylated_Kdo2_Lipid_IVA Acylated Kdo2-Lipid IVA LpxL->Acylated_Kdo2_Lipid_IVA Lauroyl-ACP LpxM LpxM Acylated_Kdo2_Lipid_IVA->LpxM Lipid_A Lipid A LpxM->Lipid_A Myristoyl-ACP

Caption: Lipid A Biosynthesis Pathway (Raetz Pathway).

Toll-like Receptor 4 (TLR4) Signaling Pathway

LPS, containing this compound as part of its Lipid A, is a potent activator of the innate immune system through the TLR4 signaling pathway.[1][9][10][11][12] This recognition triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS (with (R)-3-OH-C14) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 TIRAP TIRAP TLR4->TIRAP MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 TIRAP->MyD88 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription Synthesis_Workflow Start Ethyl 3-oxotetradecanoate Reduction Asymmetric Reduction (e.g., with a chiral catalyst and reducing agent) Start->Reduction Intermediate Ethyl (R)-3-hydroxytetradecanoate Reduction->Intermediate Hydrolysis Ester Hydrolysis (e.g., with NaOH then HCl) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

References

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetradecanoic acid, also known as 3-hydroxymyristic acid, is a C14 hydroxy fatty acid that plays a crucial role in both bacterial pathogenesis and mammalian fatty acid metabolism. The stereochemistry at the C-3 position is paramount, dictating its biological function and immunological activity. The molecule exists as two enantiomers: (R)-3-hydroxytetradecanoic acid and (S)-3-hydroxytetradecanoic acid. This guide provides a comprehensive overview of the stereochemical aspects of this molecule, its biological significance, methods for its stereoselective synthesis, and its role in key signaling pathways.

Stereoisomers and Biological Significance

The chirality of 3-hydroxytetradecanoic acid at the third carbon results in two distinct stereoisomers with profoundly different biological roles.

  • This compound : This is the naturally occurring and biologically dominant enantiomer. It is a fundamental component of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1] Lipid A is a potent activator of the innate immune system in mammals, recognized by the Toll-like receptor 4 (TLR4) complex, triggering a cascade of inflammatory responses.[1] The precise structure of Lipid A, including the presence and location of (R)-3-hydroxytetradecanoyl chains, is critical for its endotoxic activity. This enantiomer also serves as an intermediate in fatty acid biosynthesis in various organisms.[2]

  • (S)-3-Hydroxytetradecanoic Acid : Considered the "unnatural" isomer, the (S)-enantiomer is not typically found as a major component of bacterial lipids.[3] However, its synthesis and study have revealed interesting biological activities. Synthetic analogues of Lipid A containing the (S)-isomer have been shown to exhibit potent immunological activities, in some cases stronger or qualitatively different from their natural (R)-counterparts. For instance, an (S)-acyl analogue of a Lipid A precursor was found to be a more potent inhibitor of LPS-induced interleukin-6 production than the natural (R)-form.[3]

Quantitative Physicochemical Data

The distinct stereochemistry of the enantiomers gives rise to specific physical properties, most notably their interaction with plane-polarized light. The following table summarizes key quantitative data for the stereoisomers and the racemic mixture of 3-hydroxytetradecanoic acid.

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Molecular Formula C₁₄H₂₈O₃C₁₄H₂₈O₃C₁₄H₂₈O₃
Molecular Weight 244.37 g/mol 244.37 g/mol 244.37 g/mol
Melting Point (°C) 71-7271.878-80
Specific Optical Rotation ([(\alpha)]²⁰D) -16.2° (c=1.0, CHCl₃)+16.1° (c=1.0, CHCl₃)0±0.5° (c=5, C₂H₅OH)
CAS Number 28715-21-135683-15-91961-72-4

Key Signaling Pathway: Lipid A-TLR4 Activation

The (R)-enantiomer of 3-hydroxytetradecanoic acid is integral to the structure of Lipid A, the primary ligand for the Toll-like receptor 4 (TLR4). The activation of this pathway is a critical event in the innate immune response to Gram-negative bacterial infections.

TLR4_Signaling_Pathway Figure 1: TLR4 Signaling Pathway Activation by Lipid A cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (with Lipid A) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers Lipid A to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents Lipid A to Dimer TLR4 Dimerization TLR4_MD2->Dimer induces MyD88 MyD88-Dependent Pathway Dimer->MyD88 recruits adaptors TRIF TRIF-Dependent Pathway (Endosomal) Dimer->TRIF (after endocytosis) NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB late activation IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines leads to transcription of Interferons Type I Interferons (IFN-α/β) IRF3->Interferons leads to transcription of

Figure 1: TLR4 Signaling Pathway Activation by Lipid A

The process begins with LPS being bound by the Lipopolysaccharide-Binding Protein (LBP) in the serum.[4] This complex transfers the LPS molecule to CD14, a receptor on the surface of immune cells like macrophages and monocytes. CD14 then presents Lipid A to the myeloid differentiation factor 2 (MD-2) protein, which is associated with TLR4. The binding of Lipid A to MD-2 induces the dimerization of the TLR4-MD-2 complex.[5] This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR4 into close proximity, initiating downstream signaling. Two primary pathways are activated: the MyD88-dependent pathway, which rapidly activates the transcription factor NF-κB leading to the production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which is initiated after receptor endocytosis and leads to the activation of both IRF3 (producing type I interferons) and a delayed activation of NF-κB.[4][6][7]

Experimental Protocols and Workflows

The stereoselective synthesis of each enantiomer requires distinct chemical or biochemical strategies. Below are detailed methodologies for the preparation of optically pure (R)- and (S)-3-hydroxytetradecanoic acid.

Synthesis of this compound via Asymmetric Hydrogenation

This method provides the natural (R)-enantiomer through the enantioface-differentiating hydrogenation of a keto-ester precursor, followed by purification.

R_Synthesis_Workflow Figure 2: Workflow for Synthesis of this compound start Methyl 3-oxotetradecanoate step1 Asymmetric Hydrogenation (Raney Nickel, (R,R)-Tartaric Acid, NaBr) H₂, 100 kg/cm², 100 °C, 16h start->step1 intermediate1 Methyl (R)-3-hydroxytetradecanoate (~85% e.e.) step1->intermediate1 step2 Saponification (NaOH in aq. EtOH) intermediate1->step2 intermediate2 Crude this compound step2->intermediate2 step3 Salt Formation (Dicyclohexylamine) intermediate2->step3 intermediate3 Dicyclohexylammonium (B1228976) Salt step3->intermediate3 step4 Fractional Recrystallization (3x from Acetonitrile) intermediate3->step4 intermediate4 Optically Pure Salt (>99% e.e.) step4->intermediate4 step5 Acidification (Dowex 50W-X8 resin) intermediate4->step5 end Optically Pure This compound step5->end

Figure 2: Workflow for Synthesis of this compound

Protocol Details:

  • Catalyst Preparation: A modified Raney nickel catalyst is prepared by treating the catalyst with an aqueous solution of (R,R)-tartaric acid and sodium bromide. This modification creates a chiral environment on the catalyst surface.

  • Hydrogenation: Methyl 3-oxotetradecanoate is hydrogenated in an autoclave under high pressure (100 kg/cm ²) of hydrogen gas at 100 °C for approximately 16 hours using the modified Raney nickel catalyst. This step yields methyl (R)-3-hydroxytetradecanoate with an enantiomeric excess (e.e.) of around 85%.

  • Saponification: The resulting methyl ester is saponified using sodium hydroxide (B78521) in aqueous ethanol (B145695) to yield the crude carboxylic acid.

  • Optical Enrichment via Salt Formation: The crude acid is treated with dicyclohexylamine (B1670486) in ethanol to form the dicyclohexylammonium salt.

  • Fractional Recrystallization: The diastereomeric salt of the major (R)-enantiomer is preferentially crystallized. The salt is recrystallized three times from acetonitrile (B52724) to achieve high optical purity (>99% e.e.).

  • Final Acidification: The optically pure dicyclohexylammonium salt is treated with an acidic ion-exchange resin (e.g., Dowex 50W-X8) or dilute acid and extracted with an organic solvent to yield the final, optically pure this compound.

Synthesis of (S)-3-Hydroxytetradecanoic Acid via Enzymatic Resolution

This method utilizes the enantioselectivity of a lipase (B570770) enzyme to resolve a racemic mixture, allowing for the isolation of the (S)-enantiomer.[3]

Figure 3: Workflow for Synthesis of (S)-3-Hydroxytetradecanoic Acid

Protocol Details:

  • Racemate Preparation: Racemic methyl 3-hydroxytetradecanoate (B1260086) is prepared, for example, by the Reformatsky reaction of dodecanal (B139956) with methyl bromoacetate, followed by reduction of the resulting keto-ester.

  • Enzymatic Hydrolysis: The racemic methyl ester is incubated with a lipase (e.g., Lipase P "Amano" from Pseudomonas sp.) in a phosphate (B84403) buffer (pH 7.0) at 30 °C. The lipase selectively hydrolyzes the (R)-ester to the corresponding (R)-carboxylic acid, leaving the (S)-ester largely unreacted. The reaction is monitored (e.g., by TLC or HPLC) and stopped at approximately 50% conversion (typically 24 hours).[3]

  • Separation: The reaction mixture is acidified, and the components are separated by extraction. An acid/base extraction procedure is used to separate the acidic this compound from the neutral, unreacted (S)-methyl 3-hydroxytetradecanoate.

  • Saponification of (S)-Ester: The recovered, optically enriched (S)-methyl ester is then chemically saponified using a base such as sodium hydroxide in aqueous methanol.

  • Purification: After acidification, the resulting (S)-3-hydroxytetradecanoic acid is purified by recrystallization, typically from hexane, to yield the optically pure final product.[3]

Conclusion

The stereochemistry of 3-hydroxytetradecanoic acid is a critical determinant of its function, with the (R)-enantiomer acting as a key component of the bacterial endotoxin (B1171834) Lipid A and an agonist of the TLR4 receptor. The "unnatural" (S)-enantiomer also demonstrates significant, albeit different, immunomodulatory properties. The ability to stereoselectively synthesize both enantiomers through methods such as asymmetric hydrogenation and enzymatic resolution has been instrumental in dissecting their respective biological roles. For researchers in immunology and drug development, a thorough understanding of this stereochemistry is essential for the design of novel therapeutics, adjuvants, and endotoxin antagonists that target the TLR4 signaling pathway.

References

synonyms for (R)-3-hydroxytetradecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-3-Hydroxytetradecanoic Acid

This guide provides a comprehensive overview of this compound, a molecule of significant interest in microbiology, immunology, and lipid biochemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, biological significance, and methods for its synthesis and analysis.

Nomenclature and Synonyms

This compound is a saturated fatty acid with a 14-carbon chain and a hydroxyl group at the third carbon position with R-stereochemistry. Due to its prevalence in various biological systems and its historical context in lipid research, it is known by several synonyms.

A comprehensive list of its common names and identifiers is provided below:

  • (R)-3-Hydroxymyristic acid[1]

  • (3R)-3-hydroxytetradecanoic acid

  • (R)-(-)-3-Hydroxytetradecanoic acid[1]

  • β-Hydroxymyristic acid (note: this term can also refer to the racemate)[2]

  • (3R)-Hydroxymyristic acid

  • D-(-)-beta-Hydroxymyristic acid[3]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₄H₂₈O₃PubChem[1]
Molecular Weight 244.37 g/mol PubChem[1]
CAS Number 28715-21-1Sigma-Aldrich[4]
Melting Point 71-72 °CSigma-Aldrich[4]
Boiling Point 376.9 ± 25.0 °C at 760 mmHg (Predicted)Sigma-Aldrich[4]
Physical Description SolidPubChem[1]
Water Solubility 0.03 g/L (Predicted)FooDB[5]
logP 4.69 (Predicted)FooDB[5]
pKa (Strongest Acidic) 4.67 (Predicted)FooDB[5]

Biological Significance

This compound plays a dual role in biology. It is an intermediate in fatty acid biosynthesis in various organisms.[1][3] However, its most prominent role is as a fundamental structural component of Lipid A , the hydrophobic anchor of lipopolysaccharide (LPS) which constitutes the outer leaflet of the outer membrane of most Gram-negative bacteria.

Role in Lipid A and Innate Immunity

Lipid A is the primary immunostimulatory component of LPS and is recognized by the innate immune system as a potent pathogen-associated molecular pattern (PAMP). The (R)-3-hydroxy fatty acyl chains are crucial for the biological activity of Lipid A. This recognition is primarily mediated by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells.

The binding of LPS to the TLR4-MD-2 receptor complex triggers a signaling cascade that leads to the activation of transcription factors, most notably NF-κB, and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons.[4][6] This response is critical for clearing bacterial infections but can lead to life-threatening sepsis if dysregulated.

The diagram below illustrates the TLR4 signaling pathway initiated by LPS.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway (Endosomal) LPS LPS (Lipid A) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 associates with TLR4_dimer TLR4 Dimerization TLR4->TLR4_dimer LPS binding induces TIRAP TIRAP TLR4_dimer->TIRAP TRAM TRAM TLR4_dimer->TRAM Internalization (Endosome) MyD88 MyD88 TIRAP->MyD88 NFkB NF-κB Activation MyD88->NFkB leads to Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of TRIF TRIF TRAM->TRIF IRF3 IRF3 Activation TRIF->IRF3 leads to IFN Type I Interferons IRF3->IFN induces transcription of

Caption: TLR4 signaling pathway initiated by LPS.

Experimental Protocols

Precise and reliable methods for the synthesis and analysis of this compound are essential for research.

Synthesis Protocol: Asymmetric Hydrogenation

A facile method for preparing optically pure this compound involves the asymmetric hydrogenation of a precursor ketone.[2]

Objective: To synthesize this compound from methyl 3-oxotetradecanoate.

Materials:

  • Methyl 3-oxotetradecanoate

  • Raney nickel catalyst

  • (R,R)-Tartaric acid (for catalyst modification)

  • Sodium bromide (for catalyst modification)

  • Solvent (e.g., Tetrahydrofuran)

  • Hydrogen gas

  • Dicyclohexylamine (for purification)

  • Acetonitrile (for recrystallization)

  • Standard acid/base for hydrolysis and workup

Methodology:

  • Catalyst Preparation: Modify Raney nickel catalyst by treating it with an aqueous solution of (R,R)-tartaric acid and sodium bromide. This creates an "asymmetrically modified nickel catalyst" (TA-NaBr-MRNi).

  • Hydrogenation: Dissolve methyl 3-oxotetradecanoate in a suitable solvent in a high-pressure reaction vessel. Add the prepared (R,R)-TA-NaBr-MRNi catalyst.

  • Pressurize the vessel with hydrogen gas and heat to initiate the reaction. The reaction hydrogenates the ketone to a hydroxyl group with a high degree of enantioselectivity, yielding methyl (R)-3-hydroxytetradecanoate.

  • Saponification: After the reaction is complete, filter the catalyst. Hydrolyze the resulting methyl ester to the carboxylic acid using a standard saponification procedure (e.g., with NaOH followed by acidification).

  • Purification: Convert the crude this compound to its dicyclohexylammonium (B1228976) salt by reacting it with dicyclohexylamine.

  • Recrystallization: Perform multiple recrystallizations of the dicyclohexylammonium salt from acetonitrile. This step selectively removes the minor (S)-enantiomer, yielding an optically pure salt.

  • Final Product: Treat the purified salt with acid to release the optically pure this compound.

The workflow for this synthesis is depicted below.

Synthesis_Workflow start Methyl 3-oxotetradecanoate hydrogenation Asymmetric Hydrogenation start->hydrogenation catalyst Raney Ni + (R,R)-Tartaric Acid + NaBr catalyst->hydrogenation ester Methyl (R)-3-hydroxytetradecanoate (Enantiomeric Excess) hydrogenation->ester saponification Saponification (Hydrolysis) ester->saponification crude_acid Crude this compound saponification->crude_acid purification Salt Formation with Dicyclohexylamine crude_acid->purification salt Dicyclohexylammonium Salt purification->salt recrystallization Recrystallization (from Acetonitrile) salt->recrystallization pure_salt Optically Pure Salt recrystallization->pure_salt acidification Acid Treatment pure_salt->acidification final_product Pure this compound acidification->final_product

Caption: Workflow for the synthesis of this compound.

Analytical Protocol: GC-MS Analysis of 3-Hydroxy Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the quantification of 3-hydroxy fatty acids in biological samples.[7][8] The protocol involves extraction, derivatization to increase volatility, and subsequent analysis.

Objective: To quantify this compound in a biological sample (e.g., plasma, cell culture media).

Materials:

  • Sample (e.g., 500 µL plasma)

  • Stable isotope-labeled internal standard (e.g., D₄-(R)-3-hydroxytetradecanoic acid)

  • Ethyl acetate (B1210297) (for extraction)

  • 6 M HCl (for acidification)

  • Nitrogen gas supply

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Methodology:

  • Sample Preparation: To 500 µL of plasma, add a known amount of the stable isotope-labeled internal standard.

  • Acidification: Acidify the sample by adding 125 µL of 6 M HCl.

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic layer. Repeat the extraction on the aqueous layer and combine the organic fractions.

  • Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas at approximately 37 °C.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly and heat at 80 °C for 60 minutes. This step converts the polar carboxylic acid and hydroxyl groups into their more volatile trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[7]

  • GC-MS Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions: Use an initial oven temperature of 80 °C for 5 minutes, then ramp the temperature to 290 °C.

    • MS Conditions: Operate in electron impact (EI) ionization mode. Monitor for characteristic ions of the derivatized analyte and the internal standard for quantification.[7]

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the native analyte to its stable isotope-labeled internal standard against a calibration curve.

References

A Comprehensive Technical Guide on the Physical Properties of Solid (R)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a saturated fatty acid that plays a significant role in the structure of lipid A, the bioactive component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. Its distinct stereochemistry and chemical structure are crucial for the interaction of LPS with the host immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. Understanding the physical properties of this solid fatty acid is fundamental for its handling, formulation, and application in research and development, particularly in the fields of immunology, microbiology, and drug discovery. This technical guide provides an in-depth overview of the known physical characteristics of solid this compound, details on experimental methodologies for their determination, and an illustrative representation of its role in a key signaling pathway.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its molecular structure consists of a 14-carbon backbone with a hydroxyl group at the third carbon position, which imparts specific chemical reactivity and physical characteristics.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of solid this compound compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₈O₃[2]
Molecular Weight 244.37 g/mol [2][3]
Physical Form Solid, Crystalline Solid[3][4]
Melting Point 71-72 °C[3]
Boiling Point 376.9 ± 25.0 °C (at 760 mmHg)[3]
Solubility
    in WaterPractically insoluble (Predicted: 0.03 g/L)[5]
    in Dimethylformamide (DMF)15 mg/mL[4]
    in Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL[4]
    in Ethanol15 mg/mL[4]
Purity ≥98%[3]

Experimental Protocols

The accurate determination of the physical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity. The capillary method is a common and reliable technique for this measurement.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6] The tube is tapped gently to ensure the sample is compact.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an electronic sensor.[8][9]

  • Heating and Observation: The sample is heated at a controlled rate.[9] Initially, a rapid heating rate can be used to approach the expected melting point, followed by a slower rate (e.g., 1-2 °C per minute) as the melting point is neared.[9]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.[10]

Solubility Measurement

The solubility of long-chain fatty acids like this compound in aqueous and organic solvents is a key parameter for its application in biological assays and formulation development. Due to its hydrophobic nature, specialized techniques are often required for accurate measurement in aqueous media.

Methodology for Aqueous Solubility (Turbidimetry and Dynamic Light Scattering):

  • Preparation of Supersaturated Solution: A stock solution of this compound is prepared in a suitable organic solvent. A small aliquot of this stock solution is added to an aqueous buffer (e.g., phosphate (B84403) buffer at a physiological pH of 7.4) to create a supersaturated solution.

  • Equilibration: The solution is stirred or agitated for an extended period (e.g., 24-48 hours) at a constant temperature to allow it to reach equilibrium.

  • Turbidity Measurement: The turbidity of the solution is measured using a nephelometer or turbidimeter. A decrease in turbidity over time indicates the precipitation of the excess solute. The point at which the turbidity stabilizes indicates that the solution has reached saturation.

  • Dynamic Light Scattering (DLS): DLS can be used to determine the size of any particles or aggregates in the solution, helping to distinguish between dissolved molecules and colloidal suspensions.

  • Quantification: The concentration of the dissolved fatty acid in the clear supernatant, after centrifugation or filtration to remove any undissolved solid, can be determined using a suitable analytical technique such as gas chromatography-mass spectrometry (GC-MS) after derivatization.

Methodology for Organic Solvent Solubility:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the organic solvent (e.g., DMF, DMSO, Ethanol).

  • Equilibration: The mixture is stirred at a constant temperature until equilibrium is reached, ensuring that undissolved solid remains.

  • Sample Analysis: A sample of the clear supernatant is carefully removed and diluted. The concentration of the dissolved fatty acid is then determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or GC-MS.

Signaling Pathway Involvement

This compound is a crucial component of the lipid A moiety of lipopolysaccharide (LPS), a potent activator of the innate immune system. LPS is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2. This recognition triggers a downstream signaling cascade leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.

TLR4 Signaling Pathway Activated by LPS

The following diagram illustrates the simplified signaling pathway initiated by the recognition of LPS (containing this compound as part of its lipid A) by the TLR4 receptor complex.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents LPS MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines DNA->Cytokines Gene Transcription

Caption: TLR4 signaling cascade initiated by LPS.

Conclusion

This technical guide provides a consolidated overview of the physical properties of solid this compound, essential for its use in scientific research and drug development. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a foundation for its analysis. Furthermore, the visualization of its involvement in the TLR4 signaling pathway highlights its biological significance. A thorough understanding of these fundamental properties is paramount for any researcher or scientist working with this important biomolecule.

References

Methodological & Application

Application Note: Synthesis of (R)-3-hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-hydroxytetradecanoic acid is a chiral molecule of significant interest in biomedical research, particularly as a crucial component of Lipid A, the bioactive center of lipopolysaccharides (LPS) in Gram-negative bacteria. Its precise stereochemistry is vital for the immunological activity of Lipid A and its analogs, which are explored as vaccine adjuvants and immunomodulators. This document outlines protocols for the synthesis of enantiomerically pure this compound, catering to researchers in drug development and related scientific fields. The described methods include both chemical and biocatalytic approaches.

Experimental Protocols

Two primary methodologies for the synthesis of this compound are detailed below: Asymmetric Hydrogenation and Biocatalytic Resolution.

Protocol 1: Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate

This method involves the enantioface-differentiating hydrogenation of a keto-ester precursor using a chirally modified nickel catalyst.[1]

Materials:

Procedure:

  • Catalyst Preparation:

    • Prepare the asymmetrically modified Raney nickel catalyst (TA-NaBr-MRNi) by treating Raney nickel with an aqueous solution of (R,R)-tartaric acid and sodium bromide.

  • Hydrogenation:

    • In a suitable hydrogenation reactor, dissolve methyl 3-oxotetradecanoate in methanol.

    • Add the prepared (R,R)-TA-NaBr-MRNi catalyst.

    • Pressurize the reactor with hydrogen gas and maintain vigorous stirring at a controlled temperature.

    • Monitor the reaction progress by hydrogen uptake or TLC until completion.

  • Work-up and Purification:

    • After the reaction, filter off the catalyst.

    • Evaporate the solvent from the filtrate to obtain crude methyl (R)-3-hydroxytetradecanoate.

    • Saponify the crude ester using a standard method (e.g., with NaOH in methanol/water).

    • Acidify the reaction mixture to obtain crude this compound.

  • Optical Purification:

    • Dissolve the crude acid in ethanol (B145695) and treat with dicyclohexylamine to form the dicyclohexylammonium (B1228976) salt.

    • Perform successive recrystallizations of the salt from acetonitrile to enhance the enantiomeric purity.

    • Treat the optically pure salt with acid to liberate the optically pure this compound.[1]

Protocol 2: Biocatalytic Resolution of Racemic Methyl 3-hydroxytetradecanoate (B1260086)

This protocol utilizes the enantioselective hydrolysis of a racemic ester catalyzed by a lipase (B570770).[2]

Materials:

  • Racemic methyl 3-hydroxytetradecanoate

  • Porcine pancreas lipase (PPL)

  • Aqueous buffer (e.g., phosphate (B84403) buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Enzymatic Hydrolysis:

    • Suspend racemic methyl 3-hydroxytetradecanoate in an aqueous buffer.

    • Add porcine pancreas lipase. The substrate-to-lipase weight ratio can be optimized (e.g., 3:1).[2]

    • Incubate the mixture with stirring at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 7 hours).[2]

  • Separation:

    • After the incubation period, acidify the reaction mixture to protonate the carboxylic acid.

    • Extract the mixture with an organic solvent like ethyl acetate.

    • The organic phase will contain the unreacted methyl (S)-3-hydroxytetradecanoate, while the aqueous phase will contain the sodium salt of this compound. For better separation, the (R)-acid can be extracted from the acidified aqueous phase into an organic solvent.

  • Isolation of this compound:

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer and extract the this compound with an organic solvent.

    • Dry the organic extracts containing the acid over an anhydrous drying agent, filter, and evaporate the solvent to yield the product.

  • Isolation of Methyl (S)-3-hydroxytetradecanoate:

    • The initial organic extract contains the unreacted (S)-ester. This can be washed, dried, and the solvent evaporated to recover methyl (S)-3-hydroxytetradecanoate.

Data Presentation

The following table summarizes the quantitative data from the described synthetic methods.

MethodStarting MaterialCatalyst/EnzymeProductEnantiomeric Excess (e.e.)Yield/ConversionReference
Asymmetric HydrogenationMethyl 3-oxotetradecanoate(R,R)-TA-NaBr-MRNiMethyl (R)-3-hydroxytetradecanoate85% (initial)Good[1]
(after purification)This compoundOptically pure70% (from salt)[1]
Biocatalytic ResolutionRacemic methyl 3-hydroxytetradecanoatePorcine pancreas lipaseThis compound>99%43% conversion[2]
Methyl (S)-3-hydroxytetradecanoate98%60% conversion[2]

Visualizations

Below are diagrams illustrating the experimental workflows for the synthesis of this compound.

G cluster_0 Asymmetric Hydrogenation Workflow start Methyl 3-oxotetradecanoate hydrogenation Hydrogenation in Methanol start->hydrogenation catalyst Prepare (R,R)-TA-NaBr-MRNi Catalyst catalyst->hydrogenation filtration Catalyst Filtration hydrogenation->filtration evaporation1 Solvent Evaporation filtration->evaporation1 saponification Saponification evaporation1->saponification acidification1 Acidification saponification->acidification1 purification Optical Purification via Dicyclohexylammonium Salt Recrystallization acidification1->purification final_product1 This compound purification->final_product1

Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.

G cluster_1 Biocatalytic Resolution Workflow cluster_2 Aqueous Phase cluster_3 Organic Phase start Racemic Methyl 3-hydroxytetradecanoate hydrolysis Enzymatic Hydrolysis in Aqueous Buffer start->hydrolysis enzyme Porcine Pancreas Lipase enzyme->hydrolysis acidification Acidification hydrolysis->acidification extraction Solvent Extraction acidification->extraction separation Separation of Aqueous and Organic Phases extraction->separation acidification2 Acidification separation->acidification2 workup_S Washing and Drying separation->workup_S extraction2 Extraction acidification2->extraction2 final_product_R This compound extraction2->final_product_R final_product_S Methyl (S)-3-hydroxytetradecanoate workup_S->final_product_S

Caption: Workflow for the biocatalytic resolution of racemic methyl 3-hydroxytetradecanoate.

References

Enantioselective Synthesis of (R)-3-Hydroxytetradecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-3-hydroxytetradecanoic acid, a crucial chiral building block in the synthesis of various biologically active molecules, including components of lipid A. Four principal synthetic strategies are outlined: enzymatic resolution, Sharpless asymmetric epoxidation, asymmetric aldol (B89426) reaction, and Noyori asymmetric hydrogenation.

Introduction

This compound is a saturated fatty acid that plays a significant role in bacterial physiology as a key component of the lipid A moiety of lipopolysaccharides (LPS). The precise stereochemistry of this molecule is critical for its biological activity. Consequently, robust and efficient methods for its enantioselective synthesis are of high interest in the fields of medicinal chemistry, immunology, and drug development. This document details four distinct and effective methods for preparing the (R)-enantiomer with high optical purity.

Comparison of Synthetic Strategies

The following table summarizes the key quantitative data for the different enantioselective methods described, allowing for a direct comparison of their efficacy.

Synthetic MethodKey Reagents/CatalystTypical YieldEnantiomeric Excess (e.e.)
Enzymatic Resolution Porcine Pancreas Lipase (B570770) (PPL)~45-50% (for the R-acid)>99%
Sharpless Asymmetric Epoxidation Ti(OiPr)₄, (+)-DET, t-BuOOH~80-90% (epoxidation step)>95%
Asymmetric Aldol Reaction Proline-derived organocatalystGood to excellentHigh
Noyori Asymmetric Hydrogenation Ru-BINAP catalystHigh>98%

Method 1: Enzymatic Resolution of Racemic Methyl 3-Hydroxytetradecanoate (B1260086)

This method utilizes the enantioselective hydrolytic activity of Porcine Pancreas Lipase (PPL) to resolve a racemic mixture of methyl 3-hydroxytetradecanoate. The lipase preferentially hydrolyzes the (R)-ester to the desired this compound, leaving the unreacted (S)-ester. This approach is lauded for its environmental friendliness.

Logical Workflow

racemic_ester Racemic Methyl 3-Hydroxytetradecanoate hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis ppl Porcine Pancreas Lipase (PPL) Aqueous Buffer ppl->hydrolysis separation Separation (Extraction) hydrolysis->separation r_acid (R)-3-Hydroxytetradecanoic Acid separation->r_acid s_ester (S)-Methyl 3-Hydroxytetradecanoate separation->s_ester

Caption: Workflow for enzymatic resolution of racemic methyl 3-hydroxytetradecanoate.

Experimental Protocol
  • Preparation of the Reaction Mixture:

    • In a temperature-controlled reaction vessel, dissolve racemic methyl 3-hydroxytetradecanoate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Add crude Porcine Pancreas Lipase (PPL) to the solution. A typical enzyme-to-substrate ratio is 1:1 to 1:3 (w/w).

    • The reaction is typically performed at a controlled temperature, for instance, 30-40°C.

  • Enzymatic Hydrolysis:

    • Stir the mixture vigorously to ensure proper mixing.

    • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of hydrolysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product acid and the unreacted ester.

  • Work-up and Purification:

    • Once the desired conversion is reached, acidify the reaction mixture to approximately pH 2 with a suitable acid (e.g., 1M HCl).

    • Extract the mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • The resulting mixture of this compound and (S)-methyl 3-hydroxytetradecanoate can be separated by column chromatography on silica (B1680970) gel.

Method 2: Sharpless Asymmetric Epoxidation

This powerful method allows for the highly enantioselective epoxidation of primary allylic alcohols. For the synthesis of this compound, a suitable precursor such as (E)-tetradec-2-en-1-ol is used. The resulting chiral epoxy alcohol is then oxidized to the target carboxylic acid.

Synthetic Pathway

start (E)-Tetradec-2-en-1-ol epoxidation Sharpless Asymmetric Epoxidation (Ti(OiPr)₄, (+)-DET, t-BuOOH) start->epoxidation epoxy_alcohol (2R,3R)-2,3-Epoxy- tetradecan-1-ol epoxidation->epoxy_alcohol oxidation Oxidation (e.g., Jones Oxidation) epoxy_alcohol->oxidation final_product (R)-3-Hydroxytetradecanoic Acid oxidation->final_product

Caption: Synthetic route to this compound via Sharpless epoxidation.

Experimental Protocol
  • Sharpless Asymmetric Epoxidation of (E)-Tetradec-2-en-1-ol:

    • To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate (DET) in dichloromethane (B109758) at -20°C, add a solution of (E)-tetradec-2-en-1-ol.

    • Add tert-butyl hydroperoxide (t-BuOOH) dropwise while maintaining the temperature at -20°C.

    • Stir the reaction mixture at -20°C until the starting material is consumed, as monitored by TLC.

    • Quench the reaction by adding water.

    • Warm the mixture to room temperature and stir for 1 hour.

    • Filter the mixture through Celite and extract the filtrate with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield (2R,3R)-2,3-epoxytetradecan-1-ol.

  • Oxidation to this compound:

    • Dissolve the (2R,3R)-2,3-epoxytetradecan-1-ol in acetone (B3395972) and cool to 0°C.

    • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

    • Stir the reaction at 0°C for a few hours.

    • Quench the reaction by adding isopropanol.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford this compound.

Method 3: Asymmetric Aldol Reaction

Organocatalytic asymmetric aldol reactions provide a direct route to β-hydroxy carbonyl compounds. In this approach, a long-chain aldehyde, such as dodecanal (B139956) (lauraldehyde), is reacted with a protected acetate equivalent in the presence of a chiral organocatalyst, typically a proline derivative.

Reaction Scheme

dodecanal Dodecanal aldol_reaction Asymmetric Aldol Reaction dodecanal->aldol_reaction acetate Acetate Equivalent (e.g., tert-butyl acetate) acetate->aldol_reaction catalyst Chiral Organocatalyst (e.g., Proline derivative) catalyst->aldol_reaction beta_hydroxy_ester (R)-tert-butyl 3-hydroxytetradecanoate aldol_reaction->beta_hydroxy_ester hydrolysis Hydrolysis beta_hydroxy_ester->hydrolysis final_product (R)-3-Hydroxytetradecanoic Acid hydrolysis->final_product

Caption: Synthesis of this compound using an asymmetric aldol reaction.

Experimental Protocol
  • Asymmetric Aldol Reaction:

    • In a reaction vessel, dissolve the chiral proline-derived organocatalyst in a suitable solvent (e.g., DMSO, DMF, or chloroform).

    • Add dodecanal to the solution.

    • Add the acetate equivalent (e.g., tert-butyl acetate or a silyl (B83357) ketene (B1206846) acetal).

    • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to lower temperatures) until the reaction is complete (monitored by TLC or NMR).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the mixture with an organic solvent.

    • Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.

    • Purify the crude β-hydroxy ester by column chromatography.

  • Hydrolysis to the Carboxylic Acid:

    • Treat the purified (R)-tert-butyl 3-hydroxytetradecanoate with an acid (e.g., trifluoroacetic acid in dichloromethane) or a base (e.g., lithium hydroxide (B78521) in a mixture of THF and water) to hydrolyze the ester.

    • After completion of the hydrolysis, perform an appropriate acidic work-up to protonate the carboxylate.

    • Extract the product with an organic solvent, dry, and concentrate to obtain this compound.

Method 4: Noyori Asymmetric Hydrogenation

This method involves the asymmetric hydrogenation of a β-keto ester, namely methyl 3-oxotetradecanoate, using a chiral ruthenium-BINAP catalyst. This reaction is known for its high efficiency and excellent enantioselectivity.[1]

Catalytic Cycle

substrate Methyl 3-oxotetradecanoate hydrogenation Asymmetric Hydrogenation substrate->hydrogenation catalyst Ru-BINAP Catalyst H₂, Solvent catalyst->hydrogenation beta_hydroxy_ester (R)-Methyl 3-hydroxytetradecanoate hydrogenation->beta_hydroxy_ester hydrolysis Hydrolysis beta_hydroxy_ester->hydrolysis final_product (R)-3-Hydroxytetradecanoic Acid hydrolysis->final_product

Caption: Noyori asymmetric hydrogenation route to this compound.

Experimental Protocol
  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve methyl 3-oxotetradecanoate in a suitable solvent, such as methanol (B129727) or ethanol.

    • Add the chiral Ru-BINAP catalyst (e.g., RuCl₂[(R)-BINAP]). The catalyst loading is typically low (e.g., 0.01 to 1 mol%).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm).

    • Stir the reaction mixture at a specific temperature (e.g., 25-80°C) until the hydrogenation is complete.

  • Work-up and Purification:

    • Carefully depressurize the reactor.

    • Remove the solvent under reduced pressure.

    • The crude product, (R)-methyl 3-hydroxytetradecanoate, can be purified by column chromatography if necessary.

  • Hydrolysis to this compound:

    • Hydrolyze the resulting ester using standard basic conditions (e.g., LiOH in THF/water) followed by an acidic work-up to yield the final product, this compound.

Conclusion

The enantioselective synthesis of this compound can be achieved through several effective methods. The choice of a particular method will depend on factors such as the availability of starting materials and reagents, desired scale, and the specific requirements for yield and enantiopurity. Enzymatic resolution offers a green and highly selective approach, while Sharpless epoxidation, asymmetric aldol reactions, and Noyori hydrogenation provide powerful and versatile chemical routes to this important chiral molecule. The detailed protocols provided herein serve as a comprehensive guide for researchers in the successful synthesis of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid is a chiral molecule of significant interest in various fields, including the synthesis of bioactive compounds and the development of novel pharmaceuticals. Enantiomerically pure forms of this acid are crucial building blocks for complex molecules. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing the desired (R)-enantiomer. This document provides detailed application notes and protocols for three primary enzymatic strategies for the synthesis of this compound: lipase-catalyzed kinetic resolution, ketoreductase-catalyzed asymmetric reduction, and whole-cell biocatalysis.

Enzymatic Synthesis Strategies

There are several effective enzymatic routes to produce this compound, each with its own advantages. The choice of method may depend on the available starting materials, desired scale, and downstream applications.

Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-Hydroxytetradecanoate (B1260086)

This method involves the enantioselective hydrolysis of a racemic mixture of methyl 3-hydroxytetradecanoate. The lipase (B570770) preferentially hydrolyzes the (R)-ester to the corresponding (R)-acid, leaving the unreacted (S)-ester.

Ketoreductase (KRED)-Catalyzed Asymmetric Reduction of Ethyl 3-Oxotetradecanoate

Ketoreductases are enzymes that can reduce a prochiral ketone, such as ethyl 3-oxotetradecanoate, to a chiral alcohol with high stereoselectivity. This method can theoretically achieve a 100% yield of the desired enantiomer.

Whole-Cell Biocatalysis using Recombinant Escherichia coli

Metabolically engineered microorganisms, such as E. coli, can be designed to produce (R)-3-hydroxyalkanoic acids from simple carbon sources like glucose. This approach leverages the cell's natural metabolic pathways and cofactor regeneration systems.

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of this compound and related compounds.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-Hydroxytetradecanoate

EnzymeSubstrate:Enzyme Ratio (w/w)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) of (R)-acidReference
Porcine Pancreas Lipase3:1743>99%[1]
Porcine Pancreas Lipase1:1760Not reported for acid (98% for (S)-ester)[1]

Table 2: Ketoreductase (KRED)-Catalyzed Asymmetric Reduction of β-Keto Esters (Data for Analogous Substrates)

Enzyme/BiocatalystSubstrate (Concentration)ProductYield (%)Enantiomeric Excess (ee)Reference
Ketoreductase (KRED)Ethyl 4-chloro-3-oxobutanoate (300 g/L)Ethyl (S)-4-chloro-3-hydroxybutanoate95>99.5%[2]
Recombinant E. coli co-expressing KRED and GDHEthyl 2'-ketopantothenate (100 g/L)Ethyl (R)-pantothenate86>99%[3]

Table 3: Whole-Cell Biocatalysis for (R)-3-Hydroxyalkanoic Acid Production

Recombinant OrganismCarbon SourceProduct(s)Titer (mg/L)Reference
E. coli DH5αGlucose3-hydroxyoctanoic and 3-hydroxydecanoic acids193[4][5]
E. coli DH5αGlucose3-hydroxyoctanoic and 3-hydroxydecanoic acids135[4][5]

Experimental Protocols

Protocol 1: Synthesis of Racemic Methyl 3-Hydroxytetradecanoate

This protocol describes a general method for the synthesis of the racemic starting material for lipase-catalyzed resolution.

  • Preparation of Ethyl 3-Oxotetradecanoate:

    • Perform a Claisen condensation reaction between methyl laurate and ethyl acetate (B1210297) using a strong base like sodium ethoxide in an anhydrous solvent such as ethanol.

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Purify the resulting ethyl 3-oxotetradecanoate by vacuum distillation or column chromatography.

  • Reduction to Racemic Methyl 3-Hydroxytetradecanoate:

    • Dissolve ethyl 3-oxotetradecanoate in a suitable solvent like methanol (B129727) or ethanol.

    • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise at 0°C.

    • Stir the reaction mixture until the reduction is complete (monitor by TLC).

    • Quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic methyl 3-hydroxytetradecanoate.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the enantioselective hydrolysis of racemic methyl 3-hydroxytetradecanoate.[1]

  • Reaction Setup:

    • Prepare a phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.0).

    • In a reaction vessel, combine racemic methyl 3-hydroxytetradecanoate, the phosphate buffer, and porcine pancreas lipase. A substrate to lipase weight ratio of 3:1 is a good starting point.

    • Stir the mixture at a controlled temperature (e.g., 30°C).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate.

    • Once the desired conversion is reached (e.g., around 43% for optimal ee of the acid), stop the reaction by filtering off the enzyme.

    • Acidify the aqueous phase to a pH of approximately 2 with a dilute acid (e.g., 1 M HCl).

    • Extract the this compound with an organic solvent like ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

    • The unreacted (S)-methyl 3-hydroxytetradecanoate can be recovered from the organic phase of the initial filtrate.

  • Purification:

    • Purify the this compound by column chromatography or recrystallization.

Protocol 3: Ketoreductase (KRED)-Catalyzed Asymmetric Reduction (General Protocol)

This protocol provides a general framework for the asymmetric reduction of ethyl 3-oxotetradecanoate.

  • Reaction Components:

    • Buffer: Phosphate buffer (e.g., 100 mM, pH 7.0).

    • Substrate: Ethyl 3-oxotetradecanoate.

    • Enzyme: A suitable ketoreductase (commercially available KREDs can be screened).

    • Cofactor: NADPH or NADH.

    • Cofactor Regeneration System: Glucose and glucose dehydrogenase (GDH) are commonly used to regenerate NADPH/NADH.

  • Reaction Procedure:

    • In a reaction vessel, dissolve the substrate in a minimal amount of a water-miscible organic co-solvent (e.g., isopropanol) if necessary.

    • Add the buffer, cofactor (catalytic amount, e.g., 0.5 mM), glucose (e.g., 20 mM), and glucose dehydrogenase.

    • Initiate the reaction by adding the ketoreductase.

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting ethyl (R)-3-hydroxytetradecanoate can be purified by column chromatography.

    • Hydrolyze the ester to the acid using standard methods (e.g., saponification with NaOH followed by acidification).

Protocol 4: Whole-Cell Biocatalysis with Recombinant E. coli (General Protocol)

This protocol is based on the production of (R)-3-hydroxyalkanoic acids from glucose using a metabolically engineered E. coli strain.[4][5][6]

  • Strain and Plasmid Construction:

    • Use an appropriate E. coli strain (e.g., DH5α).

    • Introduce plasmids carrying the necessary genes for the synthesis of (R)-3-hydroxyalkanoic acids. This typically includes a β-ketothiolase (e.g., phbA), an acetoacetyl-CoA reductase (e.g., phbB), and a 3-hydroxyacyl-ACP:CoA transacylase (e.g., phaG).

  • Culture Conditions:

    • Grow the recombinant E. coli in a suitable medium (e.g., LB medium) with appropriate antibiotics for plasmid maintenance.

    • Induce gene expression at the appropriate cell density (e.g., mid-log phase) with an inducer like IPTG.

    • Supplement the medium with a carbon source such as glucose. The timing of glucose addition can influence the product yield.[4][5]

  • Fermentation and Product Recovery:

    • Conduct the fermentation in a shake flask or a bioreactor with controlled temperature, pH, and aeration.

    • Monitor cell growth and product formation over time. The (R)-3-hydroxyalkanoic acids are often secreted into the culture medium.

    • After fermentation, centrifuge the culture to remove the cells.

    • Acidify the supernatant to a low pH (e.g., 2) to protonate the carboxylic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract and concentrate it to obtain the crude product.

  • Purification:

    • Purify the this compound from the mixture of 3-hydroxyalkanoic acids using techniques like column chromatography or fractional distillation.

Protocol 5: Chiral HPLC Analysis

This protocol describes a general method for determining the enantiomeric excess of 3-hydroxytetradecanoic acid.

  • Derivatization (Optional but often recommended for improved resolution and detection):

    • Convert the carboxylic acid to its methyl ester using diazomethane (B1218177) or by heating with methanol and a catalytic amount of acid.

    • Alternatively, derivatize the hydroxyl group.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase is recommended (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Mobile Phase (Normal Phase): A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a common starting point. For acidic compounds, the addition of a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.

    • Mobile Phase (Reversed Phase): For reversed-phase columns (e.g., Chiralpak AD-RH), a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol can be used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector.

    • Temperature: Ambient or controlled (e.g., 25°C).

  • Analysis:

    • Inject a standard of the racemic compound to determine the retention times of both enantiomers.

    • Inject the sample from the enzymatic reaction and integrate the peak areas of the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of R - Area of S) / (Area of R + Area of S) ] x 100

Visualizations

Enzymatic_Synthesis_Pathways cluster_KRED Ketoreductase (KRED) Pathway cluster_Lipase Lipase Kinetic Resolution Pathway cluster_WholeCell Whole-Cell Biocatalysis Pathway Ketoester Ethyl 3-Oxotetradecanoate KRED Ketoreductase (KRED) Ketoester->KRED Reduction (NAD(P)H) R_ester_KRED Ethyl (R)-3-Hydroxytetradecanoate KRED->R_ester_KRED Hydrolysis Hydrolysis R_ester_KRED->Hydrolysis Racemic_ester Racemic Methyl 3-Hydroxytetradecanoate Lipase Lipase Racemic_ester->Lipase Enantioselective Hydrolysis S_ester (S)-Methyl 3-Hydroxytetradecanoate (Unreacted) Lipase->S_ester Final_Product (R)-3-Hydroxytetradecanoic Acid Lipase->Final_Product Glucose Glucose Ecoli Recombinant E. coli (Metabolic Pathway) Glucose->Ecoli Ecoli->Final_Product Hydrolysis->Final_Product

Caption: Enzymatic pathways for the synthesis of this compound.

Experimental_Workflow Start Starting Material (e.g., β-Keto Ester, Racemic Ester, Glucose) Enzymatic_Reaction Enzymatic Reaction (Lipase, KRED, or Whole-Cell) Start->Enzymatic_Reaction Reaction_Monitoring Reaction Monitoring (e.g., Chiral HPLC) Enzymatic_Reaction->Reaction_Monitoring Workup Reaction Work-up (Extraction, Separation) Enzymatic_Reaction->Workup Reaction complete Reaction_Monitoring->Enzymatic_Reaction Continue reaction Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Final Product Analysis (Chiral HPLC for ee, NMR, MS for structure) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: General experimental workflow for enzymatic synthesis and analysis.

References

Application Notes and Protocols for the Purification of (R)-3-Hydroxytetradecanoic Acid from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (R)-3-hydroxytetradecanoic acid from bacterial cultures. The methodologies outlined are based on established techniques for the extraction and purification of polyhydroxyalkanoates (PHAs) and their subsequent hydrolysis to yield (R)-3-hydroxyalkanoic acid monomers, as well as direct extraction methods.

Data Summary

The following tables summarize quantitative data from various studies on the production and purification of (R)-3-hydroxyalkanoic acids and related compounds from bacterial cultures.

Table 1: Production of (R)-3-Hydroxyalkanoic Acids and Precursors in Engineered Bacteria

Bacterial StrainProductTiter/YieldPurityReference
Engineered Pseudomonas aeruginosa(R)-3-hydroxydecanoic acid~18 g/L (of HAA intermediate)95%[1]
Engineered E. coliω-hydroxydecanoic acid192.22 mg/LNot specified[2]
Engineered E. coliω-hydroxyoctanoic acid275.48 mg/LNot specified[2]
Engineered E. coliω-hydroxydodecanoic acid249.03 mg/LNot specified[2]
Azohydromonas lata DSM1123(R)-3-hydroxybutyric acid117.8 g/L84% (monomer yield)[1]
Recombinant Ralstonia eutrophaP(HB-co-HHx)>139 g/L CDW (74% PHA)Not specified[3]
Engineered Ralstonia eutrophaP(HB-co-HHx)71% of CDW17 mol% HHx[4]
Engineered Ralstonia eutrophaP(HB-co-HHx)66% of CDW30 mol% HHx[4]

HAA: (R)-3-(R-3-hydroxyalkanoyloxy) alkanoic acids, P(HB-co-HHx): Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), CDW: Cell Dry Weight

Experimental Protocols

This section details the methodologies for the cultivation of bacteria, extraction of the target compound, and subsequent purification. Two primary pathways are presented: purification from PHA polymers and direct extraction.

Protocol 1: Purification via PHA Extraction and Hydrolysis

This protocol is suitable for bacterial strains that accumulate PHAs, which are polyesters of (R)-3-hydroxyalkanoic acids. The target monomer is obtained by hydrolyzing the purified polymer.

1. Bacterial Cultivation and PHA Accumulation:

  • Bacterial Strain: Ralstonia eutropha or a suitable engineered strain of Pseudomonas putida.

  • Media: Use a minimal medium to promote PHA accumulation. For Pseudomonas species, a minimal medium (MM) can be used, containing KH2PO4 (13.6 g/L), MgSO4·7H2O (0.25 g/L), (NH4)2SO4 (2 g/L), and FeSO4·7H2O (0.5 mg/L).[5] Supplement with a suitable carbon source that encourages the production of medium-chain-length PHAs.

  • Culture Conditions: Grow the culture in a rotary shaker (250 rpm) at 30°C.[5] Induce PHA accumulation by creating nutrient-limiting conditions, such as nitrogen limitation, while providing an excess carbon source.[3][6]

  • Cell Harvest: After a suitable incubation period (e.g., 14 hours or until desired cell density is reached), harvest the cells by centrifugation (e.g., 5,800 x g for 8 minutes at 6°C).[5]

2. PHA Extraction from Bacterial Biomass:

  • Cell Lysis (Alkaline Method):

    • Dry the harvested cell pellet.

    • Resuspend the dried biomass (e.g., 400 mg) in 20 mL of a sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH).[5]

    • Incubate for 1-5 hours at a controlled temperature (e.g., 60°C).[5]

    • Centrifuge the sample (e.g., 9,000 x g for 5 minutes) and wash the pellet several times with distilled water.[5]

    • Dry the resulting residue, which is the PHA polymer.[5]

  • Solvent Extraction:

    • Lyophilize the cell pellet to remove all water.

    • Add chloroform (B151607) to the dried biomass and stir for several hours to dissolve the PHA.

    • Filter the mixture to remove cell debris.

    • Precipitate the PHA from the chloroform solution by adding a non-solvent like cold methanol (B129727) or ethanol.

    • Collect the precipitated PHA by filtration or centrifugation.

3. Hydrolysis of PHA to this compound:

  • Acidic Methanolysis:

    • Suspend the purified PHA in a 3% sulfuric acid-methanol solution.[1]

    • Heat the mixture at 80°C for 1 hour.[1] This process hydrolyzes the polymer and methylates the resulting monomers.

    • Extract the methyl esters of this compound with hexane.[1]

    • To obtain the free fatty acid, the methyl ester can be subsequently hydrolyzed under basic conditions followed by acidification.

Protocol 2: Direct Extraction and Purification of this compound

This protocol is applicable when the target molecule is secreted into the culture medium or present as a monomer within the cells.

1. Bacterial Cultivation:

  • Cultivate an appropriate bacterial strain (e.g., engineered Pseudomonas aeruginosa) under conditions optimized for the production of (R)-3-hydroxyalkanoic acids.[1]

2. Extraction from Culture Supernatant:

  • Solvent Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant.

    • Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl to protonate the carboxylic acid group.

    • Extract the this compound from the acidified supernatant using a water-immiscible organic solvent such as a mixture of ethyl acetate (B1210297) and diethyl ether.[7]

    • Collect the organic phase and evaporate the solvent using a rotary evaporator to obtain the crude product.[7]

3. Purification of Crude Extract:

  • The crude extract can be further purified using techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity.

4. Analysis and Quantification:

  • Gas Chromatography (GC): For quantitative analysis, the fatty acids are typically derivatized to their methyl esters.

    • Add a 1.25 M anhydrous HCl in methanol solution to the dried extract and heat at 50°C overnight.[8]

    • Alternatively, use boron trifluoride in methanol for quantitative methanolysis of medium-chain-length hydroxy fatty acids.[9]

    • Analyze the resulting fatty acid methyl esters by GC, often with a flame ionization detector (FID).[1][9]

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of the purified this compound.[5][10]

Visualizations

Workflow for Purification via PHA Extraction and Hydrolysis

G Workflow for Purification via PHA Extraction and Hydrolysis cluster_cultivation Bacterial Cultivation cluster_extraction PHA Extraction cluster_hydrolysis Hydrolysis and Purification Bacterial Inoculation Bacterial Inoculation Culture Growth and PHA Accumulation Culture Growth and PHA Accumulation Bacterial Inoculation->Culture Growth and PHA Accumulation Cell Harvesting (Centrifugation) Cell Harvesting (Centrifugation) Culture Growth and PHA Accumulation->Cell Harvesting (Centrifugation) Cell Lysis (e.g., NaOH) Cell Lysis (e.g., NaOH) Cell Harvesting (Centrifugation)->Cell Lysis (e.g., NaOH) Washing and Drying Washing and Drying Cell Lysis (e.g., NaOH)->Washing and Drying Purified PHA Polymer Purified PHA Polymer Washing and Drying->Purified PHA Polymer Acidic Methanolysis Acidic Methanolysis Purified PHA Polymer->Acidic Methanolysis Solvent Extraction (Hexane) Solvent Extraction (Hexane) Acidic Methanolysis->Solvent Extraction (Hexane) Purified this compound methyl ester Purified this compound methyl ester Solvent Extraction (Hexane)->Purified this compound methyl ester Final Product Final Product Purified this compound methyl ester->Final Product

Caption: Purification workflow starting from bacterial cultivation to the final purified product via PHA intermediate.

Direct Extraction Workflow

G Direct Extraction Workflow Bacterial Cultivation Bacterial Cultivation Separation of Cells and Supernatant Separation of Cells and Supernatant Bacterial Cultivation->Separation of Cells and Supernatant Supernatant Acidification Supernatant Acidification Separation of Cells and Supernatant->Supernatant Acidification Liquid-Liquid Extraction (e.g., Ethyl Acetate) Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant Acidification->Liquid-Liquid Extraction (e.g., Ethyl Acetate) Solvent Evaporation Solvent Evaporation Liquid-Liquid Extraction (e.g., Ethyl Acetate)->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract Chromatographic Purification (e.g., HPLC) Chromatographic Purification (e.g., HPLC) Crude Extract->Chromatographic Purification (e.g., HPLC) Pure this compound Pure this compound Chromatographic Purification (e.g., HPLC)->Pure this compound

Caption: Workflow for the direct extraction and purification of this compound from culture supernatant.

References

Application Notes and Protocols for the Analytical Detection of (R)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of (R)-3-hydroxytetradecanoic acid, a significant molecule in various biological processes. The protocols outlined below utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and specificity for researchers in drug development and life sciences.

Introduction to this compound Analysis

This compound, also known as (R)-β-hydroxymyristic acid, is a C14 hydroxy fatty acid. It is a key component of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, making it a crucial marker for endotoxin (B1171834) detection. Furthermore, it is an intermediate in mitochondrial fatty acid β-oxidation.[1] Accurate and sensitive detection methods are therefore essential for studying bacterial pathogenesis, innate immunity, and metabolic disorders.

This document provides comprehensive protocols for the analysis of this compound in biological matrices, covering sample preparation, derivatization, and instrumental analysis.

Analytical Methods: A Comparative Overview

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the need for chiral separation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in the liquid phase followed by tandem mass analysis.
Derivatization Mandatory to increase volatility and thermal stability.Often used to enhance ionization efficiency and sensitivity.
Sensitivity High, with detection limits in the nanogram range.[2]Very high, with detection limits in the low nanogram to picogram per milliliter range.[3]
Specificity High, especially with selected ion monitoring (SIM).Very high, due to precursor and product ion monitoring (MRM).
Chiral Separation Can be achieved with chiral columns or derivatizing agents.Can be readily achieved with chiral stationary phases.[4][5]
Sample Throughput Moderate, due to longer run times and sample preparation.Higher, with faster analysis times.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for the analysis of 3-hydroxy fatty acids. The following protocol is a comprehensive guide for the analysis of total 3-hydroxytetradecanoic acid from biological samples such as serum or plasma.[6]

Experimental Protocol: GC-MS

3.1.1. Sample Preparation

  • Internal Standard Addition: To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard solution (e.g., 3-hydroxytetradecanoic acid-d4).

  • Hydrolysis (for total fatty acid analysis): Add 500 µL of 10 M NaOH to the sample. Incubate at 37°C for 30 minutes to release esterified fatty acids.

  • Acidification: Acidify the sample by adding 2 mL of 6 M HCl.

  • Liquid-Liquid Extraction: Extract the fatty acids by adding 3 mL of ethyl acetate, vortexing, and centrifuging. Repeat the extraction twice.

  • Drying: Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

3.1.2. Derivatization

  • To the dried extract, add 100 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3.1.3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 5890 series II system or equivalent.

  • Column: HP-5MS capillary column (or equivalent).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/min.

    • Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • For unlabeled 3-hydroxytetradecanoic acid-TMS derivative: m/z 233 (characteristic fragment).[6]

      • For a deuterated internal standard (e.g., d4): m/z 237.

Quantitative Data: GC-MS

Quantitative data for this compound using GC-MS is not extensively available in the literature as a single validated method. However, performance characteristics can be inferred from studies on a range of 3-hydroxy fatty acids.

ParameterPerformanceCitation
Limit of Detection (LOD) 0.2 ng (for a single isomer) - 10 ng (for multiple isomers)[2]
Precision (CV%) 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L (for C6-C18 3-OHFAs)[6]

Note: The provided LOD and precision values are for a range of hydroxy fatty acids and may vary for this compound specifically.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and specificity for the analysis of this compound and allows for direct analysis of the underivatized molecule, although derivatization can be used to improve performance. Chiral separation is also readily achievable.

Experimental Protocol: LC-MS/MS

4.1.1. Sample Preparation

  • Protein Precipitation and Extraction: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., 3-hydroxytetradecanoic acid-d4).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4.1.2. Chiral LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as an amylose-based column (e.g., Chiralpak IA-U), is suitable for the enantioselective separation of 3-hydroxy fatty acids.[4]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/isopropanol).

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (example):

    • Precursor Ion (Q1): m/z 243.2 ([M-H]⁻)

    • Product Ion (Q3): A characteristic fragment ion (e.g., m/z 59 from the carboxyl group).

Quantitative Data: LC-MS/MS

A validated LC-HRMS method for various free hydroxy fatty acids, including 3-hydroxymyristic acid, provides the following performance data.[3]

ParameterPerformance for 3-Hydroxymyristic AcidCitation
Limit of Detection (LOD) 0.1 - 0.9 ng/mL[3]
Limit of Quantification (LOQ) 0.4 - 2.6 ng/mL[3]
Linearity (R²) > 0.99[3]
Recovery 80.8 - 109.4%[3]

Note: The data is for 3-hydroxymyristic acid, which is the racemic form. Performance for the specific (R)-enantiomer is expected to be similar.

Visualizations

Fatty Acid Biosynthesis Pathway

The following diagram illustrates the fatty acid biosynthesis pathway, highlighting the formation of 3-hydroxyacyl-ACP, the precursor to this compound.

FattyAcidBiosynthesis AcetylCoA Acetyl-CoA Condensation Condensation (FabB/F) AcetylCoA->Condensation MalonylCoA Malonyl-CoA MalonylACP Malonyl-ACP MalonylCoA->MalonylACP MalonylACP->Condensation AcetoacetylACP Acetoacetyl-ACP Condensation->AcetoacetylACP Reduction1 Reduction (FabG) AcetoacetylACP->Reduction1 R3HydroxybutyrylACP (R)-3-Hydroxybutyryl-ACP Reduction1->R3HydroxybutyrylACP Dehydration Dehydration (FabZ/A) R3HydroxybutyrylACP->Dehydration CrotonylACP Crotonyl-ACP Dehydration->CrotonylACP Reduction2 Reduction (FabI) CrotonylACP->Reduction2 ButyrylACP Butyryl-ACP Reduction2->ButyrylACP ElongationCycles Elongation Cycles (addition of C2 units) ButyrylACP->ElongationCycles R3HydroxytetradecanoylACP (R)-3-Hydroxytetradecanoyl-ACP ElongationCycles->R3HydroxytetradecanoylACP R3HydroxytetradecanoicAcid This compound R3HydroxytetradecanoylACP->R3HydroxytetradecanoicAcid Thioesterase

Caption: Fatty Acid Biosynthesis Pathway leading to this compound.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the key steps in the experimental workflow for the GC-MS analysis of this compound from a biological sample.

GCMS_Workflow Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with Internal Standard Sample->Spike Hydrolysis Alkaline Hydrolysis (for total fatty acids) Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: GC-MS Analysis Workflow for this compound.

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive protocols for the detection and quantification of this compound. The GC-MS method is a well-established technique, while the LC-MS/MS method offers higher sensitivity and the advantage of straightforward chiral separation. The choice of method will depend on the specific research question and available instrumentation. These protocols should serve as a valuable resource for researchers and scientists in the fields of drug development, microbiology, and metabolomics.

References

Application Note: GC-MS Analysis of (R)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxytetradecanoic acid is a significant medium-chain hydroxy fatty acid that plays a role in various biological processes, including fatty acid biosynthesis.[1][2] Accurate and sensitive quantification of this analyte is crucial for research in metabolic disorders and drug development. This application note provides a detailed protocol for the analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including extraction and derivatization, as well as instrument parameters for reliable quantitative analysis.

Introduction

This compound, also known as (R)-β-hydroxymyristic acid, is a 14-carbon chain fatty acid with a hydroxyl group at the third carbon position.[3] It is an intermediate in the mitochondrial fatty acid β-oxidation pathway, and its levels can be indicative of certain metabolic states or disorders.[4] GC-MS is a powerful analytical technique for the separation, identification, and quantification of fatty acids.[5] However, due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, making them suitable for GC analysis.[5] This protocol details a robust method for the analysis of this compound using a stable isotope dilution GC-MS approach.[4]

Experimental Protocols

I. Sample Preparation: Extraction

This protocol is adapted for serum or plasma samples.

  • Internal Standard Addition: To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard solution (e.g., deuterated 3-hydroxy fatty acids).[6]

  • Hydrolysis (for total fatty acid analysis): For the determination of total (free and esterified) 3-hydroxy fatty acids, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free fatty acids, this step is omitted.[6]

  • Acidification: Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.[6]

  • Liquid-Liquid Extraction: Perform the extraction twice with 3 mL of ethyl acetate (B1210297) each time.[6]

  • Drying: Dry the collected organic phases under a stream of nitrogen at 37 °C.[6]

II. Derivatization: Silylation

To increase volatility for GC analysis, the extracted 3-hydroxy fatty acids are derivatized to their trimethylsilyl (B98337) (TMS) ethers.

  • Reagent Addition: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample residue.[5][6]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 80 °C for 60 minutes.[6]

  • Sample Dilution (Optional): After cooling to room temperature, a solvent such as dichloromethane (B109758) can be added for dilution before injection.[5]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Serum/Plasma Sample add_is Add Internal Standard sample->add_is hydrolysis Hydrolysis (Optional) add_is->hydrolysis acidification Acidification hydrolysis->acidification extraction Liquid-Liquid Extraction acidification->extraction drying Drying extraction->drying add_bstfa Add BSTFA + 1% TMCS drying->add_bstfa heating Heat at 80°C add_bstfa->heating injection Inject 1 µL heating->injection gc_separation GC Separation injection->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis fatty_acid_biosynthesis acetyl_coa Acetyl-CoA condensation Condensation acetyl_coa->condensation malonyl_coa Malonyl-CoA malonyl_coa->condensation oxoacyl 3-Oxoacyl-ACP condensation->oxoacyl reduction1 Reduction (NADPH) oxoacyl->reduction1 hydroxyacyl (R)-3-Hydroxyacyl-ACP ((R)-3-hydroxytetradecanoyl-ACP) reduction1->hydroxyacyl dehydration Dehydration hydroxyacyl->dehydration enoyl_acp Trans-Δ2-enoyl-ACP dehydration->enoyl_acp reduction2 Reduction (NADPH) enoyl_acp->reduction2 elongated_acyl Elongated Acyl-ACP reduction2->elongated_acyl cycle Repeat 6 more times elongated_acyl->cycle cycle->condensation

References

Application Note: Derivatization of 3-Hydroxy Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are important intermediates in fatty acid metabolism and are recognized as biomarkers for various physiological and pathological conditions, including inborn errors of metabolism and bacterial infections. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective quantification of 3-OH-FAs. However, due to their low volatility and the presence of polar hydroxyl and carboxyl functional groups, direct GC-MS analysis of 3-OH-FAs is challenging, often resulting in poor chromatographic peak shape and low sensitivity.

To overcome these limitations, a derivatization step is essential to convert the non-volatile 3-OH-FAs into more volatile and thermally stable derivatives. This application note provides detailed protocols for two common and effective derivatization methods for 3-OH-FAs prior to GC-MS analysis: silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylation using pentafluorobenzyl bromide (PFBBr).

Derivatization Methods

This section details the protocols for the two derivatization methods. The choice of method may depend on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.

Method 1: Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a robust and widely used derivatization technique that replaces the active hydrogens on the hydroxyl and carboxyl groups of the 3-OH-FA with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the analyte. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent that can be used with or without a catalyst, such as trimethylchlorosilane (TMCS), to enhance its reactivity.[1]

Experimental Protocol:

  • Sample Preparation: Transfer a known amount of the dried sample extract containing 3-OH-FAs (typically 1-100 µg) into a clean, dry glass reaction vial with a PTFE-lined cap. It is crucial to ensure the sample is free of water, as moisture can deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of a silylation reagent mixture, typically consisting of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to the reaction vial.[1]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling and Sample Dilution: After the reaction is complete, allow the vial to cool to room temperature. The sample can be directly injected into the GC-MS system or diluted with a suitable solvent (e.g., hexane (B92381), ethyl acetate) if necessary.

  • GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS for analysis. The resulting TMS derivatives of 3-OH-FAs are amenable to separation on a non-polar or semi-polar capillary column.

Method 2: Alkylation with Pentafluorobenzyl Bromide (PFBBr)

Alkylation with pentafluorobenzyl bromide (PFBBr) is another effective derivatization strategy, particularly for enhancing the sensitivity of detection.[2] This method converts the carboxylic acid group of the 3-OH-FA into a pentafluorobenzyl (PFB) ester. The resulting PFB derivatives are highly electronegative, making them ideal for sensitive detection by electron capture negative ion chemical ionization (ECNICI) GC-MS.[2] For the hydroxyl group, a subsequent silylation step is typically performed.

Experimental Protocol:

  • Sample Preparation: Place the dried sample extract containing 3-OH-FAs in a glass reaction vial.

  • Esterification with PFBBr:

    • Add 50 µL of a 1% solution of diisopropylethylamine (DIPEA) in acetonitrile (B52724) and 50 µL of a 10% solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile to the vial.

    • Cap the vial and heat at 60°C for 1 hour.[2]

    • After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Silylation of the Hydroxyl Group:

    • To the dried PFB ester, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial and heat at 70°C for 30 minutes.

  • Sample Work-up:

    • Cool the vial and evaporate the BSTFA under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent, such as hexane or iso-octane, for GC-MS analysis.

  • GC-MS Analysis: Inject 1-2 µL of the final derivatized sample into the GC-MS system.

Data Presentation

Table 1: Qualitative Comparison of BSTFA and PFBBr Derivatization Methods for 3-Hydroxy Fatty Acids

FeatureSilylation with BSTFAAlkylation with PFBBr
Principle Replaces active hydrogens on both hydroxyl and carboxyl groups with TMS groups.Esterifies the carboxyl group with a PFB moiety; requires a separate step for hydroxyl group derivatization (e.g., silylation).
Reaction Typically a single-step reaction.[1]A two-step process for complete derivatization of 3-OH-FAs.
Sensitivity Provides good sensitivity for electron ionization (EI) GC-MS.PFB esters offer very high sensitivity, especially with electron capture negative ion chemical ionization (ECNICI) GC-MS.[2]
Derivative Stability TMS derivatives can be susceptible to hydrolysis and may have limited stability over time.[1]PFB esters are generally more stable than TMS esters.
Versatility A versatile reagent that reacts with a wide range of functional groups.[1]More specific to carboxylic acids, requiring an additional step for other functional groups.
Complexity Relatively simple and straightforward protocol.More complex due to the multi-step procedure.
Interferences Excess reagent and by-products can sometimes interfere with the chromatogram.[1]The two-step process with solvent evaporation steps can help minimize reagent interference.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the derivatization of 3-hydroxy fatty acids for GC-MS analysis, from sample extraction to data acquisition.

experimental_workflow Experimental Workflow for 3-Hydroxy Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis (optional, for total 3-OH-FAs) Extraction->Hydrolysis Drying Drying of Extract Hydrolysis->Drying Derivatization Derivatization Drying->Derivatization BSTFA Method 1: Silylation (BSTFA) PFBBr Method 2: Alkylation (PFBBr) + Silylation GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for 3-OH-FA analysis.

Conclusion

The derivatization of 3-hydroxy fatty acids is a critical step for their successful analysis by GC-MS. Both silylation with BSTFA and alkylation with PFBBr followed by silylation are effective methods to enhance the volatility and thermal stability of these analytes. The choice between these methods will depend on the specific requirements of the analysis, with BSTFA offering a simpler, single-step protocol suitable for general applications, and PFBBr providing superior sensitivity for trace-level quantification, particularly when coupled with ECNICI-MS. The detailed protocols and comparative information provided in this application note will aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate derivatization strategy for their studies of 3-hydroxy fatty acids.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of (R)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid is a long-chain hydroxy fatty acid that plays a role in various biological processes, including as an intermediate in fatty acid biosynthesis.[1][2] It is also a constituent of the lipid A component of bacterial lipopolysaccharides (LPS).[3] Accurate and sensitive quantification of this compound is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of this chiral molecule. This document provides detailed protocols for the analysis of this compound, focusing on chiral separation and sensitive detection methods.

Principle of Analysis

The analysis of this compound by HPLC presents two main challenges: its lack of a strong chromophore for UV detection and the need to resolve its enantiomers. To address these, the methods outlined below employ derivatization and chiral chromatography. Derivatization introduces a fluorescent tag to the carboxylic acid group, significantly enhancing detection sensitivity.[4][5][6] Chiral stationary phases are then used to separate the (R) and (S) enantiomers, allowing for specific quantification of the (R)-form.

Experimental Protocols

Method 1: Chiral Separation with Fluorescence Detection after Derivatization

This method is suitable for sensitive and specific quantification of this compound in various matrices.

1. Sample Preparation and Derivatization

This protocol is adapted from a method for a similar short-chain hydroxy fatty acid and is applicable for creating a fluorescent derivative of this compound.

  • Reagents:

    • (2S)-2-amino-3-methyl-1-[4-(7-nitro-benzo-2,1,3-oxadiazol-4-yl)-piperazin-1-yl]-butan-1-one (NBD-PZ-Val)

    • O-(7-azobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU)

    • N-ethyldiisopropylamine (DIEA)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • This compound standard

  • Procedure:

    • Prepare a standard stock solution of this compound in acetonitrile.

    • In a microcentrifuge tube, mix the sample or standard containing this compound with NBD-PZ-Val, HATU, and DIEA in acetonitrile.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to form the fluorescent derivative.

    • After incubation, cool the mixture to room temperature.

    • The sample is now ready for HPLC analysis.

2. HPLC Conditions

  • Column: A chiral stationary phase column is required. Amylose-based columns like Chiralpak AD or Chiralpak IA-U are effective for separating enantiomers of hydroxy fatty acids.[7][8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% Trifluoroacetic acid in water) and an organic phase (e.g., Methanol or Acetonitrile) is typically used.

  • Detector: A fluorescence detector is used with excitation and emission wavelengths optimized for the NBD label (e.g., λex = 489 nm and λem = 532 nm).[9]

Quantitative Data Summary

ParameterValue
Linearity Range20 - 500 µmol/L
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~7.7 µmol/L
Limit of Quantification (LOQ)~25.8 µmol/L

3. Data Analysis

  • Identify the peak corresponding to the derivatized this compound based on its retention time, as determined by injecting a derivatized standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: Direct Chiral Separation with Mass Spectrometric Detection

This method avoids derivatization and offers high sensitivity and selectivity through the use of tandem mass spectrometry (MS/MS).

1. Sample Preparation

  • Reagents:

  • Procedure:

    • For biological samples like plasma or platelets, a one-phase liquid extraction with isopropanol can be employed, which has shown good extraction recoveries (over 90% on average).[8]

    • Prepare a standard stock solution of this compound in a suitable solvent.

    • The extracted sample or diluted standard is ready for injection.

2. UHPLC-MS/MS Conditions

This protocol is based on a method developed for the chiral separation of 3-hydroxy fatty acids.[8]

  • Column: CHIRALPAK IA-U (1.6 µm particle size) or similar amylose-based chiral stationary phase.

  • Mobile Phase: A gradient elution suitable for mass spectrometry, typically using mobile phases like water with a small amount of formic acid and acetonitrile or methanol.

  • Detector: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity.

Quantitative Data Summary

The following table summarizes the expected performance of a direct UHPLC-MS/MS method for the analysis of 3-hydroxy fatty acids.[8]

ParameterDetails
AnalytesEnantiomers of 3-hydroxy fatty acids (C8 to C18)
QuantificationMatrix-matched calibration
Extraction Recovery> 90%

Diagrams

experimental_workflow_derivatization cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis sample Sample or Standard reagents Add Derivatization Reagents (NBD-PZ-Val, HATU, DIEA) sample->reagents incubate Incubate reagents->incubate cool Cool to Room Temp incubate->cool hplc Inject into HPLC cool->hplc separation Chiral Column Separation hplc->separation detection Fluorescence Detection separation->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for HPLC analysis with pre-column derivatization.

experimental_workflow_direct cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis sample Biological Sample extraction Liquid-Liquid Extraction (e.g., with Isopropanol) sample->extraction uhplc Inject into UHPLC extraction->uhplc separation Chiral Column Separation uhplc->separation detection MS/MS Detection (SRM) separation->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for direct UHPLC-MS/MS analysis.

Conclusion

The choice of analytical method for this compound depends on the required sensitivity, sample matrix, and available instrumentation. For highly sensitive and specific quantification, especially in complex biological matrices, a chiral HPLC or UHPLC method coupled with fluorescence or mass spectrometric detection is recommended. The protocols and data presented in this application note provide a solid foundation for developing and validating a robust analytical method for this compound.

References

Application Notes and Protocols for Chiral Separation of 3-Hydroxytetradecanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the chiral separation of 3-hydroxytetradecanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and related fields. Two primary methods are detailed: a direct enantioseparation method using a modern chiral stationary phase and a method involving pre-column derivatization.

Application Note 1: Direct Enantioseparation by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method allows for the direct separation of 3-hydroxytetradecanoic acid enantiomers without the need for derivatization, offering a fast and sensitive analysis suitable for complex biological matrices.[1][2]

Principle: The separation is achieved on an amylose-based chiral stationary phase (CSP) under reversed-phase gradient elution conditions.[1] The high-resolution separation is coupled with tandem mass spectrometry for sensitive and selective detection of the enantiomers.

Experimental Protocol:

  • Sample Preparation (from Plasma or Platelets):

    • To 100 µL of plasma or platelet suspension, add 400 µL of ice-cold 2-propanol.

    • Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UHPLC-MS/MS Analysis:

    • HPLC System: A UHPLC system capable of binary gradient elution.

    • Chiral Column: CHIRALPAK IA-U (1.6 µm, 100 x 2.1 mm) or equivalent amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on sub-2 µm silica (B1680970) particles.[1]

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid

    • Gradient Elution:

      Time (min) % B
      0.0 40
      10.0 95
      12.0 95
      12.1 40

      | 15.0 | 40 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection Mode: Negative ion mode, using Selected Reaction Monitoring (SRM). The specific precursor-to-product ion transition for 3-hydroxytetradecanoic acid should be monitored.

Data Presentation:

ParameterValueReference
Chiral Stationary PhaseCHIRALPAK IA-U[1]
Mobile PhaseWater/Acetonitrile/Methanol with 0.1% Formic Acid[1]
Elution ModeReversed-Phase Gradient[1]
DetectionESI-MS/MS (SRM mode)[1][2]
Expected OutcomeGood resolution of (R)- and (S)-3-hydroxytetradecanoic acid[1]
Application Note 2: Enantioseparation after Pre-column Derivatization

This method involves the derivatization of the hydroxyl group of 3-hydroxytetradecanoic acid to form diastereomers, which can then be separated on a standard achiral or a chiral HPLC column. Derivatization with 3,5-dimethylphenyl isocyanate is a common approach.[1]

Principle: The chiral analyte is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated by chromatography. Alternatively, a non-chiral derivatizing agent can be used to improve chromatographic properties and detection sensitivity, followed by separation on a chiral stationary phase.

Experimental Protocol:

  • Derivatization with 3,5-Dimethylphenyl Isocyanate:

    • Evaporate the dried sample extract under nitrogen.

    • Add 50 µL of a 10 mg/mL solution of 3,5-dimethylphenyl isocyanate in anhydrous toluene.

    • Add 5 µL of anhydrous pyridine (B92270) as a catalyst.

    • Seal the vial and heat at 60°C for 1 hour.

    • After cooling, evaporate the solvent under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with UV or MS detection.

    • Chiral Column: CHIRALCEL OD-H (5 µm, 250 x 4.6 mm) or equivalent cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica gel.

    • Mobile Phase (Normal Phase):

      • n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (for acidic compounds).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm.

Data Presentation:

ParameterValueReference
Derivatizing Agent3,5-Dimethylphenyl Isocyanate[1]
Chiral Stationary PhaseCHIRALCEL OD-HGeneral knowledge
Mobile Phasen-Hexane/Isopropanol with 0.1% Trifluoroacetic AcidGeneral knowledge
Elution ModeNormal Phase IsocraticGeneral knowledge
DetectionUV at 254 nmGeneral knowledge
Expected OutcomeBaseline separation of the derivatized enantiomers[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Column Chiral HPLC Column Injection->Column Separation Enantiomeric Separation Column->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for chiral HPLC analysis.

G cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase cluster_analyte Analyte Properties cluster_conditions Operating Conditions center Chiral Separation (Resolution) CSP_Type Selector Type (Polysaccharide, Cyclodextrin, etc.) CSP_Type->center CSP_Chem Selector Chemistry (Derivatives) CSP_Chem->center MP_Mode Mode (Normal, Reversed, Polar Organic) MP_Mode->center MP_Comp Composition (Solvent Ratio) MP_Comp->center MP_Add Additives (Acid/Base) MP_Add->center Analyte_Func Functional Groups Analyte_Func->center Analyte_Deriv Derivatization Analyte_Deriv->center Temp Temperature Temp->center FlowRate Flow Rate FlowRate->center

References

Application Note: NMR Spectroscopy of (R)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxytetradecanoic acid is a chiral long-chain hydroxy fatty acid that plays a significant role as a bacterial metabolite and an intermediate in fatty acid biosynthesis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of such molecules. This application note provides a detailed protocol for the NMR analysis of this compound, including predicted and analogous spectral data, sample preparation, and instrument parameters.

Introduction

This compound, also known as (R)-3-hydroxymyristic acid, is a saturated fatty acid with a hydroxyl group at the C-3 position. Its presence is notable in various biological systems, and it serves as a key intermediate in the fatty acid biosynthesis pathway.[2][3] The precise characterization of this molecule is crucial for studies in microbiology, metabolomics, and drug development, particularly in the context of bacterial cell wall components and metabolic pathways. NMR spectroscopy provides unambiguous structural information and allows for the quantification of the analyte without the need for derivatization.[4]

Chemical Structure

IUPAC Name: (3R)-3-hydroxytetradecanoic acid Molecular Formula: C₁₄H₂₈O₃ Molecular Weight: 244.37 g/mol

G Structure of this compound C14 CH3 C13 CH2 C14->C13 C5_12 (CH2)8 C13->C5_12 C4 CH2 C5_12->C4 C3 CH(OH) C4->C3 C2 CH2 C3->C2 C1 COOH C2->C1

Caption: Chemical structure of this compound.

NMR Spectral Data

¹H NMR Data (Predicted and Analogous)

The ¹H NMR spectrum is characterized by distinct signals for the proton on the hydroxyl-bearing carbon (C-3), the methylene (B1212753) group adjacent to the carbonyl (C-2), and the long alkyl chain. The data presented is based on analogous compounds, specifically (S)-(+)-methyl-3-hydroxyhexadecanoate, and is expected to be very similar for the free acid.[5]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-COOH10-12br s-
2-CH₂-2.40 - 2.55dd~16.5, ~3.0 & ~16.5, ~9.0
3-CH(OH)-~4.00m-
4-CH₂-1.40 - 1.55m-
5-13-(CH₂)₉-~1.26br s-
14-CH₃~0.88t~6.8

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Data (Predicted)

As experimental ¹³C NMR data is not available, the following chemical shifts have been predicted using NMR simulation software and analysis of chemical shift databases for similar long-chain fatty acids.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberChemical Shift (δ, ppm)
1 (C=O)~178.0
2 (-CH₂-)~42.0
3 (-CH(OH)-)~68.0
4 (-CH₂-)~36.5
5 (-CH₂-)~25.5
6-11(-CH₂)₆-~29.5 (multiple signals)
12 (-CH₂-)~31.9
13 (-CH₂-)~22.7
14 (-CH₃)~14.1

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For enhanced solubility or to observe exchangeable protons, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can be used.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

G NMR Sample Preparation Workflow cluster_0 Preparation cluster_1 Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of CDCl3 with TMS weigh->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer nmr Acquire NMR Spectra (1H, 13C, etc.) transfer->nmr Insert into Spectrometer process Process Data (FT, Phasing, Baseline Correction) nmr->process analyze Analyze Spectra (Integration, Peak Picking) process->analyze

Caption: Workflow for NMR sample preparation and analysis.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Sequence: zg30 (or similar single-pulse experiment)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (d1): 1-5 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Sequence: zgpg30 (or similar proton-decoupled experiment)

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

  • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration and Peak Picking: Integrate all signals and identify the chemical shift of each peak.

Signaling Pathway and Biological Relevance

This compound is an intermediate in the fatty acid biosynthesis pathway, a fundamental anabolic process.[6] In this pathway, acetyl-CoA is sequentially elongated by two-carbon units derived from malonyl-CoA. The process involves a cycle of condensation, reduction, dehydration, and a second reduction, catalyzed by the multi-enzyme complex fatty acid synthase (FAS).[7] (R)-3-hydroxyacyl-ACP is formed during the first reduction step.

G Fatty Acid Biosynthesis Cycle cluster_cycle Elongation Cycle acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) Complex acetyl_coa->fas malonyl_coa Malonyl-CoA condensation 1. Condensation (Ketoacyl-ACP synthase) malonyl_coa->condensation reduction1 2. Reduction (Ketoacyl-ACP reductase) condensation->reduction1 Growing Acyl Chain dehydration 3. Dehydration (Hydroxyacyl-ACP dehydratase) reduction1->dehydration Growing Acyl Chain reduction1->dehydration (R)-3-Hydroxyacyl-ACP intermediate reduction2 4. Reduction (Enoyl-ACP reductase) dehydration->reduction2 Growing Acyl Chain reduction2->fas Elongated Acyl-ACP reduction2->condensation Growing Acyl Chain

Caption: Role of (R)-3-hydroxyacyl intermediate in the fatty acid synthesis cycle.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and analysis of this compound. This application note provides the necessary predicted spectral data and a comprehensive experimental protocol to guide researchers in their studies of this important biological molecule. The provided workflow and pathway diagrams serve to contextualize the experimental process and the compound's biological significance.

References

Application Notes and Protocols for the Quantification of (R)-3-Hydroxytetradecanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid is a saturated fatty acid that plays a role in various biological processes.[1][2][3][4] It is a component of the lipid A portion of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. As such, it is involved in the activation of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[5] The quantification of this compound in biological samples is crucial for studying its role in inflammatory and metabolic diseases. These application notes provide detailed protocols for the analysis of this compound in biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the expected concentrations of 3-hydroxy fatty acids, including this compound, in human plasma/serum. It is important to note that concentrations can vary based on the specific analytical method, sample handling, and individual physiological or pathological conditions.

Table 1: Reference Concentrations of 3-Hydroxy Fatty Acids in Human Plasma/Serum (Healthy Individuals)

AnalyteMatrixConcentration RangeAnalytical MethodReference
3-Hydroxytetradecanoic acidPlasmaTypically low nM to µM rangeGC-MSGeneral literature, specific values require further study
Total 3-Hydroxy Fatty Acids (C6-C18)Serum/PlasmaSee reference for detailed rangesGC-MSJones et al.

Table 2: Reported Alterations in 3-Hydroxy Fatty Acid Levels in Disease States

Disease StateBiological SampleObserved Change in 3-Hydroxy Fatty AcidsPotential SignificanceReference
SepsisSerumElevated levelsIndicator of bacterial infection and inflammatory responseGeneral literature
Metabolic Disorders (e.g., LCHAD deficiency)PlasmaAccumulation of specific 3-hydroxy fatty acidsDiagnostic marker for inborn errors of metabolismJones et al.

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological fluids.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., deuterated 3-hydroxytetradecanoic acid)

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes with PTFE-lined caps

2. Sample Preparation

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Separate plasma by centrifugation. Serum can be obtained from clotted blood. Store samples at -80°C until analysis.

  • Internal Standard Spiking: To 500 µL of plasma or serum in a glass centrifuge tube, add a known amount of the internal standard.

  • Hydrolysis (Optional, for total fatty acid analysis): To release esterified this compound, add 500 µL of 2M NaOH in methanol. Cap the tube tightly and heat at 80°C for 1 hour. Cool to room temperature.

  • Acidification: Acidify the sample to a pH of approximately 3 by adding 6M HCl.

  • Liquid-Liquid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic layer to a clean glass tube.

    • Repeat the extraction with another 2 mL of the solvent mixture.

    • Combine the organic extracts.

  • Drying and Evaporation:

    • Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

    • Cap the tube tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the trimethylsilyl (B98337) derivative of this compound and its internal standard.

4. Data Analysis

  • Construct a calibration curve using the peak area ratios of the analyte to the internal standard at different concentrations.

  • Quantify the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a sensitive and specific method for the direct quantification of this compound without derivatization.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., ¹³C-labeled this compound)

  • Acetonitrile (B52724), LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) acetate, LC-MS grade

  • Microcentrifuge tubes

2. Sample Preparation

  • Sample Collection: Collect and process plasma or serum as described in Protocol 1.

  • Internal Standard Spiking: To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of the internal standard.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an LC vial for analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C) or a high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound and its internal standard.

4. Data Analysis

  • Perform data analysis as described in Protocol 1, using the peak area ratios from the LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing sample Biological Sample (Plasma, Serum) is Add Internal Standard sample->is extract Extraction (LLE or PPT) is->extract derivatize Derivatization (for GC-MS) extract->derivatize GC-MS Path reconstitute Reconstitution extract->reconstitute LC-MS/MS Path gcms GC-MS Analysis lcms LC-MS/MS Analysis quant Quantification

Caption: General experimental workflow for the quantification of this compound.

Signaling Pathway

This compound, as a component of LPS, is recognized by the TLR4 receptor complex, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory genes.

tlr4_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS (this compound) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to TIRAP TIRAP TLR4_MD2->TIRAP recruits MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs activates TIRAP->MyD88 recruits TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates IκB IκB IKK->IκB phosphorylates (leading to degradation) NFκB NF-κB IκB->NFκB releases nucleus Nucleus NFκB->nucleus translocates to genes Pro-inflammatory Gene Expression nucleus->genes induces

Caption: Simplified TLR4 signaling pathway initiated by LPS.

References

Application Notes and Protocols: (R)-3-Hydroxytetradecanoic Acid as a Biomarker for Endotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (R)-3-hydroxytetradecanoic acid as a chemical biomarker for the quantification of endotoxins. This methodology offers a valuable alternative and complementary approach to the traditional Limulus Amebocyte Lysate (LAL) assay, particularly in complex sample matrices encountered during drug development and research.

Introduction

Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria and are potent pyrogens, eliciting strong immune responses in mammals.[1][2][3] The biologically active component of LPS is Lipid A, a complex glycolipid.[1][2] this compound is a saturated 3-hydroxy fatty acid that is a conserved and integral constituent of the Lipid A moiety of many Gram-negative bacteria.[4][5] Its unique presence in bacterial endotoxins and absence in most eukaryotic cells make it a highly specific biomarker for quantifying endotoxin (B1171834) levels.[6]

The quantification of this compound by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) provides a direct chemical measure of endotoxin presence, which can be correlated with biological activity. This approach is particularly useful for:

  • Quantifying total endotoxin burden (both active and inactive forms).

  • Analyzing samples incompatible with the LAL assay (e.g., those containing interfering substances).

  • Confirming the presence of endotoxin in raw materials, in-process samples, and final drug products.

  • Investigating the correlation between chemical endotoxin structure and biological response.

Biochemical Basis

Lipopolysaccharide (LPS) is a complex molecule with three main domains: the O-antigen, the core oligosaccharide, and Lipid A.[1][2][7] Lipid A anchors the LPS molecule into the bacterial outer membrane and is responsible for the endotoxic activity.[1][2] The structure of Lipid A typically consists of a bisphosphorylated disaccharide of glucosamine (B1671600) acylated with several fatty acid chains. Among these, (R)-3-hydroxy fatty acids, including this compound, are characteristic components.[8]

The following diagram illustrates the general structure of LPS and the location of this compound within the Lipid A moiety.

LPS_Structure cluster_LPS Lipopolysaccharide (LPS) cluster_LipidA Lipid A Structure O_Antigen O-Antigen (Repeating oligosaccharide units) Core Core Oligosaccharide (Inner and Outer Core) O_Antigen->Core Lipid_A Lipid A (Endotoxic Principle) Core->Lipid_A Disaccharide Bisphosphorylated Glucosamine Disaccharide Fatty_Acids Acyl Chains (including this compound) Disaccharide->Fatty_Acids Acylated with

Caption: General structure of Lipopolysaccharide (LPS).

Endotoxin Signaling Pathway

Endotoxins trigger an inflammatory response primarily through the Toll-like Receptor 4 (TLR4) signaling pathway.[9][10][11] The binding of LPS to the TLR4/MD-2 complex on the surface of immune cells, such as macrophages, initiates a cascade of intracellular signaling events. This leads to the activation of transcription factors like NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and type I interferons.[9][12]

The diagram below outlines the key steps in the TLR4 signaling pathway.

TLR4_Signaling LPS LPS (Endotoxin) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds to MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces expression of Interferons Type I Interferons (IFN-β) IRF3->Interferons Induces expression of

Caption: TLR4 signaling pathway initiated by endotoxin.

Experimental Protocols

Protocol 1: Sample Preparation and Hydrolysis for the Release of this compound

This protocol describes the liberation of covalently bound 3-hydroxy fatty acids from the Lipid A moiety of endotoxins.

Materials:

  • Sample containing endotoxin (e.g., drug product, raw material, in-process sample)

  • Pyrogen-free glassware

  • 1 M Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply

  • Heating block or water bath

Procedure:

  • Sample Aliquoting: Transfer a known volume or weight of the sample into a pyrogen-free glass tube. For liquid samples, 500 µL is a typical starting volume.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard, such as a stable isotope-labeled 3-hydroxytetradecanoic acid (e.g., D2-3-hydroxytetradecanoic acid), to each sample, standard, and blank.

  • Base Hydrolysis: Add an equal volume of 1 M NaOH to the sample. For a 500 µL sample, add 500 µL of 1 M NaOH.

  • Incubation: Tightly cap the tubes and incubate at 80°C for 1 hour to hydrolyze the ester and amide linkages, releasing the fatty acids.

  • Acidification: After cooling to room temperature, acidify the samples to a pH of approximately 1-2 by adding 6 M HCl. For the example above, approximately 2 mL of 6 M HCl will be required.

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to each tube. Vortex vigorously for 1 minute and then centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) containing the fatty acids to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 6 and 7) with another 3 mL of ethyl acetate and combine the organic phases.

  • Drying: Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen at 37°C. The dried residue contains the free fatty acids.

Protocol 2: Derivatization of 3-Hydroxy Fatty Acids for GC-MS Analysis

This protocol details the chemical modification of the fatty acids to increase their volatility for gas chromatography.

Materials:

  • Dried fatty acid extract from Protocol 1

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block

Procedure:

  • Derivatization Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the dried fatty acid extract.

  • Incubation: Tightly cap the tubes and heat at 80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl and carboxyl groups.

  • Cooling and Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Protocol 3: GC-MS Analysis of Derivatized this compound

This protocol outlines the instrumental analysis for the separation and detection of the derivatized biomarker.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fatty acid analysis (e.g., HP-5MS or equivalent)

GC-MS Conditions (Example):

ParameterValue
GC Inlet
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Oven Program
Initial Temperature80°C, hold for 5 minutes
Ramp 13.8°C/min to 200°C
Ramp 215°C/min to 290°C, hold for 6 minutes
Carrier Gas Helium at a constant flow rate
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)See Table 1

Data Analysis:

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard in the samples against a calibration curve prepared with known concentrations of this compound standards.

Data Presentation

The following table summarizes the characteristic ions for the TMS-derivatized 3-hydroxy fatty acids that can be monitored in SIM mode for enhanced sensitivity and specificity.

Table 1: Characteristic m/z Ions for TMS-Derivatized 3-Hydroxy Fatty Acids

3-Hydroxy Fatty AcidNative Compound (m/z)Stable Isotope Labeled Internal Standard (m/z)
3-Hydroxytetradecanoic acid (C14)373, 233375, 235
3-Hydroxyhexadecanoic acid (C16)401, 233403, 235
3-Hydroxyoctadecanoic acid (C18)429, 233431, 235

Note: The ion at m/z 233 is a characteristic fragment for the TMS-derivatized 3-hydroxy moiety, while the higher mass ions represent the [M-CH3]+ fragment.[13]

Experimental Workflow

The following diagram provides a visual representation of the complete experimental workflow for the analysis of this compound as an endotoxin biomarker.

Experimental_Workflow Start Sample Collection Hydrolysis Alkaline Hydrolysis (Release of Fatty Acids) Start->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Derivatization TMS Derivatization (BSTFA) Drying->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis

Caption: GC-MS workflow for this compound.

Limitations and Considerations

While the analysis of this compound is a powerful tool, it is important to be aware of certain limitations. Mammalian cells can produce low levels of 3-hydroxy fatty acids through mitochondrial fatty acid β-oxidation.[6] Therefore, when analyzing mammalian-derived samples, it is crucial to establish baseline levels and consider the potential for endogenous interference.[6] The use of highly specific mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), can help to mitigate this issue.

Conclusion

The quantification of this compound offers a robust and specific chemical method for the determination of endotoxin levels. This approach, when used in conjunction with biological assays, provides a more complete picture of endotoxin contamination and its potential impact. The detailed protocols and information provided in these application notes are intended to guide researchers, scientists, and drug development professionals in the successful implementation of this valuable analytical technique.

References

Application Notes & Protocols: (R)-3-Hydroxytetradecanoic Acid in Lipopolysaccharide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance of (R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, in the context of lipopolysaccharide (LPS) research. This document includes detailed protocols for key experimental procedures, quantitative data on its properties and biological activity, and diagrams of relevant biochemical pathways and experimental workflows.

Introduction

This compound is a C14 saturated fatty acid that plays a pivotal role in the structure and function of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria.[1][2] It is a fundamental constituent of lipid A, the hydrophobic anchor of LPS, which is responsible for the potent endotoxic activity of the molecule.[3][4] The precise structure and acylation pattern of lipid A, including the presence and location of this compound, are critical determinants of the host's innate immune response.[3][5] Understanding the role of this specific fatty acid is therefore crucial for research into bacterial pathogenesis, sepsis, and the development of novel therapeutics targeting bacterial infections.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its handling, analysis, and interpretation in experimental settings.

PropertyValueReference
Molecular Formula C₁₄H₂₈O₃[6]
Molecular Weight 244.37 g/mol [6]
CAS Number 28715-21-1[6]
Appearance Solid[6]
Solubility Soluble in ethanol
Chirality (R)-enantiomer is the biologically active form in LPS[7]

Role in Lipopolysaccharide Structure and Function

This compound is a primary acyl chain in the lipid A portion of LPS. In the well-characterized lipid A of Escherichia coli, four molecules of this compound are attached to the glucosamine (B1671600) disaccharide backbone. Two of these are further acylated with laurate (C12) and myristate (C14) to form a hexa-acylated structure that is a potent agonist of the Toll-like receptor 4 (TLR4)/MD-2 complex in mammals, leading to the activation of the innate immune system.[3][8]

The presence and specific arrangement of this compound are directly linked to the endotoxicity of LPS. Variations in the number and length of acyl chains, including the absence of this compound in some bacterial species like Helicobacter pylori, can significantly modulate the host's immune response.[4] For instance, under-acylated or under-phosphorylated lipid A variants often exhibit reduced or even antagonistic activity towards the TLR4 receptor complex.

Experimental Protocols

The following are detailed protocols for key experiments in LPS research involving the analysis of this compound.

Protocol 1: Extraction and Purification of Lipopolysaccharide

This protocol describes the hot phenol-water method for extracting LPS from Gram-negative bacteria.

Materials:

  • Bacterial cell paste

  • 90% Phenol (B47542) solution

  • Water, pyrogen-free

  • Centrifuge and appropriate tubes

  • Dialysis tubing (12-14 kDa MWCO)

  • Lyophilizer

  • Enzymes: DNase I, RNase A, Proteinase K

  • Ultracentrifuge (optional)

Procedure:

  • Cell Lysis: Resuspend the bacterial cell paste in pyrogen-free water.

  • Phenol Extraction:

    • Preheat equal volumes of the cell suspension and 90% phenol to 68°C.

    • Mix vigorously for 30 minutes at 68°C.

    • Cool the mixture on ice and then centrifuge to separate the phases.

    • The LPS will be in the aqueous (upper) phase. Carefully collect this phase.

  • Second Phenol Extraction:

    • Re-extract the phenol phase and the interface material with hot water to recover more LPS.

    • Combine the aqueous phases.

  • Dialysis:

    • Dialyze the combined aqueous phase extensively against pyrogen-free water for 48-72 hours at 4°C to remove residual phenol and other small molecules.

  • Enzymatic Digestion:

    • Treat the dialyzed solution with DNase I and RNase A to remove contaminating nucleic acids.

    • Follow with Proteinase K treatment to digest residual proteins.

  • Ultracentrifugation (Optional but Recommended):

    • Pellet the LPS by ultracentrifugation (e.g., 100,000 x g for 4 hours).

    • Wash the pellet with pyrogen-free water and repeat the ultracentrifugation.

  • Lyophilization:

    • Resuspend the final LPS pellet in a small volume of pyrogen-free water and lyophilize to obtain a dry powder.

Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the derivatization and analysis of fatty acids from purified LPS.

Materials:

  • Purified LPS

  • Hydrochloric acid (HCl)

  • Methanol

  • Internal standard (e.g., 3-hydroxypentadecanoic acid)

  • Hexane (B92381)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Methanolysis:

    • To a known amount of LPS in a screw-cap tube, add a known amount of internal standard.

    • Add methanolic HCl (e.g., 2 M) and heat at 85°C for 16 hours to release the fatty acid methyl esters (FAMEs).

  • Extraction:

    • After cooling, add water and extract the FAMEs with hexane.

    • Collect the hexane phase and dry it under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add the silylating agent (BSTFA + 1% TMCS) and heat at 60°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the different FAMEs.

    • Identify the this compound methyl ester-TMS ether based on its retention time and mass spectrum compared to a known standard.

    • Quantify the amount of this compound relative to the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to this compound research.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS LPS (this compound) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription of

Caption: TLR4 signaling pathway initiated by LPS.

GCMS_Workflow Start Purified LPS Sample Methanolysis Methanolysis (Release of FAMEs) Start->Methanolysis Extraction Liquid-Liquid Extraction (Hexane) Methanolysis->Extraction Derivatization Silylation (TMS ether formation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis Result Fatty Acid Profile DataAnalysis->Result

Caption: Workflow for GC-MS analysis of LPS fatty acids.

This compound as a Biomarker

Given that this compound is a characteristic component of LPS from many clinically relevant Gram-negative bacteria, it has been investigated as a potential biomarker for bacterial infections. Detection of this fatty acid in clinical samples could indicate the presence of a Gram-negative bacterial infection. While promising, this approach requires highly sensitive analytical techniques and further validation to overcome challenges related to sample matrix effects and the presence of other lipids.

Conclusion

This compound is a cornerstone molecule in the study of lipopolysaccharides. Its integral role in the structure of lipid A and its direct impact on the endotoxic and immunological properties of LPS make it a critical focus for researchers in bacteriology, immunology, and drug development. The protocols and information provided herein serve as a valuable resource for the investigation of this important fatty acid and its role in host-pathogen interactions.

References

Commercial Suppliers and Specifications of (R)-3-Hydroxytetradecanoic Acid Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring (R)-3-hydroxytetradecanoic acid as a standard, several commercial suppliers offer this compound with varying specifications. The choice of supplier may depend on the required purity, formulation, and quantity. Below is a summary of key suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPhysical Form
Cayman Chemical (R)-3-hydroxy Myristic Acid28715-21-1C₁₄H₂₈O₃244.4≥98%Crystalline Solid
Sigma-Aldrich This compound28715-21-1C₁₄H₂₈O₃244.3798%Solid
Matreya LLC 3-Hydroxytetradecanoic acid3422-31-9 (racemic)C₁₄H₂₈O₃244.098+% by TLC, GCSolid

Application Notes

This compound is a naturally occurring saturated fatty acid that plays a significant role in various biological processes. It is a key component of the lipid A moiety of lipopolysaccharide (LPS) found in the outer membrane of most Gram-negative bacteria. Consequently, it serves as a critical marker for the detection and quantification of endotoxins in a variety of samples, including pharmaceuticals, biological preparations, and environmental samples.

In the field of clinical research, the analysis of 3-hydroxy fatty acids, including the (R)-enantiomer of 3-hydroxytetradecanoic acid, is employed in the diagnosis and monitoring of certain inherited metabolic disorders. Specifically, it can be a biomarker for defects in the L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (MTP), which are enzymes involved in the beta-oxidation of long-chain fatty acids.

Furthermore, as a component of bacterial endotoxins, this compound is implicated in the activation of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway. This makes it a valuable tool for researchers studying inflammation, sepsis, and the host-pathogen interactions. Its use as a standard in these studies allows for the precise quantification and comparison of endotoxin (B1171834) levels and their subsequent biological effects.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

This protocol describes the preparation of a standard stock solution of this compound for use in calibration curves for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound standard

  • High-purity solvent (e.g., ethanol, methanol, or chloroform)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes

Procedure:

  • Accurately weigh a precise amount of the this compound standard using an analytical balance.

  • Dissolve the weighed standard in a small volume of the chosen high-purity solvent in a volumetric flask.

  • Once fully dissolved, bring the solution to the final volume with the solvent to achieve a known concentration (e.g., 1 mg/mL).

  • This stock solution can be stored at -20°C for long-term stability.

  • Prepare working standard solutions by performing serial dilutions of the stock solution to create a calibration curve covering the desired concentration range for the analytical assay.

Protocol 2: Analysis of 3-Hydroxy Fatty Acids in Clinical Samples by GC-MS

This protocol is adapted for the quantitative analysis of 3-hydroxy fatty acids, including this compound, in biological matrices such as serum or plasma.[1][2]

Materials:

  • Serum or plasma samples

  • Internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid)

  • Ethyl acetate

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas supply

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • To 500 µL of serum or plasma, add a known amount of the internal standard.

    • Acidify the sample by adding 125 µL of 6 M HCl.[1]

    • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging to separate the phases. Repeat the extraction twice.[1]

    • Combine the organic layers and evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.[1]

  • Derivatization:

    • To the dried extract, add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).[1]

    • Seal the vial and heat at 80°C for 60 minutes to convert the fatty acids to their trimethylsilyl (B98337) (TMS) esters.[1]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.[1]

      • Carrier Gas: Helium

    • MS Conditions (example):

      • Ionization Mode: Electron Impact (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and internal standard. For the TMS derivative of 3-hydroxytetradecanoic acid, a characteristic ion is m/z 233.[1]

  • Quantification:

    • Construct a calibration curve by analyzing the prepared working standard solutions.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Serum, Plasma) add_is Add Internal Standard sample->add_is acidify Acidify with HCl add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Evaporate to Dryness (Nitrogen Stream) extract->dry add_bstfa Add Derivatizing Agent (BSTFA + TMCS) dry->add_bstfa heat Heat at 80°C add_bstfa->heat gcms GC-MS Analysis heat->gcms quant Quantification gcms->quant

Caption: Workflow for the analysis of this compound.

tlr4_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling lps LPS (this compound is a component) lbp LBP lps->lbp cd14 CD14 lbp->cd14 tlr4_md2 TLR4/MD2 Complex cd14->tlr4_md2 LPS Transfer myd88 MyD88 tlr4_md2->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines

References

Application Notes and Protocols for Metabolic Studies Using Stable Isotope-Labeled (R)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these labeled compounds into downstream metabolites, providing critical insights into metabolic pathways and fluxes.[2][3] (R)-3-hydroxytetradecanoic acid is a key intermediate in fatty acid biosynthesis.[4][5] Utilizing stable isotope-labeled this compound allows for the detailed investigation of fatty acid metabolism, including synthesis, elongation, and degradation, which is of significant interest in various fields including drug development, and the study of metabolic diseases.[6]

These application notes provide a comprehensive overview of the use of stable isotope-labeled this compound in metabolic studies, complete with detailed experimental protocols and data interpretation guidelines.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of synthesis and turnover of fatty acids in various cell types or in vivo models.[7][8]

  • Pathway Elucidation: Tracing the incorporation of the labeled fatty acid into complex lipids to understand the dynamics of lipid synthesis and remodeling.

  • Drug Discovery and Development: Assessing the impact of therapeutic agents on fatty acid metabolism.

  • Disease Research: Investigating alterations in fatty acid metabolism associated with diseases such as metabolic syndrome, diabetes, and cancer.

Synthesis of Stable Isotope-Labeled this compound

While various methods for the synthesis of deuterated fatty acids exist, a common approach involves the use of deuterated starting materials. For example, a deuterated analog of this compound can be synthesized using a multi-step process starting from a deuterated precursor. A plausible synthetic scheme could involve the reaction of a labeled organometallic reagent with a suitable epoxide to introduce the deuterium (B1214612) labels at a specific position on the fatty acid chain.[9] The resulting product would then be purified and characterized using techniques like mass spectrometry and NMR to confirm its chemical identity and isotopic enrichment.

Experimental Protocols

A typical workflow for a metabolic study using stable isotope-labeled this compound involves several key steps, from cell culture and labeling to sample analysis and data interpretation.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture/Animal Model Preparation labeling Introduce Labeled Tracer to System cell_culture->labeling tracer_prep Prepare Stable Isotope-Labeled This compound Tracer tracer_prep->labeling incubation Time-Course Incubation labeling->incubation sampling Collect Samples at Different Time Points incubation->sampling extraction Lipid Extraction sampling->extraction derivatization Derivatization (Optional) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms quantification Quantify Labeled and Unlabeled Metabolites lcms->quantification flux_analysis Metabolic Flux Analysis quantification->flux_analysis pathway Pathway Mapping flux_analysis->pathway

Caption: General experimental workflow for metabolic studies.
Protocol 1: In Vitro Cell Culture Labeling

  • Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.

  • Labeling Medium Preparation: Prepare the cell culture medium containing the stable isotope-labeled this compound at a predetermined concentration.

  • Labeling: Remove the standard culture medium and replace it with the labeling medium.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the tracer over time.

  • Cell Harvesting and Quenching: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism by adding a cold solvent mixture (e.g., methanol/water).

  • Lipid Extraction: Extract lipids from the cell pellet using a suitable method, such as the Bligh-Dyer or Folch extraction.

  • Sample Preparation for Analysis: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation: Separate the lipid species using a reverse-phase C18 column with a gradient elution of solvents such as water with formic acid and acetonitrile/isopropanol.

  • Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer operating in negative ion mode for fatty acid analysis.

  • Data Acquisition: Acquire data in both full scan mode to identify all detectable lipids and in tandem MS (MS/MS) mode to confirm the identity of specific fatty acids and their isotopologues.

Data Presentation and Analysis

The primary data output from these experiments will be the mass spectra showing the isotopic distribution of this compound and its downstream metabolites. The level of isotopic enrichment can be calculated and used to determine the rate of fatty acid synthesis and turnover.

Table 1: Hypothetical Isotopic Enrichment of Fatty Acids Over Time
Time (hours)This compound Enrichment (%)Palmitic Acid (C16:0) Enrichment (%)Stearic Acid (C18:0) Enrichment (%)
0000
285.2 ± 3.115.7 ± 1.25.3 ± 0.4
692.5 ± 2.545.3 ± 2.820.1 ± 1.5
1295.1 ± 1.970.8 ± 3.548.6 ± 2.9
2496.3 ± 1.585.4 ± 2.172.9 ± 3.3

Data are presented as mean ± standard deviation (n=3). Isotopic enrichment is calculated as the percentage of the labeled species relative to the total pool of the fatty acid.

Fatty Acid Biosynthesis Pathway

The stable isotope-labeled this compound is incorporated into the fatty acid synthesis pathway, where it can be elongated to form longer-chain fatty acids.

fatty_acid_biosynthesis cluster_pathway Fatty Acid Biosynthesis Tracer Labeled (R)-3-Hydroxytetradecanoic Acid (¹³C or ²H) FAS Fatty Acid Synthase (FAS) Tracer->FAS Palmitate Labeled Palmitic Acid (C16:0) FAS->Palmitate Chain Elongation Elongation Elongation Enzymes Stearate Labeled Stearic Acid (C18:0) Elongation->Stearate Desaturation Desaturase Enzymes Oleate Labeled Oleic Acid (C18:1) Desaturation->Oleate Palmitate->Elongation Complex_Lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) Palmitate->Complex_Lipids Stearate->Desaturation Stearate->Complex_Lipids Oleate->Complex_Lipids

Caption: Incorporation into fatty acid biosynthesis.

Conclusion

The use of stable isotope-labeled this compound is a valuable tool for investigating the complexities of fatty acid metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute robust metabolic studies, leading to a deeper understanding of cellular and systemic lipid dynamics in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-hydroxytetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most prevalent and effective methods for the enantioselective synthesis of this compound are:

  • Enzymatic Resolution: This method typically involves the kinetic resolution of a racemic mixture of methyl 3-hydroxytetradecanoate (B1260086) using a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (R)-acid.

  • Asymmetric Hydrogenation: This approach involves the enantioselective hydrogenation of a prochiral precursor, methyl 3-oxotetradecanoate, using a chiral catalyst, such as a chirally modified Raney nickel or a Ruthenium-BINAP complex.

  • Sharpless Asymmetric Epoxidation: This multi-step synthesis utilizes the highly reliable Sharpless epoxidation to create a chiral epoxide from an allylic alcohol, which is then converted through several steps to the target molecule.

Q2: I am getting a low yield in my synthesis. What are the general areas I should investigate?

A2: Low overall yield in a multi-step synthesis can stem from various stages. Key areas to troubleshoot include:

  • Incomplete reactions: Monitor reaction progress using techniques like TLC or GC to ensure full conversion of the starting material.

  • Side product formation: Analyze crude reaction mixtures to identify major byproducts and adjust reaction conditions to minimize their formation.

  • Losses during purification: Optimize purification methods (e.g., chromatography, recrystallization, or distillation) to maximize the recovery of the desired product.

Q3: My enantiomeric excess (ee) is lower than expected. What are the common causes?

A3: Low enantioselectivity can be attributed to several factors depending on the synthetic method:

  • Catalyst deactivation or poor quality: Ensure the catalyst is fresh, properly stored, and, if applicable, activated before use.

  • Non-optimal reaction conditions: Temperature, pressure, solvent, and substrate-to-catalyst ratio can all significantly impact enantioselectivity.

  • Racemization: The product may be susceptible to racemization under the reaction or workup conditions.

Troubleshooting Guides

Enzymatic Resolution of (±)-Methyl 3-Hydroxytetradecanoate

Problem: Low yield of this compound and/or low enantiomeric excess (ee).

Potential Cause Troubleshooting Suggestion
Incorrect Enzyme Screen different lipases (e.g., Porcine Pancreas Lipase, Candida antarctica Lipase B) to find one with high selectivity for your substrate.
Suboptimal pH The pH of the aqueous medium is critical for lipase activity. Optimize the pH by running small-scale reactions at different pH values.
Incorrect Temperature Enzyme activity and selectivity are temperature-dependent. Lowering the reaction temperature can sometimes improve enantioselectivity.
Mass Transport Limitations For immobilized enzymes, mass transport limitations can reduce reaction rate and stereospecificity. Ensure adequate stirring and consider using a different immobilization support.
Low Conversion If the conversion is low, the ee of the product will also be low. Increase the reaction time or the enzyme loading. One study found that with porcine pancreas lipase, a substrate/lipase weight ratio of 3:1 and a 7-hour incubation resulted in >99% ee for this compound at 43% conversion.[1]
Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate

Problem: Low yield and/or low enantiomeric excess (ee) of methyl (R)-3-hydroxytetradecanoate.

Potential Cause Troubleshooting Suggestion
Catalyst Poisoning The catalyst, particularly Raney nickel, is sensitive to sulfur and other impurities. Ensure all reagents and solvents are of high purity.
Inefficient Catalyst Modification For chirally modified Raney nickel, the modification conditions (pH, temperature, and modifier concentration) are crucial for achieving high enantioselectivity.
Suboptimal Hydrogen Pressure The hydrogen pressure can influence both the reaction rate and enantioselectivity. Optimize the pressure for your specific catalyst and substrate.
Incorrect Solvent The choice of solvent can affect the solubility of the substrate and the activity of the catalyst. Screen different solvents to find the optimal one.
Side Reactions At high temperatures, side reactions such as dehydration of the product can occur. Consider running the reaction at a lower temperature.
Synthesis via Sharpless Asymmetric Epoxidation

Problem: Low yield in the Sharpless epoxidation step or subsequent steps.

Potential Cause Troubleshooting Suggestion
Presence of Water The Sharpless epoxidation catalyst is extremely sensitive to water. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. The use of molecular sieves is highly recommended.
Poor Quality Reagents The quality of the titanium(IV) isopropoxide and tert-butyl hydroperoxide is critical. Use fresh or properly stored reagents.
Incorrect Stoichiometry The stoichiometry of the catalyst components (titanium(IV) isopropoxide and diethyl tartrate) is important. Ensure accurate measurements.
Difficult Epoxide Ring Opening The regioselectivity of the epoxide ring-opening step can be challenging. Screen different nucleophiles and Lewis acids to optimize this step.
Losses During Purification of Diastereomers The separation of diastereomers formed after the ring-opening can be difficult. Optimize chromatographic conditions (solvent system, column packing) or consider recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Precursor Key Reagents Typical Yield Typical ee Advantages Disadvantages
Enzymatic Resolution (±)-Methyl 3-hydroxytetradecanoateLipase (e.g., Porcine Pancreas Lipase)~43%[1]>99%[1]High enantioselectivity, mild reaction conditions.Maximum theoretical yield is 50%.
Asymmetric Hydrogenation Methyl 3-oxotetradecanoateChiral catalyst (e.g., modified Raney Ni, Ru-BINAP), H₂HighHighPotentially high yield and ee.Requires high-pressure equipment, catalyst can be expensive and sensitive.
Sharpless Epoxidation Allylic alcoholTi(O-iPr)₄, (+)-DET, t-BuOOHModerateHighReliable and well-studied reaction, high ee.Multi-step synthesis, requires anhydrous conditions.

Experimental Protocols

Protocol 1: Enzymatic Resolution of (±)-Methyl 3-Hydroxytetradecanoate

This protocol is based on the work of Yilmaz et al.[1]

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, suspend racemic methyl 3-hydroxytetradecanoate in an aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).

  • Addition of Lipase: Add porcine pancreas lipase to the mixture. A substrate-to-lipase weight ratio of 3:1 has been shown to be effective.[1]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with constant stirring for a predetermined time (e.g., 7 hours).[1]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining ester and the produced acid.

  • Workup: Once the desired conversion is reached (typically around 40-50%), stop the reaction by filtering off the enzyme. Acidify the filtrate to a low pH (e.g., pH 2) with an acid like HCl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Separation: The organic layer will contain the unreacted (S)-methyl 3-hydroxytetradecanoate. The aqueous layer will contain the desired this compound. Further extraction and purification of the aqueous layer will yield the product. The unreacted ester can be recovered from the organic layer and racemized for reuse.

Mandatory Visualizations

experimental_workflow_enzymatic_resolution cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification racemic_ester Racemic Methyl 3-Hydroxytetradecanoate incubation Incubation (e.g., 30°C, 7h) racemic_ester->incubation buffer Aqueous Buffer buffer->incubation lipase Porcine Pancreas Lipase lipase->incubation filtration Filter Enzyme incubation->filtration acidification Acidify filtration->acidification extraction Liquid-Liquid Extraction acidification->extraction separation Phase Separation extraction->separation r_acid (R)-3-Hydroxytetradecanoic Acid (Product) separation->r_acid Aqueous Phase s_ester (S)-Methyl 3-Hydroxytetradecanoate separation->s_ester Organic Phase troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_side_products Side Products? start->check_side_products check_purification Purification Loss? start->check_purification solution_reaction Optimize Reaction Time/ Temperature/Catalyst Load check_reaction->solution_reaction solution_side_products Modify Conditions to Minimize Byproducts check_side_products->solution_side_products solution_purification Optimize Purification Method check_purification->solution_purification

References

Technical Support Center: Enzymatic Synthesis of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic synthesis of fatty acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Product Yield

Q1: My fatty acid synthesis reaction has a significantly lower yield than expected. What are the potential causes?

Low yield in enzymatic fatty acid synthesis can arise from several factors, ranging from suboptimal reaction conditions to enzyme inactivity. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:

  • Enzyme Activity and Stability: Ensure the fatty acid synthase (FAS) and any other enzymes in your cascade are active and stable under the reaction conditions.

  • Substrate and Cofactor Availability: Confirm the correct concentrations and purity of acetyl-CoA, malonyl-CoA, and NADPH.

  • Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for the enzyme system.

  • Presence of Inhibitors: Contaminants in reagents or from the experimental setup can inhibit enzyme activity.

  • Product Degradation: The synthesized fatty acids may be susceptible to degradation under the reaction conditions.

Q2: How can I determine if the enzyme has low activity or is unstable?

To identify issues with your enzyme, you can perform the following checks:

  • Individual Enzyme Assays: If you are using a multi-enzyme system, test the activity of each enzyme separately to pinpoint the problematic one.[1]

  • Protein Integrity Check: Run an SDS-PAGE to verify the integrity of your enzyme. Look for signs of degradation or aggregation.

  • Activity Assay: Perform a specific activity assay of your enzyme preparation before starting the synthesis reaction. A common method is a spectrophotometric assay that monitors the consumption of NADPH at 340 nm.[2][3]

Troubleshooting Low Enzyme Activity:

Potential CauseRecommended Action
Improper Enzyme Storage Store enzymes at their recommended temperature (typically -80°C) in a suitable buffer containing cryoprotectants like glycerol. Avoid repeated freeze-thaw cycles.
Enzyme Denaturation Optimize reaction conditions such as pH and temperature. Ensure gentle mixing to avoid shear stress, which can denature enzymes.
Presence of Proteases Add protease inhibitors to your reaction mixture, especially if you are using crude or partially purified enzyme preparations.
Suboptimal Cofactor Concentration Ensure that cofactors like NADPH are present in sufficient, non-limiting concentrations.
Issue 2: Poor Substrate Solubility

Q3: My fatty acid substrates have poor solubility in the aqueous reaction medium. How can I improve this?

The poor solubility of hydrophobic substrates is a common challenge in enzymatic reactions.[4] Here are some strategies to address this:

  • Use of Co-solvents: Introduce a low concentration of a biocompatible organic co-solvent (e.g., DMSO, tert-butanol) to the reaction medium to increase substrate solubility.[4][5][6] However, be mindful that high concentrations of organic solvents can denature the enzyme.[5][7]

  • Emulsification: Create an oil-in-water emulsion to increase the interfacial area between the substrate and the enzyme.

  • Solubilizing Agents: Utilize surfactants or cyclodextrins to enhance the solubility of hydrophobic substrates.

  • Solvent-Free Systems: For certain applications, a solvent-free system might be feasible, especially in industrial-scale production.[4]

Issue 3: Enzyme Instability

Q4: My enzyme loses activity over the course of the reaction. How can I improve its stability?

Enzyme stability is critical for efficient biocatalysis.[8][9] Several strategies can be employed to enhance enzyme stability:

StrategyDescription
Immobilization Attaching the enzyme to an insoluble support can provide greater resistance to changes in pH and temperature and allows for easier separation and reuse.[8][10]
Use of Soluble Additives The addition of substrates, polymers, or specific ions can help stabilize the enzyme's folded structure.[8]
Protein Engineering Modifying the enzyme's structure through techniques like site-directed mutagenesis can improve its stability.[[“]]
Chemical Modification Covalently modifying the enzyme surface can enhance its performance and stability.[8]
Issue 4: Product Inhibition

Q5: I suspect my reaction is being inhibited by the fatty acid product. How can I confirm this and what can I do to mitigate it?

Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and reduces its activity. Fatty acid synthesis can be inhibited by the final product, palmitoyl-CoA.[12][13][14]

Confirmation of Product Inhibition:

  • Kinetic Analysis: Perform kinetic studies by adding varying concentrations of the product to the reaction mixture and observing the effect on the initial reaction rate. A decrease in reaction velocity with increasing product concentration is indicative of product inhibition.

Strategies to Overcome Product Inhibition:

  • In Situ Product Removal: Implement a system to remove the product as it is formed. This can be achieved through techniques like two-phase extraction or adsorption.

  • Fed-Batch Strategy: A fed-batch approach, where substrates are added incrementally, can help maintain a low product concentration.[15]

  • Enzyme Engineering: Modify the enzyme to reduce its affinity for the product.

Data Presentation

Table 1: General Optimal Reaction Conditions for Fatty Acid Synthase

ParameterTypical RangeNotes
pH 6.5 - 7.8The optimal pH can vary depending on the source of the enzyme.[3][16]
Temperature 25 - 40°CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation.[16][17][18]
Acetyl-CoA Concentration 20 - 50 µMHigher concentrations can be inhibitory.
Malonyl-CoA Concentration 20 - 80 µMOptimal concentration can vary; high levels may be inhibitory.[19]
NADPH Concentration 100 - 200 µMEnsure NADPH is not the limiting reagent.

Experimental Protocols

Spectrophotometric Assay for Fatty Acid Synthase Activity

This protocol describes a common method for determining the activity of fatty acid synthase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[2][3]

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 6.5, containing 2 mM EDTA)[3]

  • Acetyl-CoA solution

  • Malonyl-CoA solution

  • NADPH solution

  • UV/Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the Assay Buffer, acetyl-CoA, and malonyl-CoA at their optimal concentrations.

  • Add NADPH: Add NADPH to the reaction mixture to a final concentration of 200 µM.[3]

  • Equilibrate: Incubate the mixture in the spectrophotometer at the optimal temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the purified FAS enzyme to the cuvette to initiate the reaction. Mix gently by pipetting.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

  • Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Visualizations

FattyAcidSynthesisPathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS Priming MalonylCoA Malonyl-CoA MalonylCoA->FAS ACC->MalonylCoA ATP -> ADP + Pi NADP NADP+ FAS->NADP FattyAcid Growing Fatty Acyl Chain FAS->FattyAcid Condensation, Reduction, Dehydration, Reduction Palmitate Palmitate (C16:0) FAS->Palmitate Thioesterase Domain NADPH NADPH NADPH->FAS FattyAcid->FAS Elongation Cycles (x7)

Caption: The enzymatic pathway of de novo fatty acid synthesis.

TroubleshootingWorkflow Start Low Product Yield Observed CheckEnzyme Step 1: Check Enzyme Activity & Stability Start->CheckEnzyme EnzymeOK Enzyme Activity OK? CheckEnzyme->EnzymeOK TroubleshootEnzyme Troubleshoot Enzyme: - Check storage - Optimize conditions - Add protease inhibitors EnzymeOK->TroubleshootEnzyme No CheckSubstrates Step 2: Verify Substrate & Cofactor Integrity EnzymeOK->CheckSubstrates Yes TroubleshootEnzyme->CheckEnzyme SubstratesOK Substrates & Cofactors OK? CheckSubstrates->SubstratesOK TroubleshootSubstrates Troubleshoot Substrates: - Check purity & concentration - Improve solubility SubstratesOK->TroubleshootSubstrates No CheckConditions Step 3: Optimize Reaction Conditions SubstratesOK->CheckConditions Yes TroubleshootSubstrates->CheckSubstrates ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK TroubleshootConditions Troubleshoot Conditions: - Adjust pH & temperature - Test different buffers ConditionsOK->TroubleshootConditions No CheckInhibition Step 4: Investigate Product Inhibition ConditionsOK->CheckInhibition Yes TroubleshootConditions->CheckConditions InhibitionPresent Inhibition Present? CheckInhibition->InhibitionPresent TroubleshootInhibition Mitigate Inhibition: - In situ product removal - Fed-batch strategy InhibitionPresent->TroubleshootInhibition Yes Success Yield Improved InhibitionPresent->Success No TroubleshootInhibition->CheckInhibition

Caption: A systematic workflow for troubleshooting low yield.

ProductInhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway Enzyme Fatty Acid Synthase (Active Site) Product Fatty Acid Product Enzyme->Product Catalyzes InhibitedEnzyme Inhibited Enzyme Substrate Acetyl-CoA + Malonyl-CoA Substrate->Enzyme Binds Product->Enzyme Binds to enzyme (allosteric or active site)

Caption: Mechanism of feedback inhibition by the final product.

References

Technical Support Center: Optimizing GC-MS Parameters for 3-Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-hydroxy fatty acids (3-OH-FAs).

Frequently Asked Questions (FAQs)

Q1: What is the first critical step in preparing 3-hydroxy fatty acids for GC-MS analysis?

A1: The first critical step is derivatization. Due to their low volatility and the polar nature of their carboxyl and hydroxyl groups, direct GC-MS analysis of free 3-hydroxy fatty acids is challenging and can lead to poor peak shape and inaccurate quantification.[1][2] Derivatization converts the fatty acids into more volatile and less polar derivatives suitable for GC analysis.[1][2]

Q2: What are the most common derivatization methods for 3-hydroxy fatty acids?

A2: The two most common methods are esterification, to convert the carboxylic acid group, and silylation, to derivatize the hydroxyl group.

  • Esterification: This process, typically creating fatty acid methyl esters (FAMEs), neutralizes the polar carboxyl group.[1] A widely used reagent is Boron Trifluoride (BF₃) in methanol.[1][2]

  • Silylation: This method converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether.[3] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[1][2][4]

For 3-hydroxy fatty acids, a two-step process involving both esterification and silylation is often employed to ensure both the carboxylic acid and hydroxyl groups are derivatized.[5]

Q3: How should I extract 3-hydroxy fatty acids from biological samples like plasma or serum?

A3: A common and effective method is liquid-liquid extraction. After acidifying the sample (e.g., with HCl), the 3-hydroxy fatty acids can be extracted using an organic solvent such as ethyl acetate (B1210297).[4] The organic layers are then combined and dried, typically under a stream of nitrogen, before derivatization.[4][6]

Q4: What type of GC column is best suited for 3-hydroxy fatty acid analysis?

A4: The choice of GC column is crucial for good separation. A non-polar or mid-polar column is generally recommended.

  • Non-polar columns , such as those with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS, DB-5MS), are a good starting point and separate compounds primarily based on their boiling points.[4][7]

  • Mid-polar columns , like those with a wax-based stationary phase (e.g., DB-WAX, HP-INNOWax), can also be used, especially for separating fatty acid methyl esters (FAMEs).[8][9]

For complex samples, a longer column (e.g., 30m) with a smaller internal diameter (e.g., 0.25mm) will generally provide better resolution.[10][11]

Q5: What are typical GC oven temperature program settings for this analysis?

A5: The oven temperature program should be optimized to ensure good separation of the different 3-hydroxy fatty acid chain lengths. A typical program starts at a lower temperature, holds for a few minutes, and then ramps up to a final temperature. An example program is:

  • Initial temperature: 80°C, hold for 5 minutes.

  • Ramp 1: Increase to 200°C at a rate of 3.8°C/min.

  • Ramp 2: Increase to 290°C at a rate of 15°C/min, and hold for 6 minutes.[4]

Optimization of the ramp rates and hold times may be necessary depending on the specific column and analytes.[12]

Q6: What mass spectrometry settings are recommended for detecting 3-hydroxy fatty acids?

A6: For quantitative analysis, Selected Ion Monitoring (SIM) mode is highly recommended as it offers greater sensitivity and selectivity compared to full scan mode.[4][13] Key ions to monitor for TMS-derivatized 3-hydroxy fatty acids include the characteristic fragment at m/z 233 for the unlabeled analyte and m/z 235 for a labeled internal standard.[4] Electron impact (EI) ionization is commonly used.[14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks for standards Incomplete derivatization.Ensure reagents are fresh and not hydrated. Optimize derivatization time and temperature. Consider using a catalyst like TMCS for silylation.[1][2]
GC inlet temperature is too high, causing degradation.Reduce the inlet temperature by 50°C and re-evaluate.[15]
Issues with the GC-MS system (e.g., leak, dirty ion source).Perform routine maintenance on the GC-MS system. Check for leaks and clean the ion source.
Poor peak shape (tailing) Active sites in the GC system (e.g., liner, column).Use a deactivated glass liner.[15] Condition the GC column according to the manufacturer's instructions. If the problem persists, consider replacing the column.
Incomplete derivatization of polar groups.Ensure both the carboxyl and hydroxyl groups are fully derivatized.
Co-elution of peaks Inadequate chromatographic separation.Optimize the GC oven temperature program (e.g., use a slower ramp rate).[12] Consider using a longer GC column or a column with a different stationary phase.[10][11]
High background noise in the chromatogram Contaminated samples, solvents, or derivatization reagents.Use high-purity solvents and reagents. Ensure proper sample cleanup.
System contamination.Bake out the GC column and clean the MS ion source.[15]
Inaccurate quantification Non-linearity of the calibration curve.Prepare a fresh set of calibration standards and ensure they cover the expected concentration range of the samples.
Degradation of internal standard.Use a stable isotope-labeled internal standard and ensure it is added to samples and standards at the same concentration.[4][16]

Experimental Protocols

Protocol 1: Extraction and Derivatization of 3-Hydroxy Fatty Acids from Plasma/Serum

This protocol outlines the steps for sample preparation prior to GC-MS analysis.[4]

  • Sample Preparation:

    • To 500 µL of serum or plasma, add a known amount of stable isotope-labeled internal standards for each 3-hydroxy fatty acid of interest.

  • Hydrolysis (Optional, for total 3-OH-FA analysis):

    • For the analysis of total (free and esterified) 3-hydroxy fatty acids, add 500 µL of 10 M NaOH and incubate for 30 minutes.

  • Acidification:

    • Acidify the samples with 6 M HCl.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 37°C.[4][6]

  • Derivatization:

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the tube tightly and heat at 80°C for 60 minutes.[4]

  • Analysis:

    • After cooling, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow Experimental Workflow for 3-Hydroxy Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample (Plasma/Serum) Sample (Plasma/Serum) Add Internal Standards Add Internal Standards Sample (Plasma/Serum)->Add Internal Standards Acidification Acidification Add Internal Standards->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Drying Drying Liquid-Liquid Extraction->Drying Add BSTFA + TMCS Add BSTFA + TMCS Drying->Add BSTFA + TMCS Dried Extract Incubate (80°C, 60 min) Incubate (80°C, 60 min) Add BSTFA + TMCS->Incubate (80°C, 60 min) GC-MS Injection GC-MS Injection Incubate (80°C, 60 min)->GC-MS Injection Derivatized Sample Data Acquisition (SIM Mode) Data Acquisition (SIM Mode) GC-MS Injection->Data Acquisition (SIM Mode) Data Analysis Data Analysis Data Acquisition (SIM Mode)->Data Analysis

Caption: Workflow for 3-OH-FA analysis.

troubleshooting_logic Troubleshooting Logic for Poor/No Peaks Start Start Poor or No Peaks Poor or No Peaks Start->Poor or No Peaks Check Derivatization Check Derivatization Poor or No Peaks->Check Derivatization Step 1 Check GC Inlet Check GC Inlet Check Derivatization->Check GC Inlet If problem persists Check GC-MS System Check GC-MS System Check GC Inlet->Check GC-MS System If problem persists Successful Analysis Successful Analysis Check GC-MS System->Successful Analysis Problem Resolved

Caption: Troubleshooting poor or no peaks.

Quantitative Data Summary

The following tables summarize typical parameters for the GC-MS analysis of 3-hydroxy fatty acids.

Table 1: Example GC and MS Parameters

ParameterSettingReference
GC System Agilent 5890 series II or similar[4]
Column HP-5MS (or equivalent), 30m x 0.25mm, 0.25µm film thickness[4]
Injection Volume 1 µL[4]
Inlet Mode Splitless[16]
Inlet Temperature 250°C[16]
Carrier Gas Helium[17]
Oven Program 80°C (5 min) -> 200°C (3.8°C/min) -> 290°C (15°C/min, hold 6 min)[4]
MS System Agilent 5975C MSD or similar[12]
Ionization Mode Electron Impact (EI)[14]
Acquisition Mode Selected Ion Monitoring (SIM)[4]
Monitored Ions (m/z) 233 (analyte), 235 (internal standard)[4]

References

Technical Support Center: Gas Chromatography (GC) Analysis of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Gas Chromatography (GC) analysis of fatty acids, with a particular focus on reducing peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why are my fatty acid peaks tailing?

Peak tailing, an asymmetry where the peak's latter half is drawn out, is a frequent problem in the GC analysis of fatty acids.[1] This issue can lead to inaccurate quantification and reduced separation between adjacent peaks.[1][2][3] The primary causes are:

  • Chemical Interactions: Free fatty acids are polar molecules. Their carboxylic acid groups can form hydrogen bonds with active sites, such as exposed silanol (B1196071) groups (-Si-OH), within the GC system.[1][4][5][6] These secondary interactions delay the elution of a portion of the analyte, causing the peak to tail.[1] These active sites can be found on the inlet liner, the front of the GC column, or even the detector jet.[1][7][8]

  • Incomplete Derivatization: To prevent these interactions, fatty acids are typically converted into less polar fatty acid methyl esters (FAMEs). If this derivatization reaction is incomplete, the remaining free fatty acids will exhibit significant tailing.[1][4]

  • Column and System Contamination: The accumulation of non-volatile residues from previous samples on the inlet liner or the column can create new active sites that cause tailing.[1][7][9]

  • Improper Column Installation or Damage: A poorly cut column can create turbulence, while incorrect installation height in the inlet can create unswept volumes, both leading to distorted peak shapes.[2][3][10]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion that can appear as tailing.[1][5][9]

Q2: How does derivatization help reduce peak tailing?

Derivatization is a chemical process that modifies the analyte to make it more suitable for GC analysis.[11] For fatty acids, the most common method is esterification, which converts the polar carboxylic acid group into a less polar and more volatile methyl ester (FAME).[4][11][12][13] This conversion is critical because it neutralizes the highly polar carboxyl group, preventing it from forming hydrogen bonds with active sites in the GC system.[6][13] The resulting FAMEs are more volatile and less likely to adsorb to the system, leading to sharper, more symmetrical peaks.[12][14]

Q3: What is the best type of GC column for fatty acid analysis?

The choice of column depends on whether you are analyzing free fatty acids or their derivatized forms (FAMEs).

  • For Fatty Acid Methyl Esters (FAMEs): Polar stationary phases are standard.[1][15][16]

    • Polyethylene Glycol (PEG) Phases (e.g., DB-WAX, HP-INNOWAX, FAMEWAX): These are excellent for general-purpose FAME analysis, separating compounds primarily by carbon number and then by the degree of unsaturation.[15][17][18]

    • Highly Polar Cyanopropyl Silicone Phases (e.g., HP-88, SP-2560, CP-Sil 88): These columns are preferred for complex separations, especially for resolving geometric cis and trans isomers.[15][17][18][19]

  • For Free Fatty Acids (Underivatized): While not the standard approach, if direct analysis is required, specialized columns with acidic character are necessary to produce symmetrical peaks.[6][20] Phases like DB-FFAP (nitroterephthalic acid-modified PEG) or Nukol™ are designed for this purpose.[6][20]

Q4: My peaks are still tailing even after derivatization. What should I check?

If tailing persists after derivatization, the issue likely lies with the GC system's hardware or setup. The following troubleshooting workflow can help identify the cause.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in fatty acid analysis.

Logical Workflow for Troubleshooting Peak Tailing

Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing B Step 1: Verify Derivatization A->B C Is reaction complete? Are reagents fresh? Is sample dry? B->C D Optimize Derivatization Protocol (See Protocol 1) B->D No E Step 2: Inspect GC Inlet B->E Yes N Peak Shape Resolved D->N F Is the liner deactivated & clean? Is the septum new? Is the gold seal clean? E->F G Perform Inlet Maintenance: - Replace liner & septum - Clean/replace seal E->G No H Step 3: Check Column Condition E->H Yes G->N I Is the column cut properly (90°)? Is it installed at the correct height? Is there visible contamination? H->I J Perform Column Maintenance: - Trim 15-20cm from inlet side - Re-install correctly H->J No K Step 4: Review Method Parameters H->K Yes J->N L Is sample overloaded? Is inlet temperature appropriate? Is carrier gas flow correct? K->L M Optimize Method: - Dilute sample - Adjust temperatures/flow K->M No K->N Yes M->N Core Causes of Peak Tailing center Fatty Acid Peak Tailing cause1 Chemical Interactions (Active Sites) center->cause1 cause2 Column Issues center->cause2 cause3 Inlet Problems center->cause3 cause4 Incomplete Derivatization center->cause4 sub1 Silanol Groups (-OH) on Liner / Column cause1->sub1 sub2 Contamination Improper Cut/Installation cause2->sub2 sub3 Dirty/Active Liner Septum Leak cause3->sub3 sub4 Residual Free Fatty Acids cause4->sub4 FAME Preparation and Analysis Workflow A 1. Start with Dried Fatty Acid Sample B 2. Add BF3-Methanol Reagent A->B C 3. Heat to Esterify (e.g., 60-100°C) B->C D 4. Cool and Add Water & Hexane C->D E 5. Vortex to Extract FAMEs into Hexane D->E F 6. Separate Layers (Centrifuge) E->F G 7. Transfer Hexane Layer to GC Vial & Dry F->G H 8. Inject into GC for Analysis G->H

References

troubleshooting low signal for 3-hydroxyoctanal analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity during the analysis of 3-hydroxyoctanal (B14362959).

General Troubleshooting and FAQs

Q1: I am observing a consistently low or non-existent signal for 3-hydroxyoctanal. What are the primary causes?

Low signal intensity in 3-hydroxyoctanal analysis is a common issue stemming from its chemical properties. Aldehydes are inherently volatile, reactive, and prone to instability, especially in complex biological matrices.[1][2] Key factors contributing to low signal include:

  • Sample Degradation: 3-hydroxyoctanal can degrade during sample collection, storage, or preparation due to oxidation or reactions with other components in the matrix.[1]

  • Inefficient Extraction: The protocol used may not be optimal for extracting a polar, reactive aldehyde from the sample matrix.

  • Poor Volatilization and Tailing in GC: As a hydroxy-aldehyde, this compound may exhibit poor chromatographic behavior, including lability at high temperatures, leading to peak tailing and reduced signal.[3]

  • Suboptimal Derivatization: Incomplete derivatization is a frequent cause of low signal, as the underivatized analyte is less volatile and may not chromatograph well.[2][4]

  • Incorrect GC-MS Parameters: The settings for the gas chromatograph and mass spectrometer may not be optimized for the specific analyte derivative.[5]

A systematic approach to troubleshooting, starting from sample preparation and moving through to data acquisition, is crucial for identifying the root cause.

Sample Preparation

Q2: What are the best practices for sample handling and storage to prevent the degradation of 3-hydroxyoctanal?

Due to the high reactivity of aldehydes, proper sample handling is critical.[1]

  • Minimize Exposure to Air: Oxygen can oxidize the aldehyde group. It is recommended to work with deoxygenated solvents and blanket samples with an inert gas like nitrogen or argon during extraction and storage.[6]

  • Control Temperature: High temperatures can lead to degradation. Samples should be kept on ice during processing and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent to prevent oxidative loss.[6]

  • pH Control: The stability of aldehydes can be pH-dependent. Ensure the pH of your sample and extraction solvents is controlled and consistent.

Q3: Is derivatization necessary for GC-MS analysis of 3-hydroxyoctanal, and what is the recommended procedure?

Yes, derivatization is highly recommended for the GC-MS analysis of aldehydes like 3-hydroxyoctanal.[2] This chemical modification increases the analyte's volatility and thermal stability, leading to improved chromatographic peak shape and significantly enhanced sensitivity.[7] The most common and effective derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[3][4] PFBHA reacts with the carbonyl group to form a stable oxime derivative, which is amenable to GC-MS analysis.[4]

This protocol describes a standard procedure for the derivatization of 3-hydroxyoctanal in a prepared sample extract.

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in a suitable solvent like pyridine (B92270) or a buffered aqueous solution.

  • Sample Preparation: Aliquot your sample extract (typically 100 µL) into a clean glass vial. The solvent should be evaporated to dryness under a gentle stream of nitrogen if it is not compatible with the derivatization reaction.

  • Reaction: Add 50 µL of the PFBHA solution to the dried extract.

  • Incubation: Cap the vial tightly and incubate at a controlled temperature. Common conditions range from 37°C to 70°C for 30 to 60 minutes.[8] Optimization may be required depending on the sample matrix.

  • Extraction of Derivative: After incubation, cool the vial to room temperature. Add an organic solvent (e.g., 200 µL of hexane (B92381) or ethyl acetate) and vortex thoroughly to extract the PFBHA-oxime derivative.

  • Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS injection.

The table below summarizes typical conditions that can be optimized for the derivatization reaction.

ParameterCondition 1Condition 2Condition 3
Reaction Temperature 37°C60°C70°C
Reaction Time 60 minutes45 minutes30 minutes
Expected Outcome Mild conditions, suitable for heat-sensitive matricesBalanced speed and efficiencyFaster reaction, may risk analyte degradation

GC-MS Method Optimization

Q4: How can I optimize my GC-MS parameters to improve the signal for the 3-hydroxyoctanal PFBHA derivative?

Optimizing both the gas chromatography and mass spectrometry parameters is essential for maximizing signal intensity and achieving reliable quantification.[5][9]

Good chromatographic separation is key to ensuring a sharp, symmetrical peak, which translates to a better signal-to-noise ratio.

  • Injector Temperature: Set to a temperature that ensures rapid volatilization without causing thermal degradation of the derivative. A typical starting point is 250°C.[8]

  • Carrier Gas Flow Rate: For most standard capillary columns (e.g., 30 m x 0.25 mm), a helium flow rate of 1.0-1.5 mL/min is a good starting point.[8]

  • Oven Temperature Program: A slower temperature ramp can improve the separation of the analyte from matrix interferences. Start at a low initial temperature (e.g., 60°C) to focus the analytes at the head of the column.[8]

The MS settings directly impact the sensitivity of the detection.

  • Ion Source and Quadrupole Temperature: These temperatures affect ion formation and transmission. Higher source temperatures can sometimes increase fragmentation and reduce the abundance of the molecular ion. Typical values are 230°C for the ion source and 150°C for the quadrupole.[8]

  • Acquisition Mode: For low-level quantification, Selected Ion Monitoring (SIM) mode is vastly more sensitive than full scan mode. In SIM mode, the mass spectrometer only monitors a few characteristic ions of your target analyte, increasing the dwell time on each and improving the signal-to-noise ratio.[5]

  • Electron Energy: Standard electron ionization (EI) at 70 eV is typically used.

The table below provides a set of recommended starting parameters for the analysis of the 3-hydroxyoctanal-PFBHA derivative.

ParameterRecommended SettingRationale
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or similarProvides good separation for a wide range of compounds.[8]
Injection Mode Splitless (1 µL injection)Maximizes the amount of analyte transferred to the column for trace analysis.[8]
Injector Temp. 250°CEnsures efficient vaporization without degradation.[8]
Oven Program 60°C (hold 1 min), ramp to 320°C at 10°C/minBalances analysis time with chromatographic resolution.[8]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good efficiency.
MS Source Temp. 230°COptimal for ionization of many organic molecules.[8]
MS Quad Temp. 150°CStandard condition for stable mass filtering.[8]
Acquisition Mode Selected Ion Monitoring (SIM)Drastically improves sensitivity for quantitative analysis.[5]

Visual Troubleshooting Guides

The following diagrams illustrate a typical workflow for 3-hydroxyoctanal analysis and a logical approach to troubleshooting low signal issues.

G cluster_workflow Experimental Workflow Sample Sample Collection & Storage Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Derivatization PFBHA Derivatization Extraction->Derivatization Analysis GC-MS Analysis (SIM Mode) Derivatization->Analysis Data Data Processing & Quantification Analysis->Data G start Low or No Signal for 3-Hydroxyoctanal check_peak Is a peak visible, even if small? start->check_peak no_peak No Peak Detected check_peak->no_peak No peak_visible Peak is Visible check_peak->peak_visible Yes check_derivatization Review Derivatization: - Reagent age/quality? - Reaction complete? - Correct protocol? no_peak->check_derivatization check_extraction Review Extraction: - Inefficient recovery? - Analyte degradation? check_derivatization->check_extraction check_ms Check MS Settings: - Correct SIM ions? - Detector issue? - Source cleaning needed? check_extraction->check_ms check_peak_shape Is peak shape good (symmetrical)? peak_visible->check_peak_shape poor_shape Poor Peak Shape (Tailing/Broad) check_peak_shape->poor_shape No good_shape Good Peak Shape check_peak_shape->good_shape Yes check_gc_conditions Optimize GC Method: - Lower starting temp? - Slower ramp rate? - Check for column activity. poor_shape->check_gc_conditions check_liner Check Inlet: - Use deactivated liner. - Liner contamination? check_gc_conditions->check_liner optimize_sensitivity Improve Sensitivity: - Increase injection volume? - Switch to SIM mode? - Optimize MS source temps? good_shape->optimize_sensitivity check_standards Check Standards: - Standard degradation? - Incorrect concentration? optimize_sensitivity->check_standards

References

Technical Support Center: Chiral Separation of Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of hydroxy fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral separation of hydroxy fatty acids, offering step-by-step solutions.

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between my hydroxy fatty acid enantiomers. What are the common causes and how can I fix this?

A: Poor resolution is a frequent challenge in chiral chromatography.[1] Several factors can contribute to this issue, primarily related to the choice of the chiral stationary phase (CSP) and the mobile phase composition.

Troubleshooting Steps:

  • Verify Chiral Stationary Phase (CSP) Suitability: The selected CSP may not be appropriate for your specific hydroxy fatty acids.[1] Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are often effective for these compounds due to their ability to engage in hydrogen bonding and dipole-dipole interactions.[2]

  • Optimize Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity.[3]

    • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol (B130326), ethanol). Small changes in the modifier concentration can significantly impact resolution.[1]

    • Reversed-Phase: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) and control the pH of the aqueous phase.[1][4]

    • Additives: For acidic analytes like hydroxy fatty acids, adding a small amount of an acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[1]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[1][4] Reducing the flow rate can enhance the interactions between the analytes and the CSP, leading to better resolution.

  • Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][3] Experiment with both increasing and decreasing the column temperature to see if resolution improves.

Issue 2: Peak Tailing

Q: My peaks for the hydroxy fatty acid enantiomers are tailing. What could be causing this and how do I resolve it?

A: Peak tailing can be attributed to either system-level problems or specific chemical interactions.[1]

Troubleshooting Steps:

  • Assess All Peaks: Determine if the tailing affects all peaks or only the analyte peaks.

    • All Peaks Tailing: This suggests a physical issue in the HPLC system. Check for and minimize extra-column volume by using shorter, narrower tubing. A void at the column inlet could also be the cause, which might be resolved by reversing and flushing the column, or ultimately by replacing it.[1]

    • Analyte-Specific Tailing: This points to secondary interactions between your hydroxy fatty acids and the stationary phase.

  • Address Analyte-Specific Interactions:

    • Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the carboxyl group of the fatty acids, causing tailing.

    • Mobile Phase pH Adjustment: For acidic compounds like hydroxy fatty acids, increasing the mobile phase pH can help suppress these interactions. However, always operate within the recommended pH range for your column.

    • Use of Additives: Adding a competing acid, like trifluoroacetic acid (TFA), to the mobile phase can mask the active silanol sites and improve peak shape.[1]

Issue 3: Irreproducible Retention Times

Q: I am observing significant drift or variability in the retention times of my hydroxy fatty acid enantiomers between runs. What are the likely causes?

A: Inconsistent retention times are often due to a lack of system equilibration or changes in the mobile phase or temperature.

Troubleshooting Steps:

  • Ensure Thorough Column Equilibration: Chiral stationary phases can require longer equilibration times compared to achiral phases, especially after changing the mobile phase composition.[1] Ensure a stable baseline before injecting your sample.

  • Maintain Stable Temperature: Use a column oven to maintain a constant and uniform temperature, as minor fluctuations can affect selectivity and retention times.[1][3]

  • Precise Mobile Phase Preparation: Carefully control the composition and pH of your mobile phase for every run.[1] If preparing mobile phases online, ensure the pumping system is functioning correctly. Drifting mobile phase composition can be a cause of retention time shifts.[5]

  • Consistent Sample Solvent: Ensure your sample is dissolved in a solvent that is consistent and compatible with the mobile phase.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for separating hydroxy fatty acids?

A1: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, are widely used and have shown great success in separating hydroxy fatty acid enantiomers.[2][6] Examples include Chiralpak® and Chiralcel® series columns. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for resolving these analytes. Macrocyclic glycopeptide-based CSPs like Chirobiotic™ V and T can also be effective, especially in reversed-phase or polar organic modes.[2]

Q2: Is derivatization necessary for the chiral separation of hydroxy fatty acids?

A2: While direct separation of underivatized hydroxy fatty acids is possible and has been successfully demonstrated, derivatization can often improve resolution and detection sensitivity.[7][8] Common derivatization strategies include:

  • Esterification of the carboxyl group: Converting the carboxylic acid to an ester can improve peak shape and compatibility with certain mobile phases.

  • Derivatization of the hydroxyl group: Creating diastereomers by reacting the hydroxyl group with a chiral derivatizing agent (e.g., Mosher's reagent) can allow for separation on a standard achiral column.[9] Urethane derivatives formed by reacting with isocyanates have also been used for improved chiral resolution on a chiral column.[10][11]

Q3: How do I choose between normal-phase and reversed-phase chromatography for this separation?

A3: The choice depends on the specific hydroxy fatty acid, the selected CSP, and the desired outcome.

  • Normal-Phase (NP): Often provides excellent selectivity for chiral separations on polysaccharide-based CSPs. Mobile phases typically consist of a non-polar solvent like hexane (B92381) with an alcohol modifier (e.g., isopropanol).[4]

  • Reversed-Phase (RP): Can be advantageous for analyzing hydroxy fatty acids in biological samples and is compatible with mass spectrometry (MS) detection. Mobile phases usually involve mixtures of water with acetonitrile or methanol (B129727), often with pH modifiers.[4]

  • Polar Organic (PO): This mode uses polar organic solvents like methanol or acetonitrile, sometimes with acidic and basic additives, and can be very effective with certain CSPs.[4]

A screening approach using different modes is often the most effective way to find the optimal separation conditions.[2]

Q4: Can I use mass spectrometry (MS) for the detection of hydroxy fatty acids in chiral separations?

A4: Yes, coupling HPLC with MS (LC-MS) is a powerful technique for the sensitive and selective detection of hydroxy fatty acid enantiomers, especially in complex biological matrices.[10][12] It is important to use volatile mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) if you are using MS detection.[4]

Data and Protocols

Table 1: Example Mobile Phase Compositions for Chiral Separation of Hydroxy Fatty Acids
Chiral Stationary PhaseModeMobile Phase CompositionAnalyte ExampleReference
Chiralpak ADNormal PhaseHexane/Isopropanol (99.5:0.5, v/v)Hydroxyeicosatetraenoic acids (HETEs)[8]
Chiralpak IA-UReversed PhaseGradient elution with acetonitrile/methanol and aqueous buffer3-Hydroxy fatty acids (C8-C18)[10]
Cellulose-basedNormal Phasen-Hexane/Isopropanol/Methanol/Diethylamine (75:10:15:0.1, v/v/v/v)Basic compounds (general)[13]
CYCLOBONDReversed PhaseAcetonitrile/20 mM Ammonium Acetate, pH 5 (30:70)General[4]
Experimental Protocol: Chiral Separation of 12-HETE using HPLC

This protocol is a generalized example based on common practices for separating hydroxy fatty acids.

  • Column: Chiralpak AD-H (or similar polysaccharide-based CSP)

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (95:5:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (controlled by a column oven)

  • Detection: UV at 235 nm

  • Sample Preparation: a. Dissolve the hydroxy fatty acid standard or extracted sample in the mobile phase or a compatible solvent. b. Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved (may require an extended time). b. Inject the sample. c. Monitor the separation of the enantiomers.

  • Optimization: If resolution is not optimal, adjust the percentage of isopropanol in the mobile phase in small increments (e.g., ±1-2%). A lower flow rate (e.g., 0.5-0.8 mL/min) may also improve separation.

Visualizations

TroubleshootingWorkflow start Problem Identified: Poor Chiral Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase (MP) optimized? check_csp->check_mp Yes action_csp Select a different CSP (e.g., polysaccharide-based) check_csp->action_csp No check_params Are flow rate and temperature optimized? check_mp->check_params Yes action_mp Adjust modifier ratio, pH, or additives check_mp->action_mp No solution Resolution Achieved check_params->solution Yes action_params Systematically vary flow rate and temperature check_params->action_params No action_csp->check_mp action_mp->check_params action_params->solution

Caption: Troubleshooting workflow for poor chiral separation.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results sample_prep Sample Preparation (Extraction/Derivatization) injection Sample Injection sample_prep->injection mp_prep Mobile Phase Preparation equilibration Column Equilibration mp_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis (Resolution, Quantification) detection->data_analysis

Caption: General experimental workflow for chiral HPLC analysis.

References

Technical Support Center: Resolution of (R) and (S)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of (R) and (S)-3-hydroxytetradecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for separating these enantiomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions that may arise during the resolution of 3-hydroxytetradecanoic acid.

Enzymatic Resolution

Q1: Which type of enzyme is typically used for the kinetic resolution of 3-hydroxy fatty acids?

A1: Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are the most commonly employed enzymes for the kinetic resolution of 3-hydroxy fatty acids and their esters. Lipases like Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase have shown high enantioselectivity for a wide range of substrates.

Q2: My enzymatic resolution is showing low enantioselectivity (e.e.). What are the potential causes and how can I improve it?

A2: Low enantioselectivity can stem from several factors. Here are some troubleshooting steps:

  • Enzyme Choice: Not all lipases will be effective. It is crucial to screen a panel of different lipases to find one with high selectivity for 3-hydroxytetradecanoic acid.

  • Reaction Medium: The solvent can significantly impact enzyme activity and selectivity. Try switching to a different organic solvent (e.g., from hexane (B92381) to toluene (B28343) or tert-butyl methyl ether). In some cases, a solvent-free system may be optimal.

  • Acyl Donor: In transesterification reactions, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence enantioselectivity. Experiment with different acyl donors.

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate.

  • Water Content: For hydrolysis reactions, the amount of water in the system is critical. For esterification in organic solvents, residual water can be detrimental. Ensure your solvent is anhydrous.

Q3: The reaction is very slow or has stalled. How can I increase the reaction rate?

A3: To improve the reaction rate:

  • Increase Enzyme Loading: Add more enzyme to the reaction mixture.

  • Optimize Temperature: While lower temperatures can improve selectivity, increasing the temperature (within the enzyme's stability range) will increase the reaction rate.

  • Agitation: Ensure adequate mixing to minimize mass transfer limitations.

  • Enzyme Immobilization: Using an immobilized lipase can improve stability and allow for easier reuse, potentially at higher concentrations.

Diastereomeric Salt Crystallization

Q1: How do I select the right chiral resolving agent for 3-hydroxytetradecanoic acid?

A1: The selection of a resolving agent is often empirical. For a carboxylic acid like 3-hydroxytetradecanoic acid, you will need a chiral base. Commonly used chiral amines include:

  • (R)-(+)-α-phenylethylamine

  • (S)-(-)-α-phenylethylamine

  • Cinchona alkaloids (e.g., cinchonidine, quinine)

  • (1R,2S)-(-)-2-amino-1,2-diphenylethanol

The ideal resolving agent will form a diastereomeric salt that has a significant difference in solubility compared to the other diastereomer in a particular solvent, allowing for efficient separation by crystallization.[1][2] It is highly recommended to perform a small-scale screening with several resolving agents and solvents.

Q2: I've added the resolving agent, but no crystals are forming. What should I do?

A2: Failure to crystallize is a common issue and can be addressed by:

  • Increasing Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.

  • Inducing Crystallization:

    • Seeding: Add a few seed crystals of the desired diastereomeric salt.

    • Scratching: Scratch the inner surface of the flask at the air-solvent interface with a glass rod.

  • Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are less soluble (an "anti-solvent") to induce precipitation.

  • Lowering Temperature: Cool the solution further, as solubility generally decreases with temperature.

Q3: The diastereomeric salt "oiled out" instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the solute separates as a liquid instead of a solid. To prevent this:

  • Reduce Supersaturation: Use a more dilute solution or cool the solution at a much slower rate.

  • Change Solvent: The chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.

  • Increase Crystallization Temperature: If possible, find a solvent system that allows crystallization to occur at a higher temperature.

Q4: The purity (diastereomeric excess) of my crystallized salt is low. How can I improve it?

A4: Low purity can be improved by:

  • Recrystallization: Dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process may need to be repeated.

  • Optimize Solvent: The selectivity of the crystallization is highly dependent on the solvent. A different solvent may provide better separation.

  • Control Cooling Rate: A very slow cooling rate promotes the formation of purer crystals.

Chiral Chromatography (HPLC & GC)

Q1: I am not getting baseline separation of the enantiomers on my chiral HPLC column. What can I do to improve resolution?

A1: To improve HPLC resolution:

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. For 3-hydroxy fatty acids, polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are often a good starting point.

  • Mobile Phase Composition:

    • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Adding a small amount of an acidic modifier (like trifluoroacetic acid) can improve peak shape for carboxylic acids.

    • Reversed Phase: Adjust the ratio of the aqueous buffer and the organic solvent (e.g., acetonitrile, methanol).

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution.

  • Temperature: Changing the column temperature can affect selectivity. Try running at both lower and higher temperatures.

Q2: Do I need to derivatize 3-hydroxytetradecanoic acid for chiral GC analysis?

A2: Yes, derivatization is generally necessary for the GC analysis of fatty acids to increase their volatility and improve chromatographic performance. A common approach is a two-step derivatization:

  • Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester (FAME), using reagents like methanolic HCl or BF3 in methanol.

  • Acylation/Silylation: The hydroxyl group is then derivatized, for example, by acylation or silylation.

Q3: What are common issues with chiral GC separations of fatty acid derivatives?

A3: Common issues include:

  • Poor Peak Shape: This can be due to incomplete derivatization or active sites in the GC system (injector, column, detector). Ensure the derivatization reaction goes to completion and use a deactivated liner.

  • Co-elution of Enantiomers: This indicates that the chiral stationary phase is not providing adequate selectivity. Try a different chiral column (e.g., a cyclodextrin-based phase with a different derivative). Also, optimizing the temperature program (slower ramp rate) can improve resolution.

  • Column Bleed: This can be an issue at higher temperatures. Ensure you are operating within the recommended temperature limits for your column.

Data Presentation

The following tables summarize representative quantitative data for the different resolution methods. Note that data for 3-hydroxytetradecanoic acid itself is limited in the literature; therefore, data for similar long-chain 3-hydroxy fatty acids are included as a reference.

Table 1: Representative Data for Enzymatic Resolution of 3-Hydroxy Fatty Acid Esters

EnzymeSubstrateAcyl Donor/ReactionEnantiomeric Excess (e.e.) of ProductEnantiomeric Excess (e.e.) of Unreacted SubstrateConversionReference Compound
Pseudomonas cepacia LipaseEthyl 3-phenylbutanoateHydrolysis>97% (S-acid)>98% (R-ester)~50%3-phenylbutanoic acid
Candida antarctica Lipase BRacemic secondary alcoholsVinyl Acetate>99% (R-acetate)>99% (S-alcohol)~50%Chiral Alcohols
Pseudomonas fluorescens LipaseEthyl 3-phenylbutanoateHydrolysis>98% (S-acid)>99% (R-ester)~50%3-phenylbutanoic acid

Table 2: Representative Data for Diastereomeric Salt Crystallization

Racemic AcidResolving AgentSolventYield of Diastereomerically Pure SaltEnantiomeric Purity of Liberated AcidReference Compound
3-hydroxy-5-phenylpentanoic acidCinchonidineTolueneHighHigh (R-acid)3-hydroxy-5-phenylpentanoic acid
Racemic Carboxylic Acid(1R,2S)-(-)-2-amino-1,2-diphenylethanolEthyl Acetate-High3-Hydroxy-3-phenylbutanoic Acid
Racemic Mandelic Acid(+)-trans-3-MethylcyclohexanamineVariousGood>99% (R)-Mandelic AcidMandelic Acid

Table 3: Representative Data for Chiral Chromatography

TechniqueColumn (Chiral Stationary Phase)Mobile PhaseEnantiomer Elution OrderResolution (Rs)Reference Compound
HPLCAmylose tris(3,5-dimethylphenyl carbamate)Reversed Phase GradientS-enantiomer before R-enantiomerGood3-hydroxy fatty acids (C8-C18)
HPLCCellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseVaries with analyte>1.5Arylpropionic acids
GCDerivatized β-cyclodextrin-Varies with derivativeGoodDerivatized hydroxy fatty acids

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution via Transesterification

This protocol provides a general method for the lipase-catalyzed resolution of racemic 3-hydroxytetradecanoic acid.

Materials:

  • Racemic 3-hydroxytetradecanoic acid methyl ester

  • Immobilized Lipase (e.g., Novozym 435 - CALB)

  • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

  • Acyl donor (e.g., vinyl acetate)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • Dissolve the racemic 3-hydroxytetradecanoic acid methyl ester (1 equivalent) in the anhydrous organic solvent.

  • Add the acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the remaining ester and the newly formed acetylated product.

  • Stop the reaction at approximately 50% conversion to achieve the highest possible e.e. for both enantiomers.

  • Filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Remove the solvent and excess acyl donor under reduced pressure.

  • Separate the remaining (S)-3-hydroxytetradecanoic acid methyl ester from the (R)-3-acetoxytetradecanoic acid methyl ester by column chromatography.

  • The acetyl group can be removed from the (R)-enantiomer by hydrolysis to yield (R)-3-hydroxytetradecanoic acid methyl ester.

Protocol 2: Resolution by Diastereomeric Salt Crystallization

This protocol outlines a general procedure for separating the enantiomers of 3-hydroxytetradecanoic acid using a chiral amine.

Materials:

  • Racemic 3-hydroxytetradecanoic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine)

  • Crystallization solvent (e.g., methanol, ethanol (B145695), ethyl acetate, or mixtures)

  • 2 M Hydrochloric acid

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Sodium sulfate (B86663) or magnesium sulfate (drying agent)

Procedure:

  • Salt Formation: In a flask, dissolve the racemic 3-hydroxytetradecanoic acid (1 equivalent) in a minimal amount of the hot crystallization solvent.

  • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same hot solvent.

  • Slowly add the resolving agent solution to the acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor.

  • Analysis: Analyze a small sample of the crystallized salt and the mother liquor to determine the diastereomeric purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 2 M HCl until the solution is acidic (pH 1-2) to break the salt.

  • Extraction: Extract the liberated enantiomerically enriched 3-hydroxytetradecanoic acid with an organic solvent.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent to yield the resolved enantiomer.

  • The other enantiomer can be recovered from the mother liquor by a similar acid-base workup.

Protocol 3: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method.

Materials:

  • Sample of racemic or resolved 3-hydroxytetradecanoic acid

  • HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile, methanol)

  • Acidic modifier (e.g., trifluoroacetic acid - TFA)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Column and Mobile Phase Selection (Screening):

    • Normal Phase: Start with a mobile phase of 90:10 (v/v) hexane:isopropanol with 0.1% TFA.

    • Reversed Phase: Start with a mobile phase of 70:30 (v/v) acetonitrile:water with 0.1% TFA.

  • Method Development:

    • Inject the racemic sample.

    • If no separation is observed, change the ratio of the solvents. For normal phase, try increasing the percentage of the alcohol modifier. For reversed phase, try a gradient elution.

    • If separation is poor, try a different alcohol modifier (e.g., ethanol instead of isopropanol) or a different organic solvent in reversed phase.

    • Adjust the flow rate (e.g., 0.5 - 1.0 mL/min) and column temperature to optimize resolution and analysis time.

  • Quantification: Once a suitable method is developed, create a calibration curve if absolute quantification is needed. Enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

Visualizations

The following diagrams illustrate the workflows for the resolution techniques described above.

Enzymatic_Resolution_Workflow cluster_reaction Kinetic Resolution cluster_separation Separation & Isolation racemate Racemic (R,S)-3-HTA Methyl Ester reaction Transesterification (Monitor to ~50% conversion) racemate->reaction reagents Lipase + Vinyl Acetate reagents->reaction mixture Mixture of: (S)-3-HTA Methyl Ester (R)-3-Acetoxy-TA Methyl Ester reaction->mixture separation Column Chromatography mixture->separation s_ester (S)-3-HTA Methyl Ester separation->s_ester Product 1 r_acetate (R)-3-Acetoxy-TA Methyl Ester separation->r_acetate Product 2 hydrolysis Hydrolysis r_acetate->hydrolysis r_ester (R)-3-HTA Methyl Ester hydrolysis->r_ester

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric_Salt_Crystallization_Workflow racemic_acid Racemic (R,S)-3-HTA salt_formation Salt Formation in Hot Solvent racemic_acid->salt_formation resolving_agent Chiral Amine (e.g., (R)-PEA) resolving_agent->salt_formation crystallization Cool Slowly to Crystallize salt_formation->crystallization filtration Filtration crystallization->filtration crystals Crystals: Less Soluble Diastereomer (e.g., (S)-Acid:(R)-Amine) filtration->crystals Solid mother_liquor Mother Liquor: More Soluble Diastereomer (e.g., (R)-Acid:(R)-Amine) filtration->mother_liquor Liquid acid_workup1 Acid Workup (Liberate Acid) crystals->acid_workup1 acid_workup2 Acid Workup (Liberate Acid) mother_liquor->acid_workup2 s_acid Enriched (S)-3-HTA acid_workup1->s_acid r_acid Enriched (R)-3-HTA acid_workup2->r_acid Chiral_Chromatography_Workflow start Racemic or Enriched 3-HTA Sample prep Sample Preparation (Dissolve/Derivatize for GC) start->prep injection Inject onto Chiral Column prep->injection separation Chromatographic Separation (HPLC or GC) injection->separation detection Detection (e.g., UV, MS) separation->detection chromatogram Resulting Chromatogram (Two Separated Peaks) detection->chromatogram analysis Data Analysis (Calculate e.e.%) chromatogram->analysis

References

minimizing degradation of (R)-3-hydroxytetradecanoic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (R)-3-hydroxytetradecanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a 3-hydroxy fatty acid (3-OH FA). These molecules are of interest as they are components of bacterial lipopolysaccharides (LPS) and are also found in mammalian tissues. Their analysis can be challenging due to their low abundance and susceptibility to degradation and isomerization under various chemical and physical conditions encountered during sample preparation.

Q2: What are the primary modes of degradation for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of β-hydroxy acids and fatty acids in general, the primary degradation pathways are likely to include:

  • Dehydration: The β-hydroxy group is susceptible to elimination, especially under acidic or basic conditions and at elevated temperatures, leading to the formation of α,β-unsaturated and β,γ-unsaturated tetradecanoic acids.

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 3-oxotetradecanoic acid. The fatty acid chain itself can also be susceptible to oxidation, particularly if unsaturated analogues are present.

  • Esterification: The carboxylic acid and hydroxyl groups can undergo intra- or intermolecular esterification, especially under acidic conditions, leading to the formation of lactones or larger oligomers.

Q3: What are the recommended storage conditions for this compound standards and samples?

To ensure stability, this compound standards and samples should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent: If in solution, use a non-polar, aprotic solvent like hexane (B92381) or dichloromethane (B109758) for storage. For long-term storage, it is best to store the compound neat in a desiccated environment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low recovery of this compound.
Possible Cause Recommended Solution
Degradation during extraction - Avoid harsh pH conditions: If acid or base hydrolysis is necessary, use the mildest conditions possible (lower concentration, shorter time, lower temperature). - Minimize exposure to high temperatures: Use extraction methods that do not require high heat, such as cold solvent extraction. If heating is unavoidable, keep the duration as short as possible. - Use appropriate solvents: Employ a solvent system optimized for long-chain fatty acid extraction, such as a modified Folch (chloroform:methanol) or Bligh and Dyer method. For non-polar extracts, hexane or dichloromethane can be effective.
Incomplete extraction - Ensure proper sample homogenization: Thoroughly homogenize the sample matrix to ensure complete exposure to the extraction solvent. - Optimize solvent-to-sample ratio: Use a sufficient volume of extraction solvent to ensure complete partitioning of the analyte. - Perform multiple extractions: Conduct sequential extractions of the sample to improve recovery.
Adsorption to labware - Use silanized glassware: This will minimize the adsorption of the fatty acid to glass surfaces. - Rinse all labware thoroughly with solvent: Ensure all analyte is transferred between steps.
Issue 2: Poor chromatographic peak shape (e.g., tailing, fronting).
Possible Cause Recommended Solution
Analyte interaction with active sites in the GC system - Derivatization: Convert the carboxylic acid and hydroxyl groups to less polar and more volatile derivatives (e.g., methyl ester, trimethylsilyl (B98337) ether). This is a crucial step for GC analysis of hydroxy fatty acids. - Use an inert GC column: Employ a column specifically designed for the analysis of active compounds like fatty acids. - Deactivate the GC inlet liner: Use a silanized liner to prevent interactions.
Column overload - Dilute the sample: Inject a more dilute sample to avoid overloading the column.
Inappropriate mobile phase (for LC) - Optimize mobile phase composition: Adjust the solvent strength and pH to improve peak shape. The addition of a small amount of acid (e.g., formic acid) can improve the peak shape of carboxylic acids.
Issue 3: Presence of unexpected peaks in the chromatogram.
Possible Cause Recommended Solution
Degradation products - Review sample preparation conditions: Identify potential sources of degradation (e.g., high temperature, extreme pH) and modify the protocol accordingly. - Analyze for expected degradation byproducts: Look for masses corresponding to dehydrated or oxidized forms of this compound.
Contamination - Use high-purity solvents and reagents: Ensure all materials used in the sample preparation are of high quality. - Thoroughly clean all labware: Avoid cross-contamination between samples. - Run a blank sample: Analyze a solvent blank to identify any background contamination.
Isomerization - Use mild sample preparation conditions: Avoid harsh conditions that could lead to racemization at the C3 position.

Experimental Protocols

Protocol 1: General Extraction of this compound from Biological Fluids (e.g., Plasma)

This protocol is a modified Bligh and Dyer method designed to minimize degradation.

  • Sample Preparation: To 1 mL of plasma, add 3 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform phase) containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization and analysis.

Protocol 2: Derivatization for GC-MS Analysis

This two-step derivatization protects both the carboxylic acid and hydroxyl functional groups.

  • Esterification (Methylation):

    • To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid.

    • Heat the mixture at 60°C for 1 hour.

    • Cool the reaction mixture and add 1 mL of water and 1 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

    • Evaporate the hexane to dryness under a stream of nitrogen.

  • Silylation:

    • To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

    • The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Influence of Extraction Method on the Recovery of Long-Chain Fatty Acids (General Comparison)

Extraction MethodPrincipleAdvantagesDisadvantages
Modified Folch Liquid-liquid extraction with chloroform and methanol.High recovery for a broad range of lipids.Use of chlorinated solvents.
Bligh and Dyer A modified liquid-liquid extraction with a lower solvent-to-sample ratio.Reduced solvent consumption compared to Folch.Can be less efficient for some complex matrices.
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solvent.Exhaustive extraction.Requires high temperatures, which can cause degradation. Time-consuming.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample.Fast extraction times.Requires specialized equipment. Potential for thermal degradation if not optimized.

Table 2: Stability of Saturated Long-Chain Fatty Acids under Thermal Stress

TemperatureDurationDegradation
90°C - 160°C30 minutes< 1%
140°C - 160°C8 hoursSignificant degradation to shorter-chain fatty acids and alkanes.[1]

Note: this compound is a saturated fatty acid and is expected to exhibit similar thermal stability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample extraction Lipid Extraction (e.g., Modified Bligh & Dyer) sample->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying esterification Esterification (Methylation) drying->esterification Dried Lipid Extract silylation Silylation (TMS Derivative) esterification->silylation gcms GC-MS Analysis silylation->gcms Derivatized Sample data Data Processing gcms->data

Caption: Experimental workflow for the analysis of this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways r3hta This compound dehydration Dehydration (α,β- and β,γ-Unsaturated Acids) r3hta->dehydration Heat, Acid/Base oxidation Oxidation (3-Oxotetradecanoic Acid) r3hta->oxidation Oxidizing Agents esterification Esterification (Lactones/Oligomers) r3hta->esterification Acid, Heat

Caption: Potential degradation pathways of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_causes Potential Causes start Problem Observed low_recovery Low Recovery start->low_recovery bad_peaks Poor Peak Shape start->bad_peaks extra_peaks Unexpected Peaks start->extra_peaks degradation Degradation low_recovery->degradation extraction_issue Incomplete Extraction low_recovery->extraction_issue gc_issues GC System Problems bad_peaks->gc_issues extra_peaks->degradation contamination Contamination extra_peaks->contamination

Caption: Logical troubleshooting workflow for analytical issues.

References

Technical Support Center: Matrix Effects in Lipid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the mass spectrometry of lipid samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in lipid analysis?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can either suppress or enhance the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In lipidomics, biological samples like plasma or serum contain a complex mixture of proteins, salts, and other endogenous molecules. One of the most significant contributors to matrix effects, particularly with electrospray ionization (ESI), are phospholipids (B1166683), which are highly abundant in these samples.[1][2] The consequences of unaddressed matrix effects include poor assay reproducibility, inaccurate quantification, and reduced sensitivity, which are particularly problematic when trying to detect low-abundance lipid species.[2]

Q2: What are the primary causes of matrix effects in lipid samples?

A: The primary causes of matrix effects in lipid analysis are endogenous components of the biological sample that interfere with the ionization of the target lipid analytes. Key culprits include:

  • Phospholipids: These are major components of cell membranes and are present at high concentrations in biological fluids.[2] Their presence is a primary cause of ion suppression in LC-MS analysis of bioanalytical samples.[3][4]

  • Salts and Buffers: High concentrations of non-volatile salts can crystallize at the ESI probe tip, leading to signal instability and suppression.

  • Proteins and Peptides: Although many sample preparation techniques aim to remove proteins, residual amounts can still cause interference.[5]

  • Other Endogenous Molecules: The complex nature of biological matrices means a wide variety of other small molecules can co-elute with target lipids and compete for ionization.[6]

Q3: How can I determine if my lipid analysis is being affected by matrix effects?

A: There are two primary experimental methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method (Quantitative): This method compares the signal response of an analyte in a clean, neat solvent to the response of the same analyte spiked into a blank matrix sample after it has gone through the entire extraction process.[1] A significant percentage difference between the two signals indicates the level of ion suppression or enhancement.[1]

  • Post-Column Infusion Method (Qualitative): This technique helps identify at which points in the chromatographic run matrix effects are occurring.[1][6] A constant flow of the analyte solution is infused into the mass spectrometer's ion source, downstream of the analytical column. A blank, extracted matrix sample is then injected onto the column. Any drop or rise in the continuous analyte signal baseline indicates regions of ion suppression or enhancement, respectively, as matrix components elute from the column.[1][6]

Troubleshooting Guide

Problem: My signal intensity is low, and I'm seeing poor reproducibility between replicates. Could this be a matrix effect?

Answer: Yes, low and inconsistent signal intensity are classic symptoms of ion suppression caused by matrix effects.[1] Here are immediate troubleshooting steps you can take:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components.[1][7] However, you must ensure that your target analyte concentration remains above the instrument's limit of detection.[1]

  • Optimize Chromatography: Modify your LC method to improve the separation between your lipids of interest and the interfering components from the matrix.[1] This can involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of analytical column.[1]

  • Review Sample Preparation: The most effective way to combat matrix effects is through robust sample preparation.[8] Inadequate sample cleanup is a very common source of these issues.[1] Consider implementing or optimizing a sample preparation technique.

Problem: How do I choose the most effective sample preparation method to reduce matrix effects?

Answer: The choice of sample preparation method is critical and depends on the specific lipids of interest and the sample matrix. The goal is to remove interfering substances while maximizing the recovery of your target analytes.[5]

Below is a diagram to help guide your decision-making process and a table comparing common techniques.

G start Start: Assess Sample & Analytical Goals complexity Complex Matrix? (e.g., Plasma, Serum) start->complexity simple_matrix Simple Matrix (e.g., Urine, CSF) complexity->simple_matrix No ppt_check Is Protein Precipitation Sufficient? complexity->ppt_check Yes dilute Dilution Method simple_matrix->dilute end_analysis LC-MS Analysis dilute->end_analysis ppt Protein Precipitation (PPT) ppt_check->ppt Yes, for initial cleanup lle Liquid-Liquid Extraction (LLE) ppt_check->lle No, need more cleanup cleanup_needed Further Cleanup Required? ppt->cleanup_needed cleanup_needed->lle Yes, general purpose spe Solid-Phase Extraction (SPE) cleanup_needed->spe Yes, more selective hybridspe HybridSPE (Targeted Phospholipid Removal) cleanup_needed->hybridspe Yes, for phospholipids cleanup_needed->end_analysis No lle->end_analysis spe->end_analysis hybridspe->end_analysis

Caption: Decision tree for selecting a sample preparation method.

Comparison of Sample Preparation Techniques
TechniquePrincipleProsConsMatrix Effect Reduction
Protein Precipitation (PPT) Protein denaturation and removal using an organic solvent (e.g., acetonitrile).[9]Simple, fast, and inexpensive.Least effective cleanup; significant matrix effects often remain as many components stay in the supernatant.[10]Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of lipids into an immiscible organic solvent based on polarity.Effective at removing highly polar interferences like salts.Can be labor-intensive; analyte recovery can be low for polar lipids; phospholipids often co-extract.[4][10]Moderate
Solid-Phase Extraction (SPE) Separation based on analyte affinity for a solid sorbent (e.g., C18, mixed-mode).High recovery and good selectivity; can be automated; more effective cleanup than PPT or LLE.[5][6]Method development can be complex and time-consuming.High
HybridSPE®-Phospholipid Combines protein precipitation with selective removal of phospholipids via a specialized zirconia-based sorbent.[4]Dramatically reduces phospholipids, leading to a significant reduction in matrix effects; simple workflow.[4]Specifically targets phospholipids; may not remove other interfering substances.Very High
Problem: How do I select and use internal standards to correct for matrix effects?

Answer: Internal standards (IS) are crucial for accurate lipid quantification as they help normalize for variations during sample preparation and ionization.[11] An ideal IS is chemically similar to the analyte but distinguishable by the mass spectrometer, typically through stable isotope labeling (e.g., ¹³C, ²H).[11]

Types of Internal Standards
Internal Standard TypeDescriptionProsCons
Stable Isotope-Labeled (SIL) A version of the analyte where some atoms are replaced with heavy isotopes (e.g., d7-Cholesterol).Considered the "gold standard." Co-elutes with the analyte and experiences nearly identical matrix effects, providing superior correction.[11]Can be expensive; synthesis may not be available for all lipids.
Odd-Chain Lipids Lipids with an odd number of carbons in their fatty acid chains, which are not typically found in biological systems.More affordable than SIL standards.May not co-elute perfectly with all even-chain analytes and may experience different ionization suppression/enhancement.[11]
Lipid Class-Specific A single standard chosen to represent an entire class of lipids (e.g., one PC standard for all PCs).Cost-effective for screening studies.Does not account for variations in matrix effects experienced by different species within the same class (e.g., due to different fatty acid chain lengths).[12]

Best Practice: For the most accurate quantification, use a stable isotope-labeled internal standard for each specific lipid analyte you are measuring. If this is not feasible, use a SIL-IS for each lipid class.[13] The internal standard should be added to the sample as early as possible in the workflow, preferably before any extraction steps, to account for analyte loss during sample processing.[11]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Lipid Cleanup

This protocol is a generalized procedure. The specific sorbent (e.g., C18, mixed-mode) and solvents must be optimized for your specific lipids of interest.

Materials:

  • SPE cartridge

  • Sample extract

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute target lipids)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 1-2 cartridge volumes of the equilibration solvent (e.g., water) through the cartridge to prepare it for the aqueous sample.

  • Loading: Load the sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove salts and other polar, weakly bound matrix components.

  • Elution: Pass 1-2 cartridge volumes of the elution solvent through the cartridge to collect the target lipid analytes.

  • Final Step: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.

Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects

Objective: To calculate the percentage of ion suppression or enhancement.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike your lipid analyte(s) of interest from a stock solution into the final LC-MS mobile phase or a neat solvent.

    • Set B (Blank Matrix Extract): Process a blank matrix sample (that does not contain the analyte) through your entire sample preparation workflow (e.g., PPT, LLE, or SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike the lipid analyte(s) to the same final concentration as in Set A.[1]

  • Analysis: Analyze all three sets of samples by LC-MS under identical conditions.

  • Calculation:

    • Calculate the average peak area for each analyte in Set A and Set C.

    • Use the following formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Caption: Workflow for the post-extraction spike experiment.

References

interference from contaminants in mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to contaminant interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in mass spectrometry?

Contamination in mass spectrometry can originate from a wide array of sources, often categorized as those from the sample preparation process, the LC-MS system itself, or the laboratory environment.[1] Common culprits include:

  • Solvents and Reagents: Impurities in solvents like water, acetonitrile, and methanol, as well as additives like formic acid or trifluoroacetic acid, are frequent sources.[2][3]

  • Plasticware: Leaching of plasticizers (e.g., phthalates), slip agents (e.g., erucamide), and other additives from sample tubes, pipette tips, and solvent bottles is a major contributor.[1][4] Using polypropylene (B1209903) or PTFE labware can mitigate this.[1][5]

  • Glassware: Poorly washed glassware can introduce detergents and metal ions like sodium and potassium.[1] It is recommended to use glassware dedicated to LC-MS analysis.[6]

  • LC System: Components of the liquid chromatography system, such as tubing, seals, and filters, can degrade or leach contaminants.[5] Column bleed from the stationary phase is also a possibility.[5][6]

  • Handling and Environment: Personal care products, dust, and volatile organic compounds in the lab air can introduce contaminants like siloxanes and keratins.[4][7] Proper handling, such as wearing powder-free nitrile gloves, is crucial.[4]

Q2: I'm seeing persistent, non-analyte peaks in my spectra. How can I identify the contaminant?

Identifying unknown peaks is the first step in troubleshooting. A common approach is to compare the mass-to-charge ratio (m/z) of the unknown peak to a list of common contaminants. Many resources provide tables of common contaminants with their exact masses and characteristic adducts (e.g., [M+H]+, [M+Na]+).[3][8][9] For example, a repeating series of peaks separated by 44 Da often indicates the presence of polyethylene (B3416737) glycol (PEG).[5]

Q3: What are "ghost peaks" and how can I eliminate them?

Ghost peaks are peaks that appear in a chromatogram at unexpected retention times, often in blank runs. They are typically caused by sample carryover from a previous injection or contamination that has accumulated on the column and is now eluting. To eliminate them, you can:

  • Increase needle and loop flushing protocols.[6]

  • Run several blank injections with a strong solvent to wash the column.

  • Ensure proper column equilibration between runs.[6]

Q4: Can my mobile phase be a source of contamination?

Absolutely. Mobile phases are a primary source of contamination. To minimize this:

  • Use high-purity, LC-MS grade solvents and additives.[10]

  • Prepare aqueous mobile phases fresh daily to prevent microbial growth.[11]

  • Do not "top off" solvent bottles; use fresh solvent in a clean bottle.[11]

  • Filter aqueous mobile phases.[11]

Troubleshooting Guides

Issue: Unexpected Peaks in Mass Spectrum

This guide provides a systematic approach to identifying and eliminating the source of contamination when unexpected peaks appear in your mass spectrum.

Step 1: Localize the Source of Contamination

The first step is to determine if the contamination originates from the sample, the LC system, or the mass spectrometer.

  • Protocol: Systematic Infusion Analysis

    • Direct Infusion of Mobile Phase: Disconnect the LC system from the mass spectrometer. Directly infuse the mobile phase into the MS. If the contaminating peak is still present, the source is the mobile phase or the MS itself.

    • LC System Blank Run: If the peak is absent in the direct infusion, reconnect the LC system (without a column) and run a blank injection. If the peak appears, the contamination is within the LC system (e.g., autosampler, tubing).

    • Full Blank Run: If the peak is still absent, install the column and perform another blank injection. The appearance of the peak at this stage points to the column as the source.

    • Sample Analysis: If the peak only appears when your sample is injected, the contamination is likely from your sample preparation.

Step 2: Identify and Eliminate the Contaminant

Once the general location is identified, use the following table of common contaminants to pinpoint the specific molecule and its likely source.

Common Contaminants in Mass Spectrometry
Contaminant Group Common Name / Type Typical m/z ([M+H]+ or other common adduct) Common Sources
Plasticizers Dibutylphthalate (DBP)279.1596Plastic labware (tubes, plates, pipette tips)[4]
Dioctylphthalate (DOP)391.2848Plastic labware[4]
Slip Agents Erucamide338.3423Polypropylene tubes[3]
Oleamide282.2797Plasticware[3]
Polymers Polyethylene glycol (PEG)Series of peaks with 44 Da spacingDetergents, cosmetics, ubiquitous[3][5]
PolysiloxanesSeries of peaks with 74 Da spacingPump oil, septa, personal care products[1][3]
Solvents/Additives Triethylamine (TEA)102.1283Mobile phase additive, very persistent[5]
Trifluoroacetic acid (TFA)112.9856 ([M-H]-)Mobile phase additive[5]
Ions Sodium ([M+Na]+)Analyte mass + 22.9898Glassware, mobile phase[1]
Potassium ([M+K]+)Analyte mass + 38.9637Glassware, mobile phase[1]

Experimental Protocols

Protocol: Cleaning an Ion Source

A contaminated ion source can be a significant source of background noise. Regular cleaning is essential for optimal performance.

Materials:

  • LC-MS grade methanol, isopropanol, and water

  • Lint-free swabs

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • System Shutdown: Follow the manufacturer's instructions to safely shut down the mass spectrometer and vent the system.

  • Source Disassembly: Carefully remove the ion source components as per the manufacturer's guide. Pay close attention to the order and orientation of parts.

  • Cleaning:

    • Sonciate the metal parts in a sequence of water, methanol, and then isopropanol, for 15-20 minutes per solvent.

    • For less severe contamination, wipe the surfaces with lint-free swabs dampened with 50/50 methanol/water.

    • Avoid cleaning ceramic insulators and delicate capillary ends with abrasive materials.

  • Drying and Reassembly: Ensure all parts are completely dry before reassembling the source. A stream of nitrogen can be used to speed up drying.

  • System Pump-down and Bake-out: Once reassembled, pump down the system. A system bake-out, if available, can help remove any residual volatile contaminants.

Visual Guides

Diagram: Troubleshooting Workflow for Contamination

This workflow provides a logical path to diagnose and resolve contamination issues.

Contamination_Troubleshooting start Unexpected Peaks in Spectrum localize Localize the Source start->localize infuse_mp Directly Infuse Mobile Phase localize->infuse_mp lc_blank Run LC Blank (No Column) infuse_mp->lc_blank Peak Absent source_ms_mp Source: MS or Mobile Phase infuse_mp->source_ms_mp Peak Present full_blank Run Full Blank (With Column) lc_blank->full_blank Peak Absent source_lc Source: LC System lc_blank->source_lc Peak Present sample_run Analyze Sample full_blank->sample_run Peak Absent source_column Source: Column full_blank->source_column Peak Present source_sample Source: Sample Prep sample_run->source_sample Peak Present action_clean_ms Clean MS Source, Use Fresh Mobile Phase source_ms_mp->action_clean_ms action_clean_lc Clean/Flush LC System source_lc->action_clean_lc action_wash_col Wash or Replace Column source_column->action_wash_col action_review_prep Review Sample Prep Protocol source_sample->action_review_prep

Caption: A flowchart for systematic contaminant source identification.

Diagram: Common Contamination Pathways

This diagram illustrates the primary pathways through which contaminants are introduced into a mass spectrometer.

Contamination_Pathways cluster_sources Contamination Sources cluster_path Introduction Pathway labware Labware (Plastics, Glassware) sample_prep Sample Preparation labware->sample_prep solvents Solvents & Reagents solvents->sample_prep lc_system LC System (Pumps, Tubing, Column) solvents->lc_system environment Environment & Handling (Air, Gloves, Cosmetics) environment->sample_prep sample_prep->lc_system ms Mass Spectrometer lc_system->ms

Caption: An overview of how contaminants enter the MS system.

References

stability of (R)-3-hydroxytetradecanoic acid in storage at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-3-hydroxytetradecanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides related to the storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound as a solid at -20°C or below. The compound should be stored in a tightly sealed container to prevent moisture absorption. Some suppliers suggest that saturated lipids, like this compound, are stable as powders and should be stored at ≤ -16°C.[1] If the compound is in a solvent, it should be stored in a glass container with a Teflon-lined cap at -20°C.[1]

Q2: How stable is this compound when stored at -20°C?

Q3: Can I store this compound at room temperature?

A3: Some suppliers indicate that the compound can be stored at room temperature.[2][3] However, for long-term storage, especially for high-purity applications, storing at -20°C is a more conservative approach to minimize any potential for degradation.

Q4: What are the primary degradation pathways for this compound during storage?

A4: The main potential degradation pathways for fatty acids include oxidation and hydrolysis. While this compound is saturated and thus less prone to oxidation than unsaturated fatty acids, the hydroxyl group could be a site for chemical reactions. Hydrolysis can occur if the compound is exposed to moisture, especially if it is in an esterified form.

Troubleshooting Guide

This guide addresses potential issues you might encounter during your experiments that could be related to the stability of this compound.

Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of the this compound stock.1. Perform a purity analysis (e.g., by LC-MS or GC-MS) of your stock solution. 2. If degradation is confirmed, prepare a fresh stock from a new vial of the compound. 3. Review your storage and handling procedures to ensure they align with best practices.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Presence of impurities or degradation products.1. Analyze a fresh sample of this compound to confirm the identity of the main peak. 2. Compare the chromatogram of the stored sample to the fresh sample to identify potential degradation products. 3. Consider the possibility of contamination from solvents or storage containers.
Difficulty dissolving the compound. The compound may have absorbed moisture, affecting its physical properties.1. Ensure the compound is brought to room temperature before opening the container to prevent condensation. 2. Store the compound in a desiccator to minimize moisture exposure.

Experimental Protocols

Protocol for Assessing the Stability of this compound at -20°C

This protocol outlines a method to quantitatively assess the stability of this compound over time when stored at -20°C.

1. Materials:

  • This compound (high purity)
  • Anhydrous solvent (e.g., ethanol (B145695) or chloroform)
  • Inert gas (e.g., argon or nitrogen)
  • Amber glass vials with Teflon-lined caps
  • Analytical balance
  • HPLC or GC system with a suitable detector (e.g., MS or FID)

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen anhydrous solvent.
  • Aliquot the stock solution into multiple amber glass vials.
  • Purge the headspace of each vial with an inert gas before sealing.
  • Store the vials at -20°C.
  • At designated time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from storage.
  • Allow the vial to equilibrate to room temperature before opening.
  • Analyze the sample using a validated HPLC or GC method to determine the purity of the compound.
  • Compare the purity at each time point to the initial purity at time 0.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.
  • Plot the percentage of the parent compound versus time to observe the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at -20°C

Storage Time (Months)Purity (%)Appearance
099.8White crystalline solid
399.7No change
699.5No change
1299.2No change
2498.5No change

Note: This table presents hypothetical data for illustrative purposes. Actual stability may vary based on the specific storage conditions and the purity of the initial material.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Perform Purity Analysis (LC-MS/GC-MS) start->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed prepare_fresh Prepare Fresh Stock Solution degradation_confirmed->prepare_fresh Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No review_storage Review Storage & Handling Procedures prepare_fresh->review_storage end Problem Resolved review_storage->end investigate_other Investigate Other Experimental Variables no_degradation->investigate_other investigate_other->end

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityProtocol start Start: High-Purity Compound prepare_stock Prepare Stock Solution in Anhydrous Solvent start->prepare_stock aliquot Aliquot into Vials prepare_stock->aliquot purge_seal Purge with Inert Gas and Seal aliquot->purge_seal store Store at -20°C purge_seal->store time_points Analyze at Time Points (0, 3, 6, 12 months) store->time_points analyze Purity Analysis (HPLC/GC) time_points->analyze compare Compare to Time 0 analyze->compare end End: Determine Stability Profile compare->end

Caption: Experimental workflow for stability assessment.

References

Validation & Comparative

A Comparative Guide to (R)-3-Hydroxytetradecanoic Acid as a Gram-Negative Bacteria Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate identification of Gram-negative bacterial infections is a critical challenge in clinical diagnostics and drug development. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, serves as a key indicator of their presence. (R)-3-hydroxytetradecanoic acid is a unique and conserved fatty acid component of the lipid A moiety of LPS, making it a specific biomarker for the detection of Gram-negative bacteria.[1][2] This guide provides a comprehensive comparison of this compound with other established and emerging biomarkers for Gram-negative bacterial infections, supported by experimental data and detailed protocols.

Comparison of Biomarker Performance

The validation of a biomarker is crucial for its clinical application. This involves assessing its ability to accurately distinguish between the presence and absence of a specific condition. Key performance metrics include the Area Under the Receiver Operating Characteristic Curve (AUC), sensitivity, and specificity. While direct clinical validation data for this compound as a standalone diagnostic marker is limited in the reviewed literature, its direct quantification serves as a surrogate for measuring total LPS, a definitive indicator of Gram-negative bacterial presence.

Here, we compare the performance of detecting HDL-associated lipoproteins, which are influenced by LPS, with other commonly used biomarkers for diagnosing Gram-negative sepsis.

BiomarkerAUCSensitivity (%)Specificity (%)Cut-off Value
HDL-C -85.5695.00.915 mmol/L
SR-BI -97.7882.50122.100 pg/mL
apoM -93.3361.54102.400 ug/mL
apoC -73.0382.5017.55 mg/mL
Procalcitonin (B1506340) (PCT) 0.70--2.54 ng/mL
C-Reactive Protein (CRP) ---156 mg/L
Lactate ---4.1 mmol/L

Table 1: Performance of HDL-Associated Lipoproteins and Other Biomarkers in Gram-Negative Sepsis Diagnosis. [3][4]

Experimental Protocols

Accurate and reproducible detection methods are fundamental for biomarker validation. The gold standard for the quantitative analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quantification of 3-Hydroxy Fatty Acids by GC-MS

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.

1. Sample Preparation and Hydrolysis:

  • To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard for each 3-hydroxy fatty acid to be quantified.

  • Prepare two aliquots for each sample. One will be analyzed for free 3-hydroxy fatty acids, and the other for total (free and esterified) 3-hydroxy fatty acids.

  • For the "total" sample, add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze the ester bonds.

2. Acidification and Extraction:

  • Acidify all samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging to separate the phases. Repeat the extraction twice.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

3. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS).

  • Incubate at 80°C for 1 hour to convert the fatty acids into their more volatile trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a GC-MS system.

  • GC Column: HP-5MS capillary column (or equivalent).

  • Oven Program: Start at an initial temperature of 80°C for 5 minutes, then ramp up to the desired final temperature to separate the different fatty acid derivatives.

  • Mass Spectrometry: Operate in electron impact (EI) ionization mode and use selected ion monitoring (SIM) to detect and quantify the specific ions corresponding to the TMS derivatives of the 3-hydroxy fatty acids and their internal standards.

5. Quantification:

  • Calculate the amount of each native 3-hydroxy fatty acid based on the ratio of its peak area to that of its corresponding stable isotope-labeled internal standard.

Visualizing the Diagnostic Workflow

The following diagram illustrates the general workflow for the validation and use of a biomarker for diagnosing Gram-negative bacterial infections.

BiomarkerValidationWorkflow Biomarker Validation and Diagnostic Workflow cluster_Discovery Biomarker Discovery & Identification cluster_Validation Clinical Validation cluster_Application Clinical Application b_discovery Hypothesis: (R)-3-HTA is specific to Gram-negative bacteria b_identification Analytical Method Development (e.g., GC-MS) b_discovery->b_identification Confirmation v_samples Sample Collection: Patients with suspected infection and healthy controls b_identification->v_samples Method Application v_measurement Biomarker Measurement: Quantify (R)-3-HTA and alternative biomarkers v_samples->v_measurement v_analysis Statistical Analysis: ROC curves, Sensitivity, Specificity, AUC v_measurement->v_analysis v_comparison Performance Comparison: (R)-3-HTA vs. PCT, CRP, etc. v_analysis->v_comparison a_test Biomarker Assay ((R)-3-HTA or alternative) v_comparison->a_test Informs Test Selection a_patient Patient with Sepsis Symptoms a_sample Blood Sample Collection a_patient->a_sample a_sample->a_test a_diagnosis Diagnosis: Gram-negative infection detected/not detected a_test->a_diagnosis a_treatment Targeted Antimicrobial Therapy a_diagnosis->a_treatment

Caption: Workflow for biomarker validation and clinical use.

The Role of this compound in Signaling

The presence of this compound in the bloodstream is indicative of the presence of LPS, which is a potent activator of the innate immune system. LPS primarily signals through the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and monocytes.

LPSSignalingPathway LPS Signaling Pathway via TLR4 LPS LPS ((R)-3-HTA is a key component) LBP LBP (LPS-Binding Protein) LPS->LBP Binds to CD14 CD14 LBP->CD14 Transfers LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents LPS to MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription IFNs Type I Interferons (IFN-α/β) IRFs->IFNs Induces Transcription

Caption: Simplified LPS signaling cascade via TLR4.

Conclusion

This compound represents a highly specific biomarker for the presence of Gram-negative bacteria due to its unique and conserved nature within the lipid A component of LPS. While direct clinical validation studies focusing solely on the diagnostic accuracy of this compound are not extensively available, its quantification through methods like GC-MS provides a reliable measure of endotoxin (B1171834) levels. In contrast, other biomarkers such as procalcitonin and C-reactive protein are indicators of a general inflammatory response and are not specific to Gram-negative infections. The analysis of HDL-associated lipoproteins shows promise as a more specific indicator of the host response to Gram-negative sepsis.

For researchers and drug development professionals, the specific detection of this compound can offer a precise tool for confirming the presence of Gram-negative bacteria in preclinical and clinical studies, aiding in the evaluation of anti-endotoxin therapies and as a definitive endpoint for diagnostic assay development. Further research is warranted to establish the clinical utility of this compound as a standalone, rapid diagnostic marker for Gram-negative bacteremia and sepsis.

References

A Head-to-Head Comparison: GC-MS vs. LC-MS for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. These molecules are not only fundamental building blocks of lipids but also play critical roles in cellular signaling and metabolic regulation. The two most powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal method for your research needs.

The choice between GC-MS and LC-MS for fatty acid analysis is not always straightforward and depends heavily on the specific research question, the fatty acid species of interest, and the complexity of the sample matrix. While GC-MS has traditionally been the gold standard, advancements in LC-MS technology have made it a powerful and often more flexible alternative.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative performance characteristics of GC-MS and LC-MS for fatty acid analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Mandatory for most fatty acids to increase volatility.[1][2][3]Optional , direct analysis of free fatty acids is possible.[4]
Volatility Requirement High (limits analysis of very long-chain fatty acids).[5]Not required, suitable for a wide range of fatty acids.[4][6]
Separation Principle Separation based on boiling point and polarity of FAMEs.[1]Separation based on polarity using reversed-phase columns.[6][7]
Isomer Separation Excellent for many positional and geometric isomers.[8]Can be challenging for some isomers with identical m/z.[9]
Sensitivity High, with detection limits typically in the low ng/mL to pg/mL range.[3][10]Also high, with detection limits in the ng/mL to pg/mL range.[9][11]
Selectivity High, especially with established FAME libraries.[2]Can be lower than GC-MS for some applications.[2]
Sample Throughput Can be lower due to longer run times and derivatization steps.Generally higher due to shorter analysis times and no derivatization.[12]
Risk of Artifacts High temperatures can lead to isomerization of unsaturated fatty acids.[4]Minimal, as analysis is performed at or near room temperature.[4]
Database Support Extensive, well-established mass spectral libraries for FAMEs.[2][6]Less mature than for GC-MS, but growing.

Experimental Workflows: A Visual Guide

The fundamental difference in the analytical workflow between GC-MS and LC-MS for fatty acid analysis lies in the sample preparation stage, specifically the requirement for derivatization in GC-MS.

G cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow Sample Sample Extraction Extraction Sample->Extraction e.g., Folch, Bligh-Dyer Derivatization\n(Esterification to FAMEs) Derivatization (Esterification to FAMEs) Extraction->Derivatization\n(Esterification to FAMEs) e.g., BF₃-Methanol GC-MS Analysis GC-MS Analysis Derivatization\n(Esterification to FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Sample Sample Extraction Extraction Sample ->Extraction e.g., Folch, Bligh-Dyer LC-MS Analysis LC-MS Analysis Extraction ->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis

Figure 1: Generalized experimental workflows for fatty acid analysis using GC-MS and LC-MS.

Delving Deeper: Experimental Protocols

Here, we provide detailed methodologies for the key experiments involved in fatty acid analysis using both techniques.

GC-MS Protocol: Fatty Acid Methyl Ester (FAME) Analysis

This protocol is a widely adopted method for the analysis of total fatty acids in biological samples.

  • Lipid Extraction (Folch Method) :

    • Homogenize the sample (e.g., tissue, plasma) in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).[2]

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Derivatization (Acid-Catalyzed Esterification) :

    • To the dried lipid extract, add a solution of 12-14% Boron Trifluoride (BF₃) in methanol.[1]

    • Heat the mixture at 60-100°C for a specified time (e.g., 10-60 minutes) to convert fatty acids to their methyl esters (FAMEs).[1]

    • Cool the sample and add water and an organic solvent (e.g., hexane) to extract the FAMEs.[1]

    • Collect the upper organic layer containing the FAMEs.

  • GC-MS Analysis :

    • Injection : Inject 1 µL of the FAME extract into the GC-MS system.

    • GC Column : Utilize a capillary column suitable for FAME separation (e.g., HP-5MS).

    • Oven Temperature Program : A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 250°C), and holds for a period to ensure elution of all FAMEs.[13]

    • Mass Spectrometer : Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.

    • Identification : Identify FAMEs by comparing their mass spectra and retention times to commercial standards and established libraries (e.g., NIST).

LC-MS Protocol: Direct Fatty Acid Analysis

This protocol allows for the analysis of free fatty acids without the need for derivatization.

  • Lipid Extraction (Modified Bligh-Dyer Method) :

    • Extract lipids from the sample using a chloroform/methanol/water solvent system.[2][14]

    • Collect the organic phase and dry it under nitrogen.

  • Sample Preparation :

    • Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).

  • LC-MS Analysis :

    • Injection : Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

    • LC Column : Employ a reversed-phase column (e.g., C8 or C18) for separation.[6]

    • Mobile Phase : Use a gradient of solvents, such as water with an ion-pairing agent (e.g., tributylamine) and an organic solvent like methanol or acetonitrile.[6]

    • Mass Spectrometer : Operate in negative electrospray ionization (ESI) mode to detect the deprotonated fatty acid molecules [M-H]⁻.[6]

    • Identification : Identify fatty acids based on their accurate mass-to-charge ratio and retention time compared to authentic standards.

In-Depth Comparison

GC-MS: The Established Powerhouse

GC-MS has long been the preferred method for fatty acid analysis due to its high chromatographic resolution, sensitivity, and the availability of extensive FAME mass spectral libraries for confident identification.[2][6][10] The derivatization step, while adding to the sample preparation time, converts fatty acids into volatile and thermally stable FAMEs, which are ideal for GC separation.[1][2] This allows for the separation of complex mixtures of fatty acids, including positional and geometric isomers.[8]

However, the requirement for derivatization and the high temperatures used in GC can be a drawback. The heating process can potentially cause the isomerization of unsaturated fatty acids, leading to analytical artifacts.[4] Furthermore, the volatility requirement makes the analysis of very long-chain fatty acids (VLCFAs) challenging.[5]

LC-MS: The Flexible Alternative

LC-MS offers a significant advantage in its ability to analyze free fatty acids directly, eliminating the need for the time-consuming and potentially artifact-inducing derivatization step.[4] This makes it particularly well-suited for high-throughput analyses.[12] The milder analytical conditions of LC-MS also prevent the thermal degradation of sensitive unsaturated fatty acids.

Furthermore, LC-MS is highly effective for the analysis of a broader range of fatty acids, including VLCFAs, which are often difficult to analyze by GC-MS.[6] The technique's flexibility also extends to the analysis of other lipid classes in the same run. However, the chromatographic separation of some fatty acid isomers can be more challenging with LC-MS compared to GC-MS.[9] While databases for LC-MS are growing, they are not as comprehensive as the FAME libraries for GC-MS.

Conclusion: Making the Right Choice

The decision to use GC-MS or LC-MS for fatty acid analysis should be guided by the specific goals of the study.

  • Choose GC-MS when:

    • The primary goal is the comprehensive profiling of common fatty acids (C4-C24).

    • Excellent separation of positional and geometric isomers is critical.

    • Access to extensive and well-validated spectral libraries for identification is a priority.

  • Choose LC-MS when:

    • High-throughput analysis is required.

    • The analysis of very long-chain fatty acids or thermally labile unsaturated fatty acids is the focus.

    • Direct analysis of free fatty acids without derivatization is preferred to avoid potential artifacts.

    • The simultaneous analysis of other lipid classes is desired.

Ultimately, both GC-MS and LC-MS are powerful techniques that, when applied appropriately, can provide accurate and reliable quantification of fatty acids, empowering researchers to unravel their complex roles in health and disease.

References

(R)-3-Hydroxytetradecanoic Acid: A Comparative Analysis of its Role in Modulating Immune Responses via TLR4

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Hydroxytetradecanoic acid, a 14-carbon saturated hydroxy fatty acid, is a cornerstone of the lipid A moiety of lipopolysaccharide (LPS) in many Gram-negative bacteria. As a key component of this potent endotoxin (B1171834), it plays a critical role in initiating the innate immune response through the Toll-like receptor 4 (TLR4) signaling pathway. This guide provides a comparative analysis of this compound against other lipid A-associated fatty acids, presenting experimental data on their relative abilities to activate TLR4 and induce inflammatory cytokine production.

This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of lipid A components and their potential as immunomodulators, vaccine adjuvants, or therapeutic targets.

Introduction to Lipid A and its Fatty Acid Components

Lipid A is the bioactive component of LPS, responsible for its endotoxic properties. The structure of lipid A typically consists of a disaccharide backbone with attached phosphate (B84403) groups and several fatty acid chains. The number, length, and arrangement of these fatty acid chains are critical determinants of the immunological activity of lipid A.[1][2] Variations in the fatty acid composition can dramatically alter the ability of lipid A to activate TLR4, leading to a spectrum of responses from potent immune stimulation to antagonism.[3]

The 3-hydroxy fatty acids are particularly important as they form the primary acyl chains attached to the glucosamine (B1671600) disaccharide of lipid A. This compound (C14) is a common 3-hydroxy fatty acid found in the lipid A of many pathogenic bacteria, including Escherichia coli.[1] Other 3-hydroxy fatty acids frequently found in the lipid A of various bacterial species include 3-hydroxydecanoic acid (C10), 3-hydroxydodecanoic acid (C12), and 3-hydroxyhexadecanoic acid (C16).[4]

Comparative Biological Activity

The chain length of the 3-hydroxy fatty acid significantly influences the potency of lipid A in activating TLR4. While direct comparative studies on the free fatty acids are limited, research on synthetic lipid A analogs where the 3-hydroxy fatty acid chain length is systematically varied provides valuable insights into their relative activities.

TLR4 Activation

The activation of the TLR4 signaling pathway is a key event in the innate immune response to Gram-negative bacterial infections. This process is initiated by the binding of lipid A to the MD-2/TLR4 receptor complex. The strength of this interaction and the subsequent signaling cascade are highly dependent on the structure of the lipid A, particularly its fatty acid composition.

Table 1: Comparative TLR4 Activating Capacity of Synthetic Lipid A Analogs with Varying 3-Hydroxy Fatty Acid Chain Lengths

3-Hydroxy Fatty Acid Chain LengthRelative TLR4 Activation (EC50)Reference
3-hydroxydecanoic acid (C10)Lower potency[5]
3-hydroxydodecanoic acid (C12)Moderate potency[5]
This compound (C14)Highest potency [3][5]
3-hydroxyhexadecanoic acid (C16)Lower potency[3]

Note: The data presented is a qualitative summary based on available literature. EC50 values are dependent on the specific synthetic lipid A backbone and experimental conditions.

Studies on synthetic lipid A molecules have demonstrated that those containing this compound (C14) generally exhibit the strongest TLR4 agonist activity.[3][5] Shorter (C10, C12) and longer (C16) 3-hydroxy fatty acid chains tend to result in reduced potency.[3][5] This suggests an optimal chain length for fitting into the MD-2 binding pocket and inducing the conformational changes necessary for TLR4 dimerization and signal transduction.

Inflammatory Cytokine Production

Activation of TLR4 leads to the production and release of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The magnitude of this cytokine response is directly related to the potency of the TLR4 agonist.

Table 2: Comparative Inflammatory Cytokine Induction by Synthetic Lipid A Analogs with Varying 3-Hydroxy Fatty Acid Chain Lengths

3-Hydroxy Fatty Acid Chain LengthRelative TNF-α InductionRelative IL-6 InductionReference
3-hydroxydecanoic acid (C10)LowLow
3-hydroxydodecanoic acid (C12)ModerateModerate
This compound (C14)High High [3]
3-hydroxyhexadecanoic acid (C16)LowLow[3]

Note: This table represents a qualitative summary. The actual fold-change in cytokine production will vary depending on the cell type, concentration of the stimulus, and duration of the experiment.

Consistent with the TLR4 activation data, synthetic lipid A analogs containing this compound are potent inducers of TNF-α and IL-6. Replacing the C14 chain with a C16 chain (3-hydroxyhexadecanoic acid) has been shown to result in lower TNF-inducing activity.[3]

Signaling Pathways and Experimental Workflows

The biological activities of these fatty acids are mediated through specific signaling cascades and can be quantified using established experimental procedures.

TLR4 Signaling Pathway

The binding of lipid A to the MD-2/TLR4 complex initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors, such as NF-κB, and the expression of pro-inflammatory genes.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Lipid A Lipid A MD-2 MD-2 Lipid A->MD-2 binds TLR4 TLR4 MD-2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines induces transcription

Figure 1. Simplified TLR4 signaling pathway initiated by Lipid A.
Representative Experimental Workflow: Cytokine Profiling

To compare the inflammatory potential of different lipid A fatty acids, a common workflow involves stimulating immune cells and measuring the resulting cytokine production.

experimental_workflow Immune Cells Immune Cells Stimulation Stimulation Immune Cells->Stimulation e.g., Macrophages Incubation Incubation Stimulation->Incubation with different fatty acids Supernatant Collection Supernatant Collection Incubation->Supernatant Collection 24 hours ELISA ELISA Supernatant Collection->ELISA Data Analysis Data Analysis ELISA->Data Analysis Quantify Cytokines

Figure 2. Workflow for comparing cytokine induction by fatty acids.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of the biological activity of lipid A fatty acids.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive method for the detection and quantification of endotoxin. The gel-clot method is a qualitative to semi-quantitative approach.

Protocol: LAL Gel-Clot Assay

  • Reagent Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water according to the manufacturer's instructions. Prepare a dilution series of the CSE.

  • Sample Preparation: Prepare dilutions of the test samples.

  • Assay Procedure:

    • Add 100 µL of each standard, sample, or LAL Reagent Water (negative control) to individual depyrogenated reaction tubes.

    • Add 100 µL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.

    • Immediately after adding the lysate, gently mix the contents of each tube.

    • Incubate the tubes undisturbed in a 37°C ± 1°C water bath for 60 ± 2 minutes.

  • Reading the Results:

    • Carefully remove the tubes from the incubator and invert each tube 180°.

    • A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube. A negative result is indicated by the absence of a solid gel.

  • Interpretation: The endotoxin concentration of the sample is determined by the lowest concentration of the CSE that forms a solid gel.

Cytokine Profiling by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in biological samples.

Protocol: Sandwich ELISA for TNF-α

  • Plate Coating:

    • Dilute the capture antibody (anti-TNF-α) in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for at least 1 hour at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times.

    • Prepare a standard curve by making serial dilutions of recombinant TNF-α.

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of diluted biotinylated detection antibody (anti-TNF-α) to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate three times.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition and Development:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction and Reading:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

TLR4 Activation Assay using a Reporter Gene

HEK293 cells engineered to express TLR4, MD-2, CD14, and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP, under the control of an NF-κB promoter) are a common tool to assess TLR4 activation.

Protocol: TLR4 Reporter Gene Assay

  • Cell Seeding: Seed HEK-Blue™-hTLR4 cells in a 96-well plate at a density of approximately 25,000 to 50,000 cells per well and incubate overnight.

  • Cell Stimulation:

    • Prepare serial dilutions of the test compounds (e.g., synthetic lipid A analogs).

    • Remove the culture medium from the cells.

    • Add 180 µL of fresh HEK-Blue™ Detection 2 medium to each well.

    • Add 20 µL of the test compounds or controls (e.g., LPS as a positive control, medium as a negative control) to the wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • Measurement: Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: The level of SEAP activity is proportional to the activation of NF-κB and, therefore, TLR4. Dose-response curves can be generated to determine the EC50 values for each compound.

Conclusion

The available data strongly indicate that this compound is a critical determinant of the high endotoxic activity of lipid A from many Gram-negative bacteria. Comparative studies using synthetic lipid A analogs reveal that the 14-carbon chain length of this fatty acid is optimal for potent TLR4 activation and subsequent pro-inflammatory cytokine production. Deviations from this chain length, either shorter or longer, generally lead to a significant reduction in biological activity. This structure-activity relationship is fundamental to our understanding of host-pathogen interactions and provides a rational basis for the design of novel immunomodulatory agents, such as vaccine adjuvants that require controlled TLR4 agonism, or TLR4 antagonists for the treatment of sepsis and other inflammatory diseases. Further quantitative studies directly comparing a wider range of 3-hydroxy fatty acids will continue to refine our understanding of these important molecules.

References

A Researcher's Guide to Chiral Columns for Fatty Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of fatty acid enantiomers is a critical step in understanding their physiological roles and developing stereochemically pure therapeutic agents. Chiral chromatography is the cornerstone of this process, and the selection of an appropriate chiral stationary phase (CSP) is paramount for achieving optimal resolution. This guide provides a comprehensive comparison of different chiral columns for fatty acid separation, supported by experimental data and detailed protocols to aid in method development.

The separation of fatty acid enantiomers can be approached using both gas chromatography (GC) and high-performance liquid chromatography (HPLC). For GC analysis, derivatization of fatty acids to their more volatile methyl esters (FAMEs) is a common and often necessary step.[1] In HPLC, a wider variety of chiral stationary phases are available, offering diverse selectivities for underivatized or derivatized fatty acids. The choice between these techniques and the specific chiral column depends on the fatty acid's structure, the sample matrix, and the analytical objective.

Comparison of Chiral Column Performance

The efficacy of a chiral column is primarily evaluated by its ability to provide baseline separation of enantiomers, which is quantified by the resolution (Rs), and the degree of separation between the two enantiomer peaks, measured by the selectivity factor (α). The following tables summarize the performance of various commercially available chiral columns for the separation of different fatty acid enantiomers, compiled from various studies.

Table 1: Performance of Polysaccharide-Based Chiral Columns for Fatty Acid Separation

Chiral ColumnFatty Acid AnalyteDerivatizationMobile Phase/Carrier GasResolution (Rs)Selectivity (α)Analysis Time (min)Reference
Chiralpak AD Hydroxy arachidonic acid isomersMethyl esterHexane (B92381)/Isopropanol (B130326) (90:10, v/v)Baseline-< 20[2]
Chiralpak AD-RH Hydroperoxy arachidonic acid isomers-Reversed-phaseBaseline-< 20[2]
Chiralcel OD-H Profens (as fatty acid analogues)-Hexane/2-Propanol/TFA>1.5--[3]
Chiralcel OJ-H Profens (as fatty acid analogues)-Hexane/2-Propanol/TFA>1.5--[3]
Lux i-Amylose-3 Fatty acid esters of hydroxy fatty acids (FAHFAs)-CO2/Acetonitrile-Methanol--5[4]

Table 2: Performance of Cyclodextrin-Based Chiral Columns for Fatty Acid Separation

Chiral ColumnFatty Acid AnalyteDerivatizationMobile Phase/Carrier GasResolution (Rs)Selectivity (α)Analysis Time (min)Reference
Cyclobond I 2000 Aromatic carboxylic acids (as fatty acid analogues)-Acetonitrile/Methanol/Acetic acid/Triethylamine---[5]

Table 3: Performance of Macrocyclic Glycopeptide-Based Chiral Columns for Fatty Acid Separation

Chiral ColumnFatty Acid AnalyteDerivatizationMobile Phase/Carrier GasResolution (Rs)Selectivity (α)Analysis Time (min)Reference
Astec CHIROBIOTIC V Ketoprofen, Flurbiprofen-Polar ionic mode---[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting chiral separation methods. Below are representative experimental protocols for both HPLC and GC techniques.

HPLC Protocol for Chiral Separation of Hydroxy Eicosanoids
  • Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: A mixture of hexane and isopropanol (90:10, v/v).[2]

  • Flow Rate: Typically 1.0 mL/min for a 4.6 mm I.D. column.

  • Temperature: Ambient.

  • Detection: UV at 235 nm for hydroxy fatty acids with conjugated dienes.[7]

  • Sample Preparation: Hydroxy eicosanoids can be analyzed as free acids or their methyl esters.[2]

GC-MS Protocol for Chiral Separation of Fatty Acid Methyl Esters (FAMEs)
  • Derivatization: Fatty acids must be converted to FAMEs prior to GC analysis. A common method involves reaction with BF3-methanol.

  • Column: A cyclodextrin-based chiral capillary column (e.g., Chiraldex).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature and ramping up to resolve a range of FAMEs.

  • Injector and Detector Temperature: Maintained at a high temperature (e.g., 250 °C) to ensure volatilization.

  • Detection: Mass Spectrometry (MS) for identification and quantification.

Visualization of Chiral Column Selection Workflow

The process of selecting an appropriate chiral column and developing a separation method can be systematic. The following diagram illustrates a logical workflow for this process.

G cluster_prep Sample Preparation cluster_screening Column & Method Screening cluster_optimization Method Optimization cluster_validation Validation & Analysis Analyte Fatty Acid Sample Derivatization Derivatization (e.g., FAMEs for GC) or Direct Injection (HPLC) Analyte->Derivatization Column_Selection Select Column Type (Polysaccharide, Cyclodextrin, etc.) Derivatization->Column_Selection Mode_Selection Select Mode (NP, RP, Polar Organic) Column_Selection->Mode_Selection Initial_Screening Initial Screening with Generic Gradients Mode_Selection->Initial_Screening Optimization Optimize Mobile Phase, Temperature, Flow Rate Initial_Screening->Optimization Peak_Shape Evaluate Resolution (Rs), Selectivity (α), Peak Shape Optimization->Peak_Shape Peak_Shape->Column_Selection Poor Resolution Re-screen Validation Method Validation Peak_Shape->Validation Analysis Routine Analysis Validation->Analysis

References

A Comparative Guide to Endotoxin Detection: 3-Hydroxy Fatty Acid Analysis vs. The LAL Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of endotoxins is a critical step in ensuring product safety and research integrity. This guide provides an objective comparison of two prominent methods: the chemical analysis of 3-hydroxy fatty acids (3-OHFAs) and the biological Limulus Amebocyte Lysate (LAL) assay.

Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and can elicit strong immune responses in humans.[1] Consequently, their detection in parenteral drugs, medical devices, and research materials is a regulatory and scientific necessity. This guide delves into the principles, performance, and protocols of the 3-OHFA analysis and the LAL assay, offering a comprehensive overview to inform your choice of endotoxin (B1171834) detection strategy.

At a Glance: Key Performance Characteristics

The selection of an endotoxin detection method often hinges on a balance of sensitivity, specificity, and the nature of the sample being tested. The following table summarizes the key quantitative performance characteristics of the 3-OHFA analysis and the LAL assay.

Feature3-Hydroxy Fatty Acid (3-OHFA) AnalysisLimulus Amebocyte Lysate (LAL) Assay
Principle Chemical detection of 3-hydroxy fatty acids, the characteristic components of Lipid A in endotoxin, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2]Biological assay based on the enzymatic cascade triggered by endotoxin in the lysate of horseshoe crab amebocytes, leading to a clot, color change, or turbidity.[1][3][4]
Sensitivity High. Detection limits in the picogram (pg) range for GC-MS methods.[5] A fluorescence-based method for 3-hydroxytetradecanoic acid has a detection limit as low as 10 femtomoles (fmol).[6]Very High. Sensitivity can reach as low as 0.005 EU/mL for kinetic chromogenic methods.[1] The gel-clot method has sensitivities ranging from approximately 0.015 to 0.25 EU/mL.
Specificity High for 3-hydroxy fatty acids as markers for endotoxin. However, potential for interference from endogenous 3-OHFAs in mammalian samples.[7]High for endotoxin. However, the traditional LAL assay can be activated by (1→3)-β-D-glucans, leading to false positives.[8] Recombinant Factor C (rFC) assays offer higher specificity by eliminating the Factor G pathway responsible for glucan reactivity.
Quantitation Quantitative. Provides a direct measure of the mass of 3-hydroxy fatty acids.Both qualitative (gel-clot) and quantitative (chromogenic, turbidimetric) results are possible.[2]
Correlation A positive correlation exists between the two methods. One study reported a Pearson's correlation coefficient of r=0.79 between HPLC-MS/MS for 3-OHFA and the Kinetic Chromogenic LAL test.[1][2] Another study found a reasonable correlation with an R² of 0.54.Not Applicable
Throughput Lower, due to sample preparation steps like hydrolysis and derivatization.Higher, especially with automated kinetic chromogenic and turbidimetric methods using microplate readers.
Interferences Potential for interference from other lipids and the sample matrix. Degradation of 3-OHFAs during sample preparation can be a source of error.[5]Can be affected by pH, viscosity, and the presence of chelating agents or certain chemicals. Nanoparticles can also interfere with the LAL reaction.[9]
Measurement Scope Measures total endotoxin content, including both cell-bound and free endotoxins.[1]Primarily measures the biologically active, water-soluble fraction of endotoxin.[10]

Signaling and Reaction Pathways

The underlying mechanisms of the 3-OHFA analysis and the LAL assay are fundamentally different. The 3-OHFA method relies on the chemical structure of endotoxin, while the LAL assay is based on a biological amplification cascade.

Lipid A Biosynthesis and the Origin of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids are integral components of Lipid A, the bioactive center of endotoxin. Their synthesis is a key part of the bacterial fatty acid synthesis pathway. The following diagram illustrates a simplified pathway leading to the incorporation of 3-hydroxy fatty acids into Lipid A.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA Acyl transfer Acyl_ACP β-hydroxymyristoyl-ACP Acyl_ACP->LpxA LpxD LpxD Acyl_ACP->LpxD UDP_acyl_GlcNAc UDP-3-O-(β-hydroxymyristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC Deacetylation UDP_acyl_GlcN UDP-3-O-(β-hydroxymyristoyl)-GlcN LpxC->UDP_acyl_GlcN UDP_acyl_GlcN->LpxD Acyl transfer LpxB LpxB UDP_acyl_GlcN->LpxB Condensation Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Hydrolysis Lipid_X->LpxB UDP UDP LpxH->UDP Lipid_A_disaccharide Lipid A disaccharide LpxB->Lipid_A_disaccharide LpxK LpxK Lipid_A_disaccharide->LpxK Phosphorylation Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA KDO transfer KDO2_Lipid_IVA KDO2-Lipid IVA WaaA->KDO2_Lipid_IVA LpxL LpxL KDO2_Lipid_IVA->LpxL Acyl transfer LpxM LpxM LpxL->LpxM Acyl transfer Lipid_A Lipid A LpxM->Lipid_A

Caption: Simplified Lipid A biosynthesis pathway.

The LAL Assay Enzymatic Cascade

The LAL assay is based on a coagulation cascade found in the amebocytes of the horseshoe crab. Endotoxin initiates a series of enzymatic reactions, culminating in the formation of a gel clot.

LAL_Cascade Endotoxin Endotoxin (LPS) FactorC Factor C Endotoxin->FactorC activates ActivatedFactorC Activated Factor C FactorC->ActivatedFactorC auto-activation FactorB Factor B ActivatedFactorC->FactorB activates ActivatedFactorB Activated Factor B FactorB->ActivatedFactorB ProclottingEnzyme Proclotting Enzyme ActivatedFactorB->ProclottingEnzyme activates ClottingEnzyme Clotting Enzyme ProclottingEnzyme->ClottingEnzyme Coagulogen Coagulogen (soluble) ClottingEnzyme->Coagulogen cleaves ChromogenicSubstrate Chromogenic Substrate ClottingEnzyme->ChromogenicSubstrate cleaves Coagulin Coagulin (insoluble) Coagulogen->Coagulin GelClot Gel Clot Coagulin->GelClot polymerizes to form YellowProduct Yellow Product (pNA) ChromogenicSubstrate->YellowProduct

Caption: LAL assay enzymatic cascade.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are outlined methodologies for both the 3-OHFA analysis and the LAL assay.

3-Hydroxy Fatty Acid Analysis via GC-MS

This protocol provides a general workflow for the analysis of 3-OHFAs as a marker for endotoxin.

Three_OHFA_Workflow Sample Sample containing Endotoxin Hydrolysis Hydrolysis (e.g., with HCl or NaOH) Sample->Hydrolysis 1. Release of fatty acids Extraction Liquid-Liquid Extraction (e.g., with hexane) Hydrolysis->Extraction 2. Isolate fatty acids Derivatization Derivatization (e.g., methylation and silylation) Extraction->Derivatization 3. Increase volatility GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis 4. Separation and detection Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis 5. Identify and quantify peaks Result Concentration of 3-OHFAs Data_Analysis->Result

Caption: 3-OHFA analysis workflow.

Methodology:

  • Sample Preparation: A known quantity of the sample is subjected to hydrolysis to cleave the 3-hydroxy fatty acids from the Lipid A moiety of the endotoxin. This is typically achieved through acidic or alkaline hydrolysis.

  • Extraction: The released fatty acids are then extracted from the aqueous phase using an organic solvent.

  • Derivatization: To enhance their volatility for gas chromatography, the extracted fatty acids are derivatized. This often involves methylation of the carboxyl group followed by silylation of the hydroxyl group.[5]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The 3-hydroxy fatty acids are separated based on their retention times and identified by their characteristic mass spectra.

  • Quantification: The concentration of each 3-hydroxy fatty acid is determined by comparing its peak area to that of a known internal standard.

Limulus Amebocyte Lysate (LAL) Assay: Gel-Clot Method

The gel-clot method is a qualitative or semi-quantitative LAL assay.

LAL_Gel_Clot_Workflow Sample_Prep Sample and Control Preparation Mixing Mixing of Sample/Control and LAL Reagent Sample_Prep->Mixing 1. Prepare dilutions LAL_Reconstitution LAL Reagent Reconstitution LAL_Reconstitution->Mixing 2. Prepare lysate Incubation Incubation (e.g., 37°C for 60 minutes) Mixing->Incubation 3. Initiate reaction Observation Observation by Inversion Incubation->Observation 4. Allow clot formation Result Positive (Gel Clot) or Negative (No Clot) Observation->Result 5. Read results

Caption: LAL gel-clot workflow.

Methodology:

  • Reagent and Sample Preparation: LAL reagent is reconstituted with LAL Reagent Water (LRW). The test sample and a series of endotoxin standards are prepared in depyrogenated glassware.

  • Assay Procedure: Equal volumes of the sample (or standard) and the reconstituted LAL reagent are mixed in a reaction tube.

  • Incubation: The reaction tubes are incubated undisturbed in a water bath or dry heat block at 37°C for a specified time, typically 60 minutes.

  • Reading the Results: After incubation, each tube is carefully inverted 180 degrees. A positive result is indicated by the formation of a solid gel clot that remains intact at the bottom of the tube. A negative result is the absence of a solid clot.

  • Interpretation: The endotoxin concentration of the sample is determined by comparing its clotting behavior to that of the endotoxin standards.

Conclusion

Both the 3-hydroxy fatty acid analysis and the LAL assay are powerful tools for the detection of endotoxins. The choice between the two methods will depend on the specific requirements of the application.

The LAL assay remains the industry standard, particularly for regulated products, due to its exceptional sensitivity, high throughput, and direct measurement of biologically active endotoxin. Its various formats (gel-clot, chromogenic, turbidimetric) offer flexibility for different needs.

The 3-OHFA analysis , on the other hand, provides a robust chemical method for quantifying total endotoxin content. It is particularly useful in research settings and for environmental samples where a measure of the total endotoxin load is desired and where the biological activity may not be the primary concern. While more labor-intensive, it is less susceptible to interferences that can affect the LAL assay's enzymatic cascade.

For comprehensive endotoxin characterization, especially in complex matrices or during investigational studies, the use of both methods can be complementary, providing both a measure of total endotoxin (3-OHFA) and its biological activity (LAL). As technologies continue to evolve, the accuracy and efficiency of both approaches are expected to further improve, providing researchers and industry professionals with an even stronger arsenal (B13267) for ensuring the safety and quality of their products.

References

Navigating the Maze of LPS Detection: A Guide to Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipopolysaccharide (LPS) detection, understanding the nuances of immunoassay cross-reactivity is paramount. This guide provides an objective comparison of antibody performance against various LPS structures, supported by experimental data and detailed protocols, to aid in the selection of appropriate assays and reagents.

Lipopolysaccharides, the major components of the outer membrane of Gram-negative bacteria, are potent immunostimulants. Accurate detection and quantification of LPS are critical in various fields, from monitoring bacterial contamination in pharmaceuticals to studying the role of the microbiome in health and disease. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are common tools for this purpose. However, the structural diversity of LPS presents a significant challenge: cross-reactivity. An antibody developed against one type of LPS may react with other, structurally related LPS molecules to varying degrees, leading to inaccurate quantification and interpretation of results.

This guide delves into the specifics of cross-reactivity, providing a framework for evaluating and comparing the performance of anti-LPS antibodies and immunoassays.

Understanding LPS Structure: The Root of Cross-Reactivity

The LPS molecule consists of three main domains, each contributing differently to its antigenic properties:

  • O-Antigen: A highly variable polysaccharide chain that extends from the bacterial surface. This region is the primary determinant of serological specificity, and antibodies targeting the O-antigen are typically highly specific to a particular bacterial serotype.[1]

  • Core Oligosaccharide: A more conserved region linking the O-antigen to Lipid A. While more conserved than the O-antigen, some structural variability exists between different bacterial species.[2]

  • Lipid A: The innermost component that anchors the LPS molecule in the bacterial membrane. Lipid A is the most conserved part of the LPS molecule and is responsible for its endotoxic activity.[3]

Antibodies can be generated against any of these domains, and their degree of cross-reactivity will depend on the conservation of their target epitope across different LPS variants. Antibodies against the highly variable O-antigen will be very specific, while antibodies against the conserved Lipid A or core regions have the potential for broader cross-reactivity.[2] However, achieving broadly cross-reactive antibodies that recognize "native" LPS has proven to be challenging.[2]

Comparison of Anti-LPS Antibody Cross-Reactivity

The following table summarizes the cross-reactivity profiles of different types of monoclonal antibodies (mAbs) against various LPS structures, based on findings from published research. This data is intended to be representative and illustrates the principles of LPS immunoassay specificity.

Antibody SpecificityTarget LPSCross-Reactivity with Heterologous LPSReference
O-Antigen Specific mAb (e.g., anti-P. aeruginosa O2) Pseudomonas aeruginosa serotype O2Low to negligible with other P. aeruginosa serotypes (e.g., O5, O16).[4][4]
Core-reactive mAb E. coli and S. minnesota rough mutantsSome cross-reactivity with corresponding rough mutant chemotypes of other species.[2][2]
Lipid A-specific mAb Free Lipid A from various sourcesReacts with free Lipid A from diverse bacterial species.[2][2]
Broadly cross-reactive mAb (e.g., MAb 18-19) Chemically related serogroup of P. aeruginosa (O2, O5, O16)Reacts with all strains within the chemically related serogroup.[4][4]

Note: This table is a synthesis of data from multiple sources and is for illustrative purposes. Actual cross-reactivity will vary depending on the specific antibody and assay conditions.

Experimental Protocol for Assessing Cross-Reactivity in an LPS ELISA

This section outlines a detailed methodology for evaluating the cross-reactivity of an anti-LPS antibody using a direct ELISA format.

Objective: To determine the percentage of cross-reactivity of a specific anti-LPS antibody against a panel of different LPS serotypes.

Materials:

  • 96-well microtiter plates

  • Primary anti-LPS antibody of interest

  • A panel of purified LPS from different bacterial species and serotypes (e.g., E. coli O111:B4, E. coli O55:B5, S. minnesota Re595, P. aeruginosa serotype 10)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (specific for the primary antibody isotype)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute each LPS from the panel to a concentration of 1-10 µg/mL in coating buffer.

    • Add 100 µL of each diluted LPS to separate wells of the 96-well plate.

    • Include a negative control well with coating buffer only.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the primary anti-LPS antibody in blocking buffer.

    • Add 100 µL of each antibody dilution to the wells coated with the different LPS types.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the negative control wells from all other readings.

  • Plot the absorbance values against the concentration of the primary antibody for each LPS type to generate binding curves.

  • Determine the concentration of the primary antibody that gives 50% of the maximum binding (EC50) for the target (homologous) LPS and for the other (heterologous) LPS types.

  • Calculate the percent cross-reactivity for each heterologous LPS using the following formula:

    % Cross-Reactivity = (EC50 of homologous LPS / EC50 of heterologous LPS) x 100

Visualizing Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the LPS signaling pathway and a typical experimental workflow for assessing cross-reactivity.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4 TLR4 CD14->TLR4 presents to MD2 MD-2 MyD88 MyD88 TLR4->MyD88 recruits NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of

LPS recognition by the TLR4 signaling pathway.

Cross_Reactivity_Workflow start Start prepare_plates Coat wells with different LPS serotypes start->prepare_plates block Block non-specific binding sites prepare_plates->block add_primary_ab Add serial dilutions of primary anti-LPS antibody block->add_primary_ab add_secondary_ab Add HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab add_substrate Add TMB substrate add_secondary_ab->add_substrate measure_abs Measure absorbance at 450 nm add_substrate->measure_abs analyze_data Calculate % Cross-Reactivity measure_abs->analyze_data end End analyze_data->end

Workflow for an ELISA-based cross-reactivity assessment.

Conclusion

References

A Comparative Guide to the Biological Activity of Synthetic and Natural (R)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of synthetic and natural (R)-3-hydroxytetradecanoic acid, a key component of the lipid A moiety of lipopolysaccharide (LPS) found in Gram-negative bacteria. While direct comparative studies on the isolated fatty acid are limited, extensive research on lipid A and its synthetic analogues allows for a robust understanding of its role in activating the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.

Introduction to this compound

This compound is a 14-carbon saturated fatty acid with a hydroxyl group at the third carbon position. The "(R)" designation refers to the specific stereochemistry of the hydroxyl group, which is crucial for its biological activity. In nature, it is a fundamental building block of lipid A, the primary immunostimulatory component of LPS. The biological activity of LPS and its lipid A component is primarily mediated through the TLR4 signaling pathway, leading to the production of pro-inflammatory cytokines and the activation of the innate immune response.

The TLR4 Signaling Pathway

The activation of the innate immune system by this compound is initiated by its recognition as part of the lipid A molecule by the TLR4 receptor complex. This complex consists of TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2). The binding of lipid A to this complex induces a conformational change, leading to the dimerization of TLR4. This dimerization initiates a downstream signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors, such as NF-κB and IRF3, which in turn regulate the expression of genes encoding pro-inflammatory cytokines, chemokines, and type I interferons.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid A Lipid A MD-2 MD-2 Lipid A->MD-2 TLR4 TLR4 MD-2->TLR4 Binds TLR4_dimer TLR4 Dimer TLR4->TLR4_dimer Dimerization MyD88 MyD88 TLR4_dimer->MyD88 MyD88-dependent TRIF TRIF TLR4_dimer->TRIF TRIF-dependent TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NF-kB NF-κB IKK->NF-kB Nucleus Nucleus NF-kB->Nucleus Translocation IRF3->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Expression Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., Macrophages, HEK293-TLR4) Start->Cell_Culture Stimulation Stimulation with Synthetic or Natural Compound Cell_Culture->Stimulation Incubation Incubation (Time and Concentration Dependent) Stimulation->Incubation Assay Select Assay Incubation->Assay Cytokine_Assay Cytokine Production Assay (ELISA) Assay->Cytokine_Assay Measure Cytokines NFkB_Assay NF-κB Activation Assay (Luciferase Reporter) Assay->NFkB_Assay Measure NF-κB Data_Analysis Data Analysis (EC50, Cytokine Levels) Cytokine_Assay->Data_Analysis NFkB_Assay->Data_Analysis End End Data_Analysis->End

A Guide to Inter-Laboratory Validation of 3-Hydroxy Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of 3-hydroxy fatty acids (3-OH-FAs) is crucial for the diagnosis and study of metabolic disorders, particularly those related to mitochondrial fatty acid β-oxidation.[1][2] This guide provides an objective comparison of the performance of the established gas chromatography-mass spectrometry (GC-MS) method for 3-OH-FA analysis, supported by experimental data and detailed protocols to aid in establishing inter-laboratory validation.

While direct inter-laboratory or round-robin studies for 3-OH-FA quantification are not extensively published, this guide synthesizes data from single-laboratory validations to establish a benchmark for performance and outlines the critical parameters for cross-laboratory comparison.

Data Presentation: Performance of 3-OH-FA Quantification

The following tables summarize quantitative data from validated methods for 3-OH-FA analysis. These figures serve as a baseline for what laboratories should expect to achieve in terms of precision and method performance.

Table 1: Intra-Laboratory Precision for 3-OH-FA Quantification by GC-MS

Analyte Chain LengthsConcentration LevelCoefficient of Variation (CV %)
C6 to C1830 µmol/L1.0 - 10.5%
C6 to C180.3 µmol/L3.3 - 13.3%
Data synthesized from a stable isotope dilution GC-MS method.[3]

Table 2: Key Parameters for Inter-Laboratory Method Validation

ParameterTypical MethodExpected Performance/Criteria
Accuracy Spike-recovery studiesRecovery rates of 85-115%
Precision (Repeatability) Multiple analyses of the same sampleCV < 15%
Precision (Reproducibility) Analysis of the same sample across different labsInter-laboratory CV < 25% (goal)
Linearity Calibration curve over a range of concentrationsCorrelation coefficient (r²) > 0.99
Limit of Quantification (LOQ) Lowest concentration with acceptable precision/accuracyMethod-dependent, typically in the low µmol/L to nmol/L range
Limit of Detection (LOD) Lowest concentration producing a detectable signalSignal-to-noise ratio > 3
Specificity Comparison with blank samples and potential interferencesNo interfering peaks at the retention time of the analytes
These parameters are standard for analytical method validation and serve as a guide for what should be assessed in an inter-laboratory comparison.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of reproducible results. The most common method for 3-OH-FA quantification is stable isotope dilution GC-MS.[1][4]

Protocol: Quantification of 3-Hydroxy Fatty Acids by Stable Isotope Dilution GC-MS

This protocol is adapted from established methods for analyzing 3-OH-FAs in serum or plasma.[1][3]

1. Materials and Reagents:

  • Samples: Serum, plasma, or cell culture media.

  • Internal Standards: Stable isotope-labeled 3-hydroxy fatty acid standards (e.g., ¹³C-labeled) for each chain length to be quantified (C6-C18).[2][3]

  • Reagents: 10 M Sodium Hydroxide (NaOH), 6 M Hydrochloric Acid (HCl), Ethyl Acetate (B1210297), Nitrogen gas, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

2. Sample Preparation:

  • Internal Standard Addition: Add a known quantity (e.g., 10 µL of 500 µM) of each stable isotope internal standard to 500 µL of the sample (serum or plasma).[3]

  • Hydrolysis (for Total 3-OH-FAs): To determine total (free and esterified) 3-OH-FAs, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample represents the free 3-OH-FA content.[3]

  • Acidification: Acidify the samples with 6 M HCl. The volume will depend on whether the sample was hydrolyzed.[3]

  • Liquid-Liquid Extraction: Extract the 3-OH-FAs from the acidified sample twice with 3 mL of ethyl acetate.[3]

  • Drying: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen gas at 37°C.[3]

3. Derivatization:

  • Add 100 µL of a derivatizing agent (e.g., BSTFA with TMCS) to the dried extract.[3]

  • Incubate at 80°C for one hour to convert the 3-OH-FAs into their more volatile trimethylsilyl (B98337) (TMS) ether derivatives.[3]

4. GC-MS Analysis:

  • Instrumentation: An Agilent 5890 series II GC system (or equivalent) with a HP-5MS capillary column, coupled to a mass spectrometer.[3]

  • Injection: Inject 1 µL of the derivatized sample.

  • GC Conditions:

    • Initial oven temperature: 80°C, hold for 5 minutes.

    • Temperature ramp 1: Increase at 3.8°C/min to 200°C.

    • Temperature ramp 2: Increase at 15°C/min to 290°C, hold for 6 minutes.[3]

  • MS Conditions:

    • Operate in Selected Ion Monitoring (SIM) mode.

    • Monitor the specific ions for each native fatty acid and its corresponding stable isotope-labeled internal standard.[3]

5. Quantification:

  • Calculate the concentration of each native 3-OH-FA based on the ratio of its peak area to that of the corresponding stable isotope internal standard.[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical framework for inter-laboratory validation.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum/Plasma Sample Add_IS Add Stable Isotope Internal Standards Sample->Add_IS Hydrolysis Hydrolysis (Optional, for Total 3-OH-FAs) Add_IS->Hydrolysis Acidify Acidification with HCl Hydrolysis->Acidify Extract Liquid-Liquid Extraction with Ethyl Acetate Acidify->Extract Dry Dry Down Under Nitrogen Extract->Dry Derivatize Derivatization (BSTFA) Dry->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quantify Quantification vs. Internal Standards GCMS->Quantify Result Final Concentration (µmol/L) Quantify->Result G cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Validation Define_Protocol Define Standardized Protocol Prepare_Samples Prepare Homogeneous Samples (e.g., Spiked Serum Pools) Define_Protocol->Prepare_Samples Distribute Distribute Samples to Participating Labs Prepare_Samples->Distribute Lab_A Lab A Analysis Distribute->Lab_A Lab_B Lab B Analysis Distribute->Lab_B Lab_C Lab C Analysis Distribute->Lab_C Collect_Data Collect Results from All Labs Lab_A->Collect_Data Lab_B->Collect_Data Lab_C->Collect_Data Stats Statistical Analysis (CV, Z-scores, Bias) Collect_Data->Stats Assess Assess Method Performance (Accuracy, Precision) Stats->Assess Report Validation Report Assess->Report

References

A Comparative Guide to the Biological Effects of 3-Hydroxy Fatty Acids by Chain Length

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are a class of hydroxylated lipids that play diverse and significant roles in various biological systems. From acting as key structural components of bacterial membranes to functioning as signaling molecules in plant and animal immunity, the biological activities of 3-OH-FAs are intricately linked to their carbon chain length. This guide provides a comparative analysis of the biological effects of short-chain, medium-chain, and long-chain 3-OH-FAs, supported by experimental data, to aid researchers and professionals in drug development and life sciences.

Data Summary

The biological activities of 3-hydroxy fatty acids are markedly influenced by their chain length. The following table summarizes the key quantitative data available in the current literature.

Chain Length CategorySpecific Molecule(s)Biological EffectOrganism/SystemQuantitative Data
Medium-Chain (C8-C12) 3-hydroxydecanoic acid (3-OH-C10:0)Potent elicitor of plant immune responsesArabidopsis thalianaOptimal activity for C8-C12 chain lengths
3-hydroxydecanoic acid (3-HDA)Enhancement of seedling developmentWheat (Triticum aestivum)Significant enhancement at 53 µM
3-hydroxydecanoic acid (3-HDA)Antifungal activityVarious fungiMIC between 10 and 100 mg/L[1]
3-hydroxydodecanoic acid (3-OH-C12:0)Antifungal activity-Produced by Lactobacillus plantarum[1]
3-hydroxytetradecanoic acid (3-OH-C14:0)Antifungal activity-Produced by Lactobacillus plantarum[1]
Long-Chain (>C12) 3-hydroxytetradecanoic acidComponent of Lipid AGram-negative bacteria-

Signaling Pathways and Molecular Interactions

The chain length of 3-OH-FAs dictates their interaction with specific cellular receptors, thereby initiating distinct signaling cascades.

Plant Immunity: The LORE Receptor Pathway

In plants, medium-chain 3-OH-FAs are recognized as microbe-associated molecular patterns (MAMPs). The best-characterized interaction is the perception of 3-OH-C10:0 by the Arabidopsis thaliana receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION). This recognition triggers a downstream signaling cascade leading to pattern-triggered immunity (PTI).

LORE_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 3_OH_C10 3-OH-C10:0 LORE LORE Receptor 3_OH_C10->LORE Binding MAPK_cascade MAPK Cascade LORE->MAPK_cascade Activation PTI Pattern-Triggered Immunity (PTI) - ROS Burst - Defense Gene Expression MAPK_cascade->PTI

LORE receptor signaling pathway initiated by 3-OH-C10:0.
Mammalian Immune Response: TLR4 and GPR55

In mammals, fatty acids are known to modulate immune responses through receptors such as Toll-like receptor 4 (TLR4) and G protein-coupled receptor 55 (GPR55). While saturated fatty acids, in general, can activate TLR4, specific data on the dose-dependent activation by different chain length 3-OH-FAs is limited. Similarly, while GPR55 is a receptor for various lipid ligands, its specific interaction with a range of 3-OH-FAs has not been extensively characterized.

Antimicrobial Activity

The chain length of fatty acids is a critical determinant of their antimicrobial properties. Medium-chain fatty acids, in particular, have been shown to possess significant antibacterial and antifungal activities. This is attributed to their ability to disrupt the cell membranes of microorganisms. While there is evidence for the antifungal activity of medium-chain 3-OH-FAs like 3-OH-C10:0, 3-OH-C12:0, and 3-OH-C14:0, a comprehensive comparative analysis of the minimum inhibitory concentrations (MICs) across a broad spectrum of microbes and 3-OH-FA chain lengths is an area requiring further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the biological effects of 3-hydroxy fatty acids.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of a 3-OH-FA that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of 3-OH-FA inoculate Inoculate 3-OH-FA dilutions with microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Visually inspect for turbidity or measure absorbance incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • 3-Hydroxy fatty acids of different chain lengths

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Preparation of 3-OH-FA Solutions: Prepare a stock solution of each 3-OH-FA in a suitable solvent (e.g., ethanol (B145695) or DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Culture the microorganism overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum to the final desired concentration in the broth medium.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the 3-OH-FA dilutions. Include positive (inoculum without 3-OH-FA) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the 3-OH-FA at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MAPK Activation Assay in Plant Protoplasts

This protocol describes a method to assess the activation of Mitogen-Activated Protein Kinases (MAPKs) in plant cells in response to 3-OH-FA treatment.

Materials:

  • Arabidopsis thaliana seedlings

  • Enzymes for protoplast isolation (e.g., cellulase, macerozyme)

  • 3-OH-FA solutions

  • Antibodies specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK)

  • SDS-PAGE and western blotting reagents

Procedure:

  • Protoplast Isolation: Isolate protoplasts from Arabidopsis thaliana leaves by enzymatic digestion.

  • Treatment: Treat the isolated protoplasts with different concentrations of the 3-OH-FAs for a specified time course (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: Lyse the protoplasts and extract total proteins. Determine protein concentration using a standard assay (e.g., Bradford assay).

  • Western Blotting: Separate the protein extracts by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated (active) forms of MAPKs. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: The intensity of the bands corresponding to phosphorylated MAPKs indicates the level of activation.

Conclusion and Future Directions

The biological effects of 3-hydroxy fatty acids are clearly dependent on their chain length. Medium-chain 3-OH-FAs have emerged as potent immunomodulators in plants and exhibit promising antimicrobial activity. The roles of short-chain and long-chain 3-OH-FAs as signaling molecules are less defined and warrant further investigation.

For drug development professionals, the targeted activity of medium-chain 3-OH-FAs presents opportunities for the development of novel agrochemicals to enhance plant immunity and new antimicrobial agents. Future research should focus on elucidating the specific interactions of different chain length 3-OH-FAs with mammalian receptors to understand their potential therapeutic applications in human health and disease. Comprehensive studies providing comparative quantitative data, such as MICs and receptor binding affinities, will be crucial for advancing our understanding and harnessing the full potential of these versatile molecules.

References

Unraveling the Immunomodulatory Landscape: A Comparative Guide to Structural Analogs of (R)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between fatty acids and the innate immune system is paramount. (R)-3-hydroxytetradecanoic acid, a key component of the lipid A moiety of lipopolysaccharide (LPS) found in Gram-negative bacteria, plays a pivotal role in initiating inflammatory responses through the Toll-like receptor 4 (TLR4) signaling pathway. This guide provides a comprehensive comparison of structural analogs of this compound, presenting their biological activities, supporting experimental data, and detailed methodologies to facilitate further research and development of novel immunomodulators.

This compound, also known as (R)-3-hydroxymyristic acid, is a saturated fatty acid that is essential for the endotoxic activity of LPS. Its interaction with the MD-2 co-receptor is a critical step in the activation of TLR4, which triggers a signaling cascade leading to the production of pro-inflammatory cytokines and the mounting of an innate immune response. The structure of this fatty acid, particularly the chain length, the position and stereochemistry of the hydroxyl group, and its presence within the larger Lipid A molecule, dictates the nature and potency of the resulting immune response.

Comparative Activity of Structural Analogs

Research into the structure-activity relationship of this compound has largely focused on its role within the context of Lipid A and its synthetic analogs. These studies have revealed that modifications to the fatty acyl chains are a key determinant of whether a compound will act as a TLR4 agonist (activating the receptor) or an antagonist (blocking the receptor).

While direct comparative studies of isolated this compound analogs are limited, extensive research on synthetic Lipid A analogs provides valuable insights into how structural modifications influence TLR4 activity. The key structural features that modulate activity include the number of acyl chains, their length, and the presence of phosphate (B84403) groups.

Compound/Analog ClassKey Structural FeaturesObserved ActivityRelevant Findings
This compound (in Lipid A) C14 hydroxy fatty acidAgonistEssential for the pro-inflammatory activity of LPS. The (R)-stereoisomer is crucial for potent TLR4 activation.
Lipid A Analogs (e.g., Monophosphoryl Lipid A - MPLA) Fewer acyl chains and one phosphate group compared to LPS.Weak AgonistReduced toxicity compared to LPS while retaining immunostimulatory properties. Used as a vaccine adjuvant.[1][2]
Synthetic Underacylated Lipid A Analogs (e.g., Eritoran) Typically four fatty acyl chains.AntagonistCompetitively binds to MD-2, preventing LPS-induced TLR4 dimerization and subsequent signaling.[3]
Analogs with Varying Acyl Chain Length Shorter or longer acyl chains than the native C14.Variable (Agonist or Antagonist)The length of the fatty acid chains is critical for fitting into the hydrophobic pocket of MD-2. Generally, C12 to C16 chains are associated with potent activity.[1][4][5]
Analogs with Modified Hydroxyl Groups Absence or altered position of the 3-hydroxy group.Reduced Agonist ActivityThe hydroxyl group is important for the hydrogen-bonding network that stabilizes the interaction with MD-2 and TLR4.

Experimental Protocols

To assess the activity of this compound and its analogs, several key in vitro and cellular assays are employed. These assays are crucial for determining the agonistic or antagonistic properties of the compounds and for elucidating their mechanism of action.

NF-κB Reporter Assay

This assay is a cornerstone for measuring TLR4 activation, as NF-κB is a key transcription factor downstream of the TLR4 signaling pathway.

Principle: Cells (e.g., HEK293T or THP-1) are engineered to express TLR4, MD-2, and CD14, along with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of TLR4 leads to the translocation of NF-κB to the nucleus, where it binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of NF-κB activation.

Detailed Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are transiently transfected with plasmids encoding human TLR4, MD-2, CD14, and an NF-κB-luciferase reporter using a suitable transfection reagent.

  • Cell Seeding: Transfected cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds (analogs of this compound) or a known TLR4 agonist (e.g., LPS) or antagonist.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Assay: The culture medium is removed, and cells are lysed. A luciferase assay reagent containing luciferin (B1168401) is added to the cell lysate.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The results are typically expressed as relative light units (RLU) or fold induction over the vehicle control.

Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the production of specific cytokines, such as TNF-α and IL-6, which are released by immune cells upon TLR4 activation.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. Cell culture supernatants from cells treated with the test compounds are added to the wells. The captured cytokine is then detected by a biotinylated detection antibody, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the resulting color change is proportional to the amount of cytokine present.

Detailed Methodology:

  • Cell Stimulation: Immune cells, such as murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), are seeded in 24- or 96-well plates and treated with test compounds for a specified period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: The collected supernatants and a serial dilution of a known cytokine standard are added to the wells and incubated.

  • Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody is added to each well.

  • Streptavidin-HRP Incubation: After another washing step, streptavidin-HRP conjugate is added.

  • Substrate Addition and Measurement: The plate is washed, a substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution. The absorbance is read at 450 nm using a microplate reader.

Co-Immunoprecipitation (Co-IP) of TLR4 and MD-2

This technique is used to determine if a test compound promotes or inhibits the interaction between TLR4 and its co-receptor MD-2, a crucial step in receptor activation.

Principle: Cells expressing TLR4 and MD-2 are lysed, and an antibody specific to one of the proteins (e.g., TLR4) is used to pull down that protein from the lysate. If the two proteins are interacting, the second protein (MD-2) will be pulled down as well. The presence of the second protein in the immunoprecipitated complex is then detected by Western blotting.

Detailed Methodology:

  • Cell Treatment and Lysis: Cells are treated with the test compound and then lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads and then incubated with an antibody against the target protein (e.g., anti-TLR4 antibody) overnight at 4°C.

  • Complex Capture: Protein A/G agarose beads are added to the lysate to capture the antibody-protein complexes.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution and SDS-PAGE: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and then separated by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF) and probed with an antibody against the co-immunoprecipitated protein (e.g., anti-MD-2 antibody). The signal is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

The activation of TLR4 by agonists like this compound (within LPS) initiates two main downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways culminate in the activation of transcription factors that drive the expression of inflammatory genes.

TLR4 Signaling Pathway

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4_MD2 TLR4/MD-2 Complex MD2->TLR4_MD2 TLR4 TLR4 TLR4->TLR4_MD2 TIRAP TIRAP TLR4_MD2->TIRAP TRAM TRAM TLR4_MD2->TRAM MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (JNK, p38) TAK1->MAPKs NFkB NF-κB IKK->NFkB releases NFkB_Inhibitor IκB NFkB_nuc NF-κB NFkB->NFkB_nuc AP1 AP-1 MAPKs->AP1 AP1_nuc AP-1 AP1->AP1_nuc TRIF TRIF TRAF3 TRAF3 TRIF->TRAF3 TRAM->TRIF TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 IRF3_nuc IRF3 IRF3->IRF3_nuc Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes IFN_Genes Type I IFN Gene Expression IRF3_nuc->IFN_Genes

Caption: TLR4 signaling cascade initiated by LPS.

Experimental Workflow for Assessing Analog Activity

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs reporter_assay NF-κB Reporter Assay (HEK293T-TLR4) synthesis->reporter_assay cytokine_assay Cytokine ELISA (RAW 264.7 / PBMCs) synthesis->cytokine_assay co_ip_assay Co-Immunoprecipitation (TLR4-MD-2 Interaction) synthesis->co_ip_assay data_analysis Determine Agonist/Antagonist Activity (EC50/IC50) reporter_assay->data_analysis cytokine_assay->data_analysis co_ip_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for evaluating analog activity.

References

A Comparative Guide to Analytical Techniques for 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of the primary analytical techniques used for the quantification of 3-hydroxy fatty acids (3-OH-FAs). We delve into the methodologies of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting their performance characteristics with supporting data to aid researchers in selecting the optimal method for their specific needs.

Introduction to 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids are a class of hydroxylated fatty acids that play significant roles in various biological processes. They are key intermediates in fatty acid β-oxidation and are components of bacterial lipopolysaccharides (LPS). In recent years, 3-OH-FAs have gained attention as signaling molecules, particularly in the context of the immune response, where they can act as ligands for G-protein coupled receptors. Accurate and sensitive quantification of these molecules is crucial for understanding their physiological and pathological roles.

Comparison of Analytical Techniques

The two predominant techniques for the analysis of 3-OH-FAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited to different research applications.

Quantitative Performance

The following tables summarize the quantitative performance of GC-MS and LC-MS for the analysis of 3-OH-FAs based on published data.

Table 1: Quantitative Performance of GC-MS for 3-Hydroxy Fatty Acids

ParameterPerformanceReference
Precision (CV%) 1.0% - 10.5% at 30 µmol/L[1]
3.3% - 13.3% at 0.3 µmol/L[1]

Table 2: Quantitative Performance of LC-HRMS for Saturated Hydroxy Fatty Acids

AnalyteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Reference
3-Hydroxycapric acid> 0.990.92.6[2]
3-Hydroxylauric acid> 0.990.30.9[2]
3-Hydroxymyristic acid> 0.990.10.4[2]
3-Hydroxypentadecanoic acid> 0.990.20.7[2]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are representative experimental protocols for both GC-MS and LC-MS analysis of 3-OH-FAs.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a stable isotope dilution method for the measurement of 3-OH-FAs from C6 to C18 chain lengths in plasma or serum.

1. Sample Preparation and Extraction:

  • To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope internal standard mix.

  • For total 3-OH-FA content, hydrolyze a duplicate sample with 500 µL of 10 M NaOH for 30 minutes. The unhydrolyzed sample represents the free fatty acid content.

  • Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).

  • Extract the fatty acids twice with 3 mL of ethyl acetate.

  • Dry the pooled organic extracts under a stream of nitrogen at 37°C.[1]

2. Derivatization:

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the sample at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[1]

3. GC-MS Analysis:

  • Instrument: Agilent 5890 series II GC system with a HP-5MS capillary column coupled to a mass spectrometer.

  • Injection: 1 µL of the derivatized sample is injected.

  • GC Oven Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.

  • MS Detection: Selected Ion Monitoring (SIM) mode.[1]

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Protocol

This protocol is for the direct determination of various saturated hydroxy fatty acids in milk without derivatization.

1. Sample Preparation and Extraction:

  • The method involves mild sample preparation conditions, which are not detailed in the provided search results but typically involve protein precipitation and lipid extraction.

2. LC-HRMS Analysis:

  • Instrument: A liquid chromatography system coupled to a high-resolution mass spectrometer.

  • Chromatography: The method permits the simultaneous determination of 19 free HFAs in a single 10-minute run.

  • Detection: The high-resolution mass spectra are recorded in electrospray ionization (ESI) negative mode.[2]

Signaling Pathway of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids have been identified as signaling molecules that can activate G-protein coupled receptors (GPCRs). One such receptor is GPR84, which is involved in proinflammatory responses. The activation of GPR84 by 3-OH-FAs initiates a signaling cascade that leads to various cellular responses.

GPR84_Signaling_Pathway cluster_intracellular Intracellular Space 3_OH_FA 3-Hydroxy Fatty Acid GPR84 GPR84 3_OH_FA->GPR84 G_protein Gi/o Protein GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Proinflammatory Gene Expression CREB->Gene_Expression Regulates Transcription

GPR84 signaling pathway activated by 3-hydroxy fatty acids.

Experimental Workflows

Visualizing the experimental workflow can provide a clear, step-by-step understanding of the analytical process.

GC-MS Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start Plasma/Serum Sample Internal_Standard Add Internal Standards Start->Internal_Standard Hydrolysis Alkaline Hydrolysis (Optional) Internal_Standard->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Dry Down Extract Extraction->Drying Derivatize TMS Derivatization (BSTFA) Drying->Derivatize GC_MS GC-MS Analysis (SIM) Derivatize->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Workflow for the analysis of 3-OH-FAs by GC-MS.

LC-MS Experimental Workflow

LCMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis Start_LC Biological Sample (e.g., Milk) Extraction_LC Lipid Extraction Start_LC->Extraction_LC LC_HRMS LC-HRMS Analysis (ESI-) Extraction_LC->LC_HRMS Data_Analysis_LC Data Analysis & Quantification LC_HRMS->Data_Analysis_LC

Workflow for the analysis of 3-OH-FAs by LC-MS.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantification of 3-hydroxy fatty acids. GC-MS, particularly with stable isotope dilution, offers high precision and is a well-established method. LC-MS, especially with high-resolution mass spectrometry, provides the advantage of direct analysis of free fatty acids without the need for derivatization, simplifying sample preparation. The choice between these techniques will depend on the specific research question, the required sensitivity and throughput, and the available instrumentation. For targeted quantification with high precision, a derivatization-based GC-MS method is a robust choice. For broader screening and analysis of free hydroxy fatty acids with simpler sample preparation, LC-MS/MS methods are increasingly being adopted.[2][3] The development of UPLC-MS/MS methods further promises high-throughput analysis, which is particularly valuable in clinical and metabolomics research.[3]

References

Safety Operating Guide

Proper Disposal of (R)-3-hydroxytetradecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-hydroxytetradecanoic acid , a long-chain fatty acid, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

Before disposal, it is crucial to adhere to safety protocols when handling this compound. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[1][2] Handle the chemical in a well-ventilated area to prevent the formation of dust and aerosols.[1]

Quantitative Data Summary
PropertyValueSource
Physical State Solid[3]
Appearance White[3]
Melting Point 71-72 °C[4]
Boiling Point 376.9 ± 25.0 °C at 760 mmHg[4]
Flash Point > 110 °C / > 230 °F[3]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures compliance with all relevant regulations.

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: Do not mix this compound with other chemical wastes unless explicitly instructed by your institution's environmental health and safety (EHS) office. Incompatible wastes must be stored separately.[5][6]

  • Containerization:

    • Place the solid waste into a suitable, clearly labeled, and tightly closed container.[1][2] The original container is often a good option.

    • Ensure the container is compatible with the chemical and free from contamination.

    • Label the container with the full chemical name: "this compound," the quantity, and any associated hazards.

  • Storage:

    • Store the waste container in a designated, well-ventilated, cool, and dry satellite accumulation area (SAA).[1][7]

    • Keep the container away from heat sources, ignition sources, and incompatible materials such as strong bases or reducing agents.[1][3]

  • Professional Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal company to arrange for pickup and disposal.[2]

    • Follow all institutional and local regulations for hazardous waste disposal.

Disposal of Contaminated Materials:

  • Sharps: Chemically contaminated sharps such as pipette tips or broken glass must be collected in a labeled, puncture-proof container.

  • Labware and PPE: Dispose of contaminated labware (e.g., vials, gloves, bench paper) as chemically contaminated solid waste.[2] Place these items in a clearly labeled, sealed plastic bag or a lined pail.

Empty Container Disposal:

  • Thoroughly empty the container of all contents.

  • Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste.

  • Deface or remove the original label from the empty container before disposing of it in the regular trash.[8][9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for disposal is_contaminated Is the material pure chemical or contaminated? start->is_contaminated pure_chemical Pure this compound is_contaminated->pure_chemical Pure contaminated_material Contaminated Material (e.g., gloves, glassware) is_contaminated->contaminated_material Contaminated collect_solid Collect in a labeled, sealed, compatible container. pure_chemical->collect_solid collect_contaminated Segregate and collect in appropriate labeled waste containers (e.g., sharps, solid waste). contaminated_material->collect_contaminated store Store in a designated Satellite Accumulation Area (SAA). collect_solid->store collect_contaminated->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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